Product packaging for Methyl 4-tert-butylbenzoate(Cat. No.:CAS No. 26537-19-9)

Methyl 4-tert-butylbenzoate

Cat. No.: B1583273
CAS No.: 26537-19-9
M. Wt: 192.25 g/mol
InChI Key: UPIJOAFHOIWPLT-UHFFFAOYSA-N
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Description

Methyl 4-tert-butylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1583273 Methyl 4-tert-butylbenzoate CAS No. 26537-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-tert-butylbenzoate
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InChI

InChI=1S/C12H16O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3
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InChI Key

UPIJOAFHOIWPLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C12H16O2
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DSSTOX Substance ID

DTXSID10885360
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester
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Molecular Weight

192.25 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS]
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester
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CAS No.

26537-19-9
Record name Methyl 4-tert-butylbenzoate
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Record name Methyl p-tert-butylbenzoate
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Record name METHYL P-TERT-BUTYLBENZOATE
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Foundational & Exploratory

Methyl 4-tert-butylbenzoate CAS number 26537-19-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-tert-butylbenzoate (CAS 26537-19-9)

Introduction

This compound, with CAS registry number 26537-19-9, is an aromatic ester of significant interest in both academic research and industrial chemistry.[1][2] It is a clear, colorless to light yellow liquid at room temperature, characterized by the presence of a tert-butyl group and a methyl ester group attached to a benzene ring.[3][4][5] This compound serves as a critical organic synthesis intermediate, most notably in the production of personal care ingredients, polymers, and specialty chemicals.[6][7]

Its primary industrial application lies in its role as a key precursor to avobenzone, a widely used UVA filter in sunscreen products.[3][8][9] Beyond cosmetics, it functions as an alkyd resin modifier to enhance the physical properties of coatings and as an additive in PVC heat stabilizers and lubricants.[10][11] This guide provides a comprehensive technical overview for researchers and development professionals, covering its synthesis, characterization, applications, and handling, with an emphasis on the scientific principles underpinning its use.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is slightly soluble in water but miscible with common organic solvents like ethanol and ether.[3][5] Key properties are summarized below.

PropertyValueSource(s)
CAS Number 26537-19-9[3][8][12][13]
Molecular Formula C₁₂H₁₆O₂[3][12][13][14]
Molecular Weight 192.25 g/mol [3][8][12]
Appearance Clear, colorless to light yellow liquid[3][4]
Boiling Point 122-124 °C at 9 mmHg[5][8][15]
Density ~0.995 g/mL at 25 °C[3][5][8]
Refractive Index (n20/D) ~1.51[3][8][15]
Flash Point >110 °C (>230 °F)[3][15]
Solubility Slightly soluble in water; miscible with ethanol, ether[3][5]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; mol [ image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=97433&t=l" label="" ]; caption [label="Figure 1: Chemical Structure of this compound", fontsize=10, fontcolor="#202124"]; }

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the most common laboratory-scale method being the Fischer esterification of 4-tert-butylbenzoic acid. Industrial production often utilizes the oxidation of p-tert-butyltoluene.[3][5][10]

Fischer Esterification: A Mechanistic Approach

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[16][17] The reaction's core principle involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the carbonyl carbon's electrophilicity.[17][18] The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[17]

Because the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[19] The most common and cost-effective strategy is to use a large excess of one of the reactants, typically the less expensive one, which in this case is methanol.[16][19] An alternative is the removal of water as it forms, often accomplished using a Dean-Stark apparatus.[17][20]

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start Combine: - 4-tert-butylbenzoic Acid - Excess Methanol (Solvent/Reagent) - H₂SO₄ (catalyst) reflux Reflux Mixture (e.g., 2-4 hours) start->reflux Heat cool Cool to RT reflux->cool quench Dilute with Water & Extract with Ether cool->quench wash Wash Organic Layer: 1. Sat. NaHCO₃ (aq) 2. Brine quench->wash Neutralize acid dry Dry with Na₂SO₄ or MgSO₄ wash->dry Remove water evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Methyl 4-tert-butylbenzoate distill->product Collect fraction caption Figure 2: General workflow for synthesis and purification.

Experimental Protocol: Fischer Esterification

The following is a representative, self-validating protocol for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-tert-butylbenzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[16][20] The use of excess methanol serves as both reactant and solvent, driving the equilibrium forward.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[20] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup and Isolation:

    • Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[20]

    • Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally, brine.[20] The bicarbonate wash is crucial as it neutralizes the sulfuric acid catalyst and removes any unreacted 4-tert-butylbenzoic acid by converting it to its water-soluble sodium salt.

    • Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.[20]

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure ester as a colorless liquid.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. Standard spectroscopic methods are employed for this purpose.

TechniqueExpected DataSource(s)
¹H NMR δ ~7.9 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~1.3 (s, 9H, -C(CH₃)₃)[21]
¹³C NMR Signals expected for ester carbonyl (~167 ppm), aromatic carbons (4 signals), methyl ester carbon (~52 ppm), and tert-butyl carbons (quaternary and methyl).-
IR (Infrared) Strong C=O stretch (~1720 cm⁻¹), C-O stretches (~1280, 1110 cm⁻¹), C-H stretches (~2960 cm⁻¹).-
MS (Mass Spec) M⁺ at m/z = 192. Molecular ion peak and a prominent fragment at m/z = 177 [M-CH₃]⁺.[22][23]

Applications in Research and Industry

This compound's structure makes it a valuable building block for more complex molecules.[7]

Precursor to Avobenzone

The most significant application is in the synthesis of Avobenzone (Butyl Methoxydibenzoylmethane), a primary component of many commercial sunscreens due to its ability to absorb a wide range of UVA rays.[3][9] The synthesis involves a base-catalyzed Claisen condensation reaction between this compound and 4-methoxyacetophenone.[8][9] This reaction underscores the ester's utility in forming carbon-carbon bonds to construct complex molecular frameworks.

Avobenzone_Synthesis cluster_reaction Claisen Condensation reactant1 This compound plus + reactant1->plus reactant2 4-Methoxyacetophenone product Avobenzone reactant2->product 1. NaNH₂ or NaH 2. Acid Workup plus->reactant2 caption Figure 3: Synthesis pathway from this compound.

Other Industrial Uses
  • Polymer and Resin Modification: It is used as a modifier for alkyd resins, improving properties such as luster, color, and drying speed.[10][11] It also acts as a heat stabilizer for PVC and a nucleating agent for polypropylene (PP).[7][10]

  • Lubricants: Its derivatives can be used as additives in cutting oils and lubricants to enhance performance and provide rust prevention.[3][11]

  • Organic Intermediates: It serves as a starting material for various other organic compounds, such as tris(4-tert-butylphenyl)methyl chloride.[8][9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][8] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[4][24] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[24] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4][24]

Conclusion

This compound is a versatile and economically important chemical intermediate. Its straightforward synthesis via methods like the Fischer esterification, combined with its specific reactivity, makes it a cornerstone for producing high-value products, particularly in the personal care and polymer industries. A solid grasp of its chemical properties, synthesis protocols, and handling requirements is essential for its safe and effective use in both research and industrial applications.

References

Methyl 4-tert-butylbenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-tert-butylbenzoate in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is paramount for its effective application. This compound, an important intermediate in organic synthesis, particularly for personal care products and polymer modifiers, presents a case study in the practical application of solubility principles.[1] This guide provides a deep dive into the solubility of this compound in various organic solvents, blending theoretical underpinnings with practical experimental methodologies.

This compound is a clear, colorless to pale yellow liquid at room temperature.[2][3] Its molecular structure, featuring a bulky nonpolar tert-butyl group and a polar ester functional group, dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Density 0.995 g/mL at 25 °C[4]
Boiling Point 122-124 °C at 9 mmHg[4]
Flash Point >110 °C[2]
Water Solubility Slightly soluble[2]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For this compound, the key interactions at play are:

  • Van der Waals forces: The nonpolar tert-butyl group and the benzene ring contribute to London dispersion forces.

  • Dipole-dipole interactions: The ester group introduces polarity, allowing for dipole-dipole interactions with polar solvents.

A solvent's ability to dissolve this compound will depend on the balance of these forces. Solvents with a mix of nonpolar and polar characteristics are likely to be effective.

Hansen Solubility Parameters

Solubility Profile of this compound

Based on available data and chemical principles, a qualitative and partially quantitative solubility profile can be constructed.

SolventPolarityExpected SolubilityQuantitative Data (if available)Source
Hexane NonpolarHighNot Found
Toluene Nonpolar (aromatic)High9.0% (w/w)[7]
Diethyl Ether Slightly PolarHighMiscible[2]
Ethyl Acetate Moderately PolarHighNot Found
Acetone Polar aproticHighNot Found
Ethanol Polar proticHighMiscible[2][4]
Methanol Polar proticHighMiscible[8][9]
Water Very PolarLowSlightly soluble[2]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent at equilibrium.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath until equilibrium is reached. This may take several hours.

  • Separation of Undissolved Solute:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.

  • Solvent Evaporation and Mass Determination:

    • Transfer the supernatant to a pre-weighed evaporating dish.

    • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Dry the residue to a constant weight in a vacuum oven at a temperature below the boiling point of the solute.

    • Weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish.

    • Calculate the mass of the solvent from the volume of the supernatant and its density at the experimental temperature.

    • Express the solubility in g/100 g of solvent or other desired units.

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that absorb UV-Vis radiation and offers a high-throughput alternative to the gravimetric method.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

  • Sample Preparation and Analysis:

    • After allowing the undissolved solute to settle, carefully withdraw a small aliquot of the supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., mol/L or g/L).

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in both the gravimetric and UV-Vis spectroscopic methods.

Gravimetric_Method cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Settle undissolved solute B->C D Withdraw supernatant C->D E Weigh supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Gravimetric Method Workflow

UV_Vis_Method cluster_calib Calibration cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Prepare standard solutions B Measure absorbance at λmax A->B C Generate calibration curve B->C G Determine concentration from curve C->G D Prepare saturated solution E Dilute supernatant D->E F Measure sample absorbance E->F F->G H Calculate original solubility G->H

Caption: UV-Vis Spectroscopic Method Workflow

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its use in various industrial applications. While comprehensive quantitative data remains somewhat elusive in publicly available literature, a strong understanding of its physicochemical properties and the principles of solubility allows for informed solvent selection. The experimental protocols detailed in this guide provide a robust framework for researchers to determine precise solubility data tailored to their specific needs, ensuring the successful formulation and application of this versatile compound.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-tert-butylbenzoate from p-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for the esterification of p-tert-butylbenzoic acid to its corresponding methyl ester, methyl 4-tert-butylbenzoate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of reaction mechanisms, procedural causality, and practical laboratory protocols. We will explore the classic Fischer-Speier esterification and the use of diazomethane-based reagents, providing a comparative analysis to guide method selection. All protocols and mechanistic discussions are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 26537-19-9) is a key specialty chemical intermediate, primarily recognized for its role in the personal care industry.[1][2] It is a crucial precursor in the synthesis of avobenzone, a widely used UVA filter in sunscreen formulations.[3] The molecule's structure, featuring a tert-butyl group on a benzoate framework, also lends it utility as a modifier for alkyd resins and a stabilizer in PVC production.[2][3]

The synthesis of this ester from its parent carboxylic acid, p-tert-butylbenzoic acid, is a fundamental and illustrative example of esterification in organic chemistry.[2] The selection of a synthetic route depends on factors such as scale, required purity, available equipment, and, critically, safety infrastructure. This guide will dissect the most prevalent methods, focusing on the underlying principles that govern their successful implementation.

Synthetic Methodologies: A Comparative Exploration

The conversion of a carboxylic acid to an ester can be achieved through several pathways. For the synthesis of this compound, two primary methods offer distinct advantages and challenges: acid-catalyzed Fischer Esterification and methylation via diazoalkanes.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, is a cornerstone of organic synthesis involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium-controlled process, valued for its use of simple, inexpensive reagents.[5]

The reaction proceeds by refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The mechanism is a classic example of nucleophilic acyl substitution.[7]

The process involves several reversible steps:[4][6][8]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields the protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by applying Le Châtelier's principle, either by using a large excess of one reactant (typically the more affordable alcohol) or by removing water as it is formed.[8][9][10]

The following diagram illustrates the logical flow of a typical Fischer esterification experiment.

Fischer_Esterification_Workflow reagents Combine p-tert-butylbenzoic acid, excess Methanol, and H₂SO₄ catalyst reflux Heat to Reflux (e.g., 65-70°C) reagents->reflux Reaction workup Aqueous Workup reflux->workup Cooling neutralize Neutralize excess acid (e.g., NaHCO₃ solution) workup->neutralize extract Extract with Organic Solvent (e.g., Diethyl Ether) neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry purify Purify Product (Distillation or Recrystallization) dry->purify product This compound purify->product

Caption: Experimental workflow for Fischer Esterification.

This protocol is adapted from established procedures for the esterification of benzoic acid derivatives.[11]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tert-butylbenzoic acid (17.8 g, 0.1 mol).

  • Reagent Addition: Add methanol (96 mL, approx. 2.4 mol), which serves as both the reactant and solvent. With gentle stirring, cautiously add concentrated sulfuric acid (1.5 mL) dropwise.

  • Reflux: Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with 100 mL of water, 100 mL of a 5% sodium bicarbonate (NaHCO₃) solution (caution: effervescence will occur as excess acid is neutralized), and finally with 100 mL of saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation (boiling point: 122-124 °C at 9 mmHg) to yield pure this compound.[3]

Method 2: Methylation with Diazoalkanes

For substrates that are sensitive to harsh acidic conditions and high temperatures, or when near-quantitative yields are desired, methylation using diazoalkanes is a powerful alternative. This method is generally non-reversible and proceeds under very mild conditions.

The reaction involves an initial acid-base reaction between the carboxylic acid and the diazoalkane, followed by a nucleophilic substitution.[12] The primary reagents considered are diazomethane (CH₂N₂) and its safer surrogate, (trimethylsilyl)diazomethane (TMS-diazomethane).

The general mechanism is as follows:[13][14][15]

  • Protonation: The acidic proton of the carboxylic acid is transferred to the basic carbon atom of the diazoalkane.

  • Formation of Ion Pair: This creates an intimate ion pair consisting of the carboxylate anion and a highly reactive methyldiazonium cation (H₃C-N₂⁺).

  • Sₙ2 Displacement: The carboxylate acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an Sₙ2 fashion. This displaces an exceptionally stable leaving group, dinitrogen (N₂) gas, driving the reaction to completion.

Diazomethane_Mechanism cluster_step1 Step 1: Proton Transfer cluster_step2 Step 2: SN2 Attack and N₂ Elimination RCOOH R-COOH CH2N2 CH₂N₂ RCOOH->CH2N2 arrow1 RCOO R-COO⁻ CH3N2_plus CH₃N₂⁺ ion_pair [R-COO⁻   CH₃N₂⁺] arrow2 product R-COOCH₃ N2 N₂ cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step1->cluster_step2

Caption: General mechanism for esterification using a diazoalkane.

  • Diazomethane (CH₂N₂): This reagent reacts instantaneously and provides excellent yields.[13][16] However, its use is severely restricted by its extreme toxicity and explosive nature.[15][17] It is a yellow gas that is typically generated in-situ from precursors like N-methyl-N-nitrosourea and used immediately in an ethereal solution. All operations must be conducted in a certified fume hood behind a blast shield using specialized flame-polished glassware to avoid scratches that could trigger detonation.[14][17]

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): As a result of the hazards of diazomethane, TMS-diazomethane has emerged as a commercially available and safer alternative.[16][18] While still highly toxic and requiring careful handling, it is a liquid that is less prone to explosion.[19][20] It reacts slower than diazomethane but still provides high yields of methyl esters under mild conditions.[16]

This protocol is based on a general procedure for the efficient methylation of carboxylic acids.

  • Safety First: All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and double nitrile gloves.[19][20][21]

  • Reaction Setup: Dissolve p-tert-butylbenzoic acid (1.78 g, 10 mmol) in a mixture of diethyl ether (35 mL) and methanol (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (6 mL, 12 mmol) dropwise over 10-15 minutes. Evolution of nitrogen gas should be observed.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: If any yellow color from the excess TMS-diazomethane persists, cautiously add a few drops of acetic acid until the color disappears and gas evolution ceases.[20]

  • Workup: The reaction mixture can be concentrated directly under reduced pressure using a rotary evaporator to afford the product. For higher purity, an aqueous workup similar to the Fischer esterification protocol can be performed.

Comparative Analysis of Synthetic Methods

The choice between Fischer esterification and diazoalkane methylation is a critical decision based on project-specific requirements.

FeatureFischer-Speier EsterificationMethylation with TMS-diazomethane
Reaction Conditions High temperature (reflux), strong acid catalystLow temperature (0 °C to RT), neutral
Reaction Time Several hours (e.g., 4-6 h)Shorter (e.g., 2-4 h)
Typical Yield Good to excellent (75-95%), equilibrium-dependent[22][23]Excellent to quantitative (>95%)
Byproducts WaterNitrogen gas
Advantages Low-cost reagents, highly scalable, robustMild conditions, high yield, fast, no aqueous workup needed
Disadvantages Harsh conditions (acid, heat), reversible, requires extensive workupHighly toxic reagent, expensive, requires stringent safety protocols[19][20]
Ideal Application Large-scale synthesis of robust moleculesSmall-scale synthesis, acid/heat-sensitive substrates, high-purity requirements

Product Characterization

Confirmation of the successful synthesis of this compound requires rigorous analytical characterization.

TechniqueStarting Material (p-tert-butylbenzoic acid)Product (this compound)
Appearance White crystalline solidClear, colorless liquid[1]
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1685 cm⁻¹)[24][25]Absence of broad O-H, sharp C=O stretch (~1720 cm⁻¹), C-O stretch (~1280 cm⁻¹)
¹H NMR (CDCl₃) δ ~7.9-8.1 (d, 2H), ~7.4-7.5 (d, 2H), ~1.3 (s, 9H), broad singlet for COOH[26]δ ~7.9 (d, 2H), ~7.4 (d, 2H), ~3.9 (s, 3H, -OCH₃), ~1.3 (s, 9H, -C(CH₃)₃)[27]
Mass Spec (EI) M⁺ at m/z = 178[24]M⁺ at m/z = 192, characteristic fragment at m/z = 177 ([M-CH₃]⁺)[28][29]

Conclusion

The synthesis of this compound from p-tert-butylbenzoic acid can be effectively achieved via multiple routes, each with a distinct profile of advantages and operational demands. The Fischer-Speier esterification stands as a cost-effective and scalable method suitable for industrial production, provided the substrate can withstand the requisite acidic and thermal stress. Conversely, methylation with (trimethylsilyl)diazomethane offers a superior alternative for laboratory-scale synthesis where mild conditions and high purity are paramount. The selection of this latter method, however, is predicated on the availability of a stringent safety infrastructure and trained personnel due to the high toxicity of the reagent. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to make informed decisions, ensuring a safe, efficient, and successful synthesis.

References

An In-depth Technical Guide to Methyl 4-tert-butylbenzoate as a Specialty Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-tert-butylbenzoate (MTBB) is a pivotal specialty chemical intermediate, distinguished by its aromatic ester structure.[1] This colorless to light yellow liquid is a key building block in the synthesis of a wide array of organic molecules.[2][3][4] Its unique chemical properties make it an invaluable component in various industries, including personal care, polymers, and coatings.[1][5][6] This guide provides an in-depth exploration of MTBB, covering its synthesis, key reactions, and applications, with a focus on its role in the development of high-value downstream products.

Core Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to its effective application in synthesis and formulation.

PropertyValue
CAS Number 26537-19-9
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol [2][7][8]
Appearance Clear, colorless to light yellow liquid[2][3]
Boiling Point 122-124 °C at 9 mmHg[3][4][7][9]
Density 0.995 g/mL at 25 °C[2][4][7][8]
Refractive Index n20/D 1.51[2][4][7][9]
Solubility Slightly soluble in water; miscible with ethanol, ether, and other organic solvents.[2][3][6][9]
Flash Point >110 °C (>230 °F)[2][9]

Synthesis of this compound: The Fischer-Speier Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of p-tert-butylbenzoic acid with methanol.[4][8] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.[10][11]

Reaction Mechanism

The Fischer esterification is a reversible process.[12] The reaction is typically driven to completion by using an excess of the alcohol (methanol) or by removing water as it is formed.[11]

Fischer_Esterification RCOOH p-tert-butylbenzoic acid Protonated_acid Protonated carboxylic acid RCOOH->Protonated_acid + H+ ROH Methanol (CH3OH) H_plus H+ (catalyst) Tetrahedral_intermediate Tetrahedral intermediate Protonated_acid->Tetrahedral_intermediate + CH3OH Protonated_ester Protonated ester Tetrahedral_intermediate->Protonated_ester - H2O Ester This compound Protonated_ester->Ester - H+ Water Water (H2O)

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Laboratory Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • p-tert-butylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tert-butylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[13]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10][13]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.[13]

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[13]

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.[13]

  • Purification: The crude product can be further purified by vacuum distillation to yield a clear, colorless liquid.

Key Applications as a Specialty Chemical Intermediate

This compound's value lies in its versatility as a precursor to a variety of high-value chemicals.[1][14]

Synthesis of Avobenzone

A primary application of MTBB is in the synthesis of Avobenzone, a widely used UVA filter in sunscreens.[2][4][5] This transformation is achieved through a Claisen condensation reaction with 4-methoxyacetophenone.[3][7][8]

Avobenzone_Synthesis MTBB This compound Avobenzone Avobenzone MTBB->Avobenzone Methoxyacetophenone 4-Methoxyacetophenone Methoxyacetophenone->Avobenzone Base Strong Base (e.g., NaH) Base->Avobenzone Claisen Condensation

Caption: Synthesis of Avobenzone from MTBB.

Polymer and Resin Modification

MTBB serves as a valuable intermediate in the polymer industry. It is used in the production of:

  • PVC heat stabilizers: Enhancing the thermal stability of polyvinyl chloride.[2][5][6]

  • Alkyd resin modifiers: Improving properties such as luster, color, and drying time in coatings.[1][2][5][6]

  • Polypropylene (PP) nucleating agents: Influencing the crystallization behavior of polypropylene.[5][6]

Other Organic Syntheses

The ester functionality of MTBB allows for a range of chemical transformations, making it a useful starting material for more complex molecules. For instance, it is used in the synthesis of tris(4-tert-butylphenyl)methyl chloride.[3][4] It also finds applications in the flavor and fragrance industry.[9][15]

Spectroscopic Characterization

Confirmation of the identity and purity of synthesized this compound is crucial. This is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.4 and 7.9 ppm), and the methyl ester protons (singlet, ~3.9 ppm).
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group, the methyl carbon of the tert-butyl groups, the aromatic carbons, the ester carbonyl carbon, and the methyl ester carbon.
IR Spectroscopy A strong carbonyl (C=O) stretching band around 1720 cm⁻¹, C-O stretching bands, and bands characteristic of the substituted benzene ring.
Mass Spectrometry The molecular ion peak (M+) at m/z = 192, and a prominent fragment ion at m/z = 177 resulting from the loss of a methyl group (-CH₃).[16]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8][17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4][17][18] Work should be conducted in a well-ventilated area or a fume hood.[18] It is stable under normal conditions but is incompatible with strong oxidizing agents.[19]

First Aid Measures:

  • In case of skin contact: Wash off immediately with soap and plenty of water.[19]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[19]

  • If inhaled: Move the person into fresh air.[17][19]

  • If swallowed: Do not induce vomiting. Call a physician or poison control center immediately.[17]

Conclusion

This compound is a cornerstone intermediate in specialty chemical synthesis. Its straightforward and scalable production via Fischer esterification, combined with its versatile reactivity, makes it an indispensable building block for a range of commercially important products. A thorough understanding of its properties, synthesis, and reaction pathways is essential for researchers and developers aiming to leverage this compound in the creation of innovative materials and formulations.

References

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-tert-butylbenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A comprehensive understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural verification. This document moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectroscopic output, grounded in fundamental principles and validated by authoritative data.

Introduction

This compound (C₁₂H₁₆O₂) is a derivative of benzoic acid characterized by a bulky tert-butyl group at the para position of the benzene ring and a methyl ester functionality.[1][2] Its molecular structure dictates a unique spectroscopic fingerprint, which we will explore in detail through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The careful interpretation of these spectra provides unambiguous confirmation of the compound's identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methyl ester, and tert-butyl protons. The predicted chemical shifts, multiplicities, and integration values are presented in the table below. This prediction is based on the analysis of structurally similar compounds and established chemical shift principles.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Doublet (d)2HH2, H6
~7.45Doublet (d)2HH3, H5
~3.90Singlet (s)3HH9 (O-CH₃)
~1.33Singlet (s)9HH11, H12, H13 (C(CH₃)₃)

The two doublets in the aromatic region (~7.95 and ~7.45 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.95 ppm is attributed to the deshielding effect of the electron-withdrawing methyl ester group on the ortho protons (H2, H6). The upfield doublet at ~7.45 ppm corresponds to the protons ortho to the electron-donating tert-butyl group (H3, H5). The sharp singlet at ~3.90 ppm with an integration of 3H is unequivocally assigned to the methyl protons of the ester group. The most upfield signal, a sharp singlet at ~1.33 ppm with an integration of 9H, is characteristic of the nine equivalent protons of the tert-butyl group.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~167.0C7 (C=O)
~156.5C4
~129.5C2, C6
~128.0C1
~125.4C3, C5
~52.0C9 (O-CH₃)
~35.1C10
~31.2C11, C12, C13

The carbonyl carbon of the ester group (C7) appears as the most downfield signal around 167.0 ppm. The aromatic carbons resonate in the region of ~125-157 ppm. The quaternary carbon attached to the bulky tert-butyl group (C4) is observed at ~156.5 ppm. The signal for the ipso-carbon attached to the ester group (C1) is found around 128.0 ppm. The two sets of equivalent aromatic CH carbons (C2/C6 and C3/C5) appear at approximately 129.5 and 125.4 ppm, respectively. In the aliphatic region, the methyl carbon of the ester group (C9) resonates at ~52.0 ppm. The quaternary carbon of the tert-butyl group (C10) is found at ~35.1 ppm, and the three equivalent methyl carbons of the tert-butyl group (C11, C12, C13) give a single sharp peak at ~31.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

IR Data and Interpretation

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of the ester and substituted aromatic functionalities.[4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100Medium-WeakAromatic C-H Stretch
~2850-3000Medium-StrongAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1610, ~1500Medium-WeakAromatic C=C Stretch
~1280, ~1100StrongC-O Stretch (Ester)
~850Strongp-Disubstituted Benzene C-H Bend (out-of-plane)

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations appear as weaker bands in the 1610-1500 cm⁻¹ region. The strong absorptions at approximately 1280 cm⁻¹ and 1100 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester linkage. Finally, the strong band around 850 cm⁻¹ is a key indicator of the 1,4- (or para-) substitution pattern on the benzene ring, arising from the out-of-plane C-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

MS Data and Interpretation

The mass spectrum of this compound provides a clear molecular ion peak and a characteristic fragmentation pattern.[2]

m/zRelative Intensity (%)Assignment
192~20[M]⁺ (Molecular Ion)
177100[M - CH₃]⁺
161~15[M - OCH₃]⁺
133~10[M - COOCH₃]⁺
117~5[C₉H₉]⁺
91~15[C₇H₇]⁺ (Tropylium ion)
57~30[C(CH₃)₃]⁺

The molecular ion peak ([M]⁺) is observed at an m/z of 192, which corresponds to the molecular weight of this compound (C₁₂H₁₆O₂). The base peak, with the highest relative intensity (100%), is at m/z 177. This corresponds to the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. Another significant fragment is observed at m/z 161, which arises from the loss of a methoxy radical (•OCH₃) from the ester group. The loss of the entire methoxycarbonyl group (•COOCH₃) leads to the fragment at m/z 133. The presence of a tert-butyl group is further supported by the peak at m/z 57, corresponding to the tert-butyl cation.

fragmentation M [C12H16O2]+• m/z = 192 M_minus_CH3 [M - CH3]+ m/z = 177 M->M_minus_CH3 - •CH3 M_minus_OCH3 [M - OCH3]+ m/z = 161 M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 [M - COOCH3]+ m/z = 133 M->M_minus_COOCH3 - •COOCH3

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating dataset for the characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and reveals a logical fragmentation pattern. This multi-technique approach ensures the unambiguous identification and quality assessment of this important chemical intermediate, providing researchers and drug development professionals with the necessary tools for confident structural elucidation.

References

An In-depth Technical Guide to the Reactivity of the Ester Group in Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-tert-butylbenzoate is a key intermediate in organic synthesis, notably in the production of personal care products like avobenzone, and as a modifier for alkyd resins.[1][2][3] Its reactivity is primarily governed by the interplay of the sterically demanding tert-butyl group and the electronic nature of the ester functionality. This guide provides a comprehensive analysis of the reactivity of the ester group in this compound, detailing the mechanistic principles and providing field-proven experimental protocols for its key transformations.

Introduction: Structural and Electronic Landscape

This compound, with the chemical formula C12H16O2, is a clear, colorless liquid at room temperature.[1][4] Its molecular structure is characterized by a benzene ring substituted with a methyl ester group and a bulky tert-butyl group at the para position. This specific arrangement dictates the molecule's chemical behavior.

Electronic Effects: The tert-butyl group is an electron-donating group (EDG) through an inductive effect.[5] This increases the electron density on the aromatic ring. In contrast, the methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. These opposing electronic influences modulate the reactivity of the ester's carbonyl carbon. The electron-donating nature of the tert-butyl group can slightly decrease the electrophilicity of the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to unsubstituted methyl benzoate.

Steric Hindrance: The most significant feature influencing the reactivity of this compound is the steric bulk of the tert-butyl group.[5] While positioned at the para position and thus not directly shielding the ester group, its presence can influence the overall molecular packing and solvation, which can indirectly affect reaction rates. More importantly, in reactions involving the aromatic ring, the tert-butyl group strongly directs incoming electrophiles to the ortho positions, though its size can also hinder these positions to some extent.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 26537-19-9[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 122-124 °C/9 mmHg[4]
Density 0.995 g/mL at 25 °C[4]
Refractive Index n20/D 1.51[1]
Solubility Slightly soluble in water; miscible with ethanol, ether, and other organic solvents.[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of p-tert-butylbenzoic acid.[1][6] P-tert-butylbenzoic acid itself can be synthesized through various oxidation methods of p-tert-butyltoluene.[2][7]

Common synthetic routes to p-tert-butylbenzoic acid include:

  • Liquid-phase oxidation: Using acetic acid as a solvent and an oxidizing agent like lead acetate at low temperatures.[2][7]

  • High-temperature gas-phase oxidation: In the presence of a catalyst.[1][7]

  • Nitric acid oxidation: A highly efficient method involving the direct oxidation of p-tert-butyltoluene with nitric acid.[2][7]

Key Reactions of the Ester Group

The ester group in this compound undergoes several characteristic reactions, including hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: Saponification and Acid-Catalyzed Reactions

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This can be achieved under either basic (saponification) or acidic conditions.[8][9]

3.1.1. Base-Catalyzed Hydrolysis (Saponification)

Saponification is the irreversible hydrolysis of an ester using a strong base, typically sodium hydroxide.[9][10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[9][11] This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic methoxide to form the carboxylate salt.[9][11] An acidic workup is required to protonate the carboxylate and isolate the p-tert-butylbenzoic acid.[9]

Diagram 1: Saponification Mechanism of this compound

Saponification Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ Carboxylic_Acid p-tert-Butylbenzoic Acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Carboxylate p-tert-Butylbenzoate Carboxylic_Acid->Carboxylate + CH₃O⁻ Methoxide CH₃O⁻ Methanol Methanol Methoxide->Methanol + H⁺ from Acid Final_Acid p-tert-Butylbenzoic Acid (Final Product) Carboxylate->Final_Acid + H₃O⁺ H3O_plus H₃O⁺ (workup)

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Experimental Protocol: Saponification of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux for 1-2 hours.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the alcohol solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).[13] This will precipitate the p-tert-butylbenzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

3.1.2. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process.[8][10] The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[8][10] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[8][9]

Diagram 2: Acid-Catalyzed Hydrolysis Workflow

AcidHydrolysis Start This compound + Dilute Acid (e.g., H₂SO₄) + Excess H₂O Reflux Heat under reflux Start->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Workup Reaction Workup Monitor->Workup Upon completion Extraction Extract with organic solvent (e.g., diethyl ether) Workup->Extraction Drying Dry organic layer (e.g., over Na₂SO₄) Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Product Isolate p-tert-Butylbenzoic Acid Evaporation->Product

Caption: Workflow for acid-catalyzed ester hydrolysis.

Reduction of the Ester Group

The ester group of this compound can be reduced to a primary alcohol, (4-tert-butylphenyl)methanol. Strong reducing agents are required for this transformation.

3.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[14][15] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This is followed by the elimination of a methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.[15][16]

Experimental Protocol: LiAlH₄ Reduction of this compound

  • Safety Precautions: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5-2 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a cautious addition of water and then an aqueous solution of NaOH or an acid.[17]

  • Workup and Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield (4-tert-butylphenyl)methanol.

Table 2: Comparison of Common Reducing Agents for Esters

ReagentStrengthSelectivityTypical Solvents
LiAlH₄ Very StrongLow (reduces many functional groups)[14]Ethers (THF, Et₂O)
LiBH₄ StrongMore selective than LiAlH₄THF[14]
DIBAL-H StrongCan be selective for reduction to aldehyde at low temperaturesHydrocarbons, Ethers[14]
NaBH₄ WeakGenerally does not reduce estersAlcohols (MeOH, EtOH)[14]
Reaction with Grignard Reagents

This compound reacts with Grignard reagents (R-MgX) to produce tertiary alcohols.[18] The reaction involves the nucleophilic addition of two equivalents of the Grignard reagent to the ester. The first equivalent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone is highly reactive towards the Grignard reagent and immediately reacts with a second equivalent to form the tertiary alcohol after an acidic workup.[18]

Diagram 3: Grignard Reaction with an Ester

GrignardReaction Ester This compound Ketone Intermediate Ketone Ester->Ketone + R-MgX - CH₃OMgX Grignard1 R-MgX (1st eq.) Alkoxide Tertiary Alkoxide Ketone->Alkoxide + R-MgX Grignard2 R-MgX (2nd eq.) Alcohol Tertiary Alcohol Alkoxide->Alcohol + H₃O⁺ Workup H₃O⁺ Workup

Caption: General pathway for the reaction of an ester with a Grignard reagent.

Applications in Synthesis

The reactivity of the ester group in this compound is harnessed in various industrial applications.

  • Avobenzone Synthesis: A key application is the Claisen condensation reaction with 4-methoxyacetophenone to produce avobenzone, a widely used UVA filter in sunscreens.[1][4][7]

  • Polymer Additives: It is used as an alkyd resin modifier to improve properties such as luster and color.[1][3] It also finds use as a PVC heat stabilizer.[2][3]

  • Intermediate for Specialty Chemicals: Its versatile reactivity makes it a valuable starting material for the synthesis of other complex organic molecules.[3][19]

Conclusion

The reactivity of the ester group in this compound is a well-understood and predictable aspect of its chemistry, primarily influenced by the electronic and steric properties of its substituents. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate. A thorough understanding of its reaction pathways is crucial for optimizing existing synthetic routes and developing novel applications in drug development and materials science.

References

An In-Depth Technical Guide to the Thermal Stability of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Methyl 4-tert-butylbenzoate (MTBB), a key intermediate in the synthesis of pharmaceuticals, UV absorbers, and performance polymers. While specific thermogravimetric and calorimetric data for MTBB is not extensively published, this guide synthesizes information from analogous aromatic esters and established principles of thermal decomposition to provide a robust understanding of its stability profile. This document is intended for researchers, scientists, and drug development professionals who utilize MTBB and require a thorough understanding of its behavior at elevated temperatures to ensure process safety, product purity, and optimal reaction conditions. We will explore the theoretical underpinnings of its thermal decomposition, outline validated experimental protocols for its analysis, and discuss the implications of its stability in various industrial applications.

Introduction: The Significance of Thermal Stability in the Application of this compound

This compound (CAS: 26537-19-9) is a versatile aromatic ester with a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol .[1][2] Its chemical structure, featuring a stable benzene ring, a methyl ester group, and a bulky tert-butyl substituent, imparts unique properties that are leveraged across several industries. Notably, it serves as a critical precursor in the production of avobenzone, a widely used UVA filter in sunscreens.[3][4] Furthermore, its role as a modifier for alkyd resins and a heat stabilizer for PVC underscores the importance of its thermal behavior.[2]

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures during synthesis, processing, or end-use. For drug development professionals, understanding the thermal decomposition profile of an intermediate like MTBB is paramount for preventing the formation of impurities that could compromise the safety and efficacy of the final active pharmaceutical ingredient (API). In the polymer and coatings industry, the thermal stability of additives directly impacts the durability and performance of the final product.

This guide will delve into the factors influencing the thermal stability of MTBB, the analytical techniques used to assess it, and the potential decomposition pathways based on the chemistry of aromatic esters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of MTBB is essential before exploring its thermal stability. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1][2]
Appearance Clear, colorless liquid[2][5]
Boiling Point 122-124 °C at 9 mmHg[6]
Flash Point > 113 °C (> 230 °F)[2][7]
Density 0.995 g/mL at 25 °C
Solubility Slightly soluble in water; miscible with ethanol and ether[2]

Theoretical Framework for the Thermal Decomposition of Aromatic Esters

The thermal decomposition of aromatic esters like this compound is a complex process that can proceed through several potential pathways. The stability of the molecule is primarily dictated by the bond dissociation energies of its constituent chemical bonds. The presence of the aromatic ring generally imparts a higher degree of thermal stability compared to aliphatic esters.

Based on studies of similar aromatic esters, the primary sites for thermal cleavage in MTBB are expected to be the ester linkage and the tert-butyl group.[8] The likely decomposition mechanisms include:

  • Ester Pyrolysis (Elimination): For esters with a hydrogen atom on the β-carbon of the alcohol moiety, a concerted elimination reaction (Ei mechanism) can occur to form an alkene and a carboxylic acid. However, in the case of a methyl ester like MTBB, this pathway is not possible due to the absence of a β-hydrogen on the methyl group.

  • Decarboxylation: The loss of carbon dioxide is a common decomposition pathway for carboxylic acids and their derivatives at elevated temperatures. This would involve the cleavage of the C-O bond of the ester and the subsequent loss of CO2 from the resulting carboxyl radical.

  • C-O Bond Homolysis: The homolytic cleavage of the C-O single bond in the ester group would generate a benzoyl radical and a methoxy radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form a variety of secondary products.

  • C-C Bond Cleavage of the tert-Butyl Group: The tert-butyl group is susceptible to thermal decomposition, typically through the homolytic cleavage of a C-C bond to form a stable tert-butyl radical and a phenyl radical. The tert-butyl radical can then undergo further reactions, such as disproportionation to isobutylene and isobutane.

The following diagram illustrates the potential primary fragmentation pathways for this compound upon thermal stress.

References

An In-Depth Technical Guide to the Natural Occurrence of Substituted Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoate esters represent a diverse class of naturally occurring aromatic compounds with significant roles in ecosystem dynamics and a wide array of applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the natural occurrence of these esters, delving into their biosynthesis, distribution across various biological kingdoms, ecological functions, and notable biological activities. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, isolation, purification, and structural elucidation of substituted benzoate esters from natural matrices, intended for researchers, scientists, and drug development professionals.

Introduction: The Chemical Ecology and Industrial Relevance of Substituted Benzoate Esters

Substituted benzoate esters are a class of organic compounds characterized by a benzene ring attached to an ester functional group, with additional functional groups modifying the aromatic ring. These modifications give rise to a vast array of molecules with diverse chemical properties and biological functions. In nature, these esters are key players in chemical communication, defense mechanisms, and reproductive strategies of plants, microorganisms, and insects.

From an industrial perspective, the pleasant aromas and potent biological activities of naturally occurring benzoate esters have made them valuable ingredients in fragrances, flavorings, and preservatives.[1] Moreover, their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, have positioned them as promising lead compounds in drug discovery and development.[2][3]

This guide aims to provide an in-depth exploration of the natural world of substituted benzoate esters, bridging the gap between their ecological significance and their potential for scientific and commercial applications.

Biosynthesis of Substituted Benzoate Esters in Nature

The biosynthesis of substituted benzoate esters in plants and microorganisms is a complex process involving multiple pathways and enzyme families. The core benzoic acid structure is derived from the shikimate pathway, a central metabolic route in plants and microbes for the production of aromatic amino acids.[4][5]

Formation of the Benzoic Acid Backbone

Plants primarily synthesize benzoic acid and its hydroxylated derivatives through two main routes originating from chorismate, a key intermediate of the shikimate pathway:

  • The Phenylpropanoid Pathway: This pathway begins with the conversion of L-phenylalanine to cinnamic acid, which then undergoes a series of enzymatic reactions, including side-chain shortening via either a β-oxidative or a non-β-oxidative pathway, to yield benzoic acid.[5]

  • The Isochorismate Pathway: In this more direct route, chorismate is converted to isochorismate, which is then transformed into salicylic acid (2-hydroxybenzoic acid).[6]

Esterification: The Final Step in Benzoate Ester Formation

Once the substituted benzoic acid precursor is synthesized, the final step is esterification, which involves the formation of an ester bond with an alcohol. This reaction is primarily catalyzed by two major families of enzymes in plants:

  • SABATH Methyltransferases: This family of enzymes, named after the first three characterized members (Salicylic acid methyltransferase, Benzoic acid methyltransferase, and Theobromine synthase), utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the formation of methyl esters, such as methyl benzoate and methyl salicylate.[7][8]

  • BAHD Acyltransferases: This large family of enzymes, named after the first four characterized members (BEAT, AHCT, HCBT, and DAT), utilizes acyl-CoA thioesters (e.g., benzoyl-CoA) as the acyl donor and a wide range of alcohols as acyl acceptors to produce a variety of benzoate esters, including ethyl benzoate and benzyl benzoate.[7]

In microorganisms, the biosynthesis of p-hydroxybenzoic acid (4-hydroxybenzoic acid) has been shown to occur directly from chorismate via the enzyme chorismate lyase.[7][9][10] The subsequent esterification to form p-hydroxybenzoic acid esters (parabens) is thought to be catalyzed by esterases.[7]

The biosynthesis of gallic acid (3,4,5-trihydroxybenzoic acid) is also derived from the shikimate pathway, with evidence pointing to 5-dehydroshikimate as a key precursor.[4] The enzymatic esterification of gallic acid with alcohols or other molecules leads to the formation of gallates, such as methyl gallate and the more complex epigallocatechin gallate found in tea.[5][11]

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the key biosynthetic routes for the formation of representative substituted benzoate esters.

Biosynthesis_of_Methyl_Benzoate_and_Methyl_Salicylate Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Shikimate Pathway Salicylic_Acid Salicylic_Acid Chorismate->Salicylic_Acid Isochorismate Pathway Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic_Acid Cinnamic_Acid->Benzoic_Acid β-oxidative or non-β-oxidative pathway Methyl_Benzoate Methyl_Benzoate Benzoic_Acid->Methyl_Benzoate Methylation Methyl_Salicylate Methyl_Salicylate Salicylic_Acid->Methyl_Salicylate Methylation SAM SAM BAMT BAMT SAM->BAMT SAMT SAMT SAM->SAMT SAH SAH BAMT->Methyl_Benzoate BAMT->SAH SAMT->Methyl_Salicylate SAMT->SAH

Biosynthesis of Methyl Benzoate and Methyl Salicylate.

Biosynthesis_of_Ethyl_and_Benzyl_Benzoate Benzoic_Acid Benzoic_Acid Benzoyl_CoA Benzoyl_CoA Benzoic_Acid->Benzoyl_CoA Activation Ethyl_Benzoate Ethyl_Benzoate Benzoyl_CoA->Ethyl_Benzoate Benzyl_Benzoate Benzyl_Benzoate Benzoyl_CoA->Benzyl_Benzoate Ethanol Ethanol Ethanol->Ethyl_Benzoate Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Benzyl_Benzoate BAHD_Acyltransferase BAHD Acyltransferase BAHD_Acyltransferase->Ethyl_Benzoate BAHD_Acyltransferase->Benzyl_Benzoate

Biosynthesis of Ethyl and Benzyl Benzoate via BAHD Acyltransferases.

Natural Occurrence and Distribution

Substituted benzoate esters are widespread in the natural world, with a significant presence in plants, and a growing body of evidence for their occurrence in microorganisms.

Occurrence in the Plant Kingdom

Plants are a rich source of a diverse array of substituted benzoate esters. These compounds are often components of essential oils and contribute to the characteristic fragrance of many flowers and fruits.

Substituted Benzoate EsterNatural SourcesReported Concentration
Methyl Salicylate Wintergreen (Gaultheria procumbens), Birch (Betula spp.), Ylang-ylang (Cananga odorata), Carnation (Dianthus caryophyllus), various species of the Polygalaceae family14.1 to 126.9 µg/g in Polygalaceae species[12]
Benzyl Benzoate Jasmine (Jasminum spp.), Ylang-ylang (Cananga odorata), Peru balsam (Myroxylon balsamum), Tolu balsam (Myroxylon balsamum), Cinnamon (Cinnamomum spp.)Can constitute up to 77% of the leaf essential oil of Cinnamomum rhyncophyllum[13]
Ethyl Benzoate Lilies (Lilium spp.), Cherries (Prunus avium)-
Propyl Benzoate Sweet cherry (Prunus avium), Clove stems (Syzygium aromaticum)-
p-Hydroxybenzoic Acid Esters (Parabens) Found in various plants, often as precursors or derivatives.-
Gallic Acid Esters (Gallates) Tea (Camellia sinensis), Oak (Quercus spp.), Witch hazel (Hamamelis virginiana)Gallic acid content can be as high as 1% in tea (dry weight)[5]
Occurrence in Microorganisms

While the study of benzoate esters in microorganisms is a developing field, there is evidence of their production by certain bacteria. A notable example is the discovery of a marine bacterium, Microbulbifer sp., that produces 4-hydroxybenzoic acid and its alkyl esters, commonly known as parabens.[7] This finding suggests that microorganisms may be an untapped source of novel substituted benzoate esters. The biosynthesis in these organisms is thought to proceed via the chorismate pathway, with the enzyme chorismate lyase playing a key role in the formation of the p-hydroxybenzoic acid precursor.[9][10]

Ecological Roles of Substituted Benzoate Esters

Substituted benzoate esters play multifaceted roles in the ecological interactions of the organisms that produce them.

  • Pollinator Attraction: The pleasant, often sweet and fruity, scents of many benzoate esters, such as methyl benzoate and benzyl benzoate, serve as powerful attractants for pollinators like bees and moths.[8] The emission of these volatile compounds is often rhythmic, coinciding with the activity periods of their specific pollinators.[8]

  • Plant Defense: Methyl salicylate is a key signaling molecule in plant defense. It can act as an airborne signal to warn neighboring plants of pathogen or herbivore attack, inducing them to activate their own defense mechanisms.[6][14] It can also function as a mobile signal within the plant, triggering systemic acquired resistance in distal, uninfected tissues.

  • Herbivore Deterrence and Attraction of Predators: Some benzoate esters can deter herbivores directly. Additionally, when plants are damaged by herbivores, the release of volatile esters can attract natural predators of those herbivores, an indirect defense mechanism.

  • Allelopathy: Certain benzoic acid derivatives released from plants can have allelopathic effects, inhibiting the germination and growth of competing plant species.[15][16][17] These compounds can interfere with various physiological processes in the receiving plants, including membrane permeability and enzyme activity.[15]

Biological Activities and Pharmacological Potential

The diverse structures of naturally occurring substituted benzoate esters are reflected in their wide range of biological activities, making them a subject of interest for pharmaceutical and nutraceutical applications.

  • Antimicrobial Activity: Many benzoate esters, particularly those with hydroxyl substitutions on the aromatic ring (e.g., parabens and other phenolic esters), exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[9][12][18] This property is harnessed in their use as preservatives in food, cosmetics, and pharmaceutical products.[9] The antimicrobial efficacy is often related to the length of the alkyl chain in the ester group.[9]

  • Antioxidant Activity: Phenolic benzoate esters, such as gallic acid and its derivatives, are potent antioxidants.[9][19] Their ability to scavenge free radicals is attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize reactive oxygen species.[19] The antioxidant capacity is influenced by the number and position of these hydroxyl groups.[19]

  • Anti-inflammatory Activity: Several plant-derived compounds containing benzoate ester moieties have demonstrated anti-inflammatory properties.[2] This activity is often linked to their antioxidant capacity and their ability to modulate inflammatory pathways.

  • Other Pharmacological Effects: Research has uncovered a variety of other pharmacological activities for substituted benzoate esters, including antiviral, anticancer, and neuroprotective effects.[2][3][12]

Structure-Activity Relationships

The biological activity of substituted benzoate esters is closely tied to their chemical structure. For instance, in the case of antimicrobial parabens, an increase in the length of the alkyl chain generally leads to enhanced activity against fungi and Gram-positive bacteria.[20] For antioxidant phenolic benzoates, the number and position of hydroxyl groups on the benzene ring are critical determinants of their radical-scavenging ability, with a greater number of hydroxyl groups often correlating with higher antioxidant potency.[19]

Experimental Protocols for the Study of Natural Benzoate Esters

The successful investigation of naturally occurring substituted benzoate esters relies on robust and validated experimental methodologies. This section provides an overview of key protocols for their extraction, purification, and analysis.

Extraction of Substituted Benzoate Esters from Plant Material

The choice of extraction method depends on the volatility and polarity of the target benzoate esters and the nature of the plant matrix.

6.1.1. Protocol for Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Esters

This method is ideal for the analysis of volatile and semi-volatile benzoate esters, such as methyl salicylate, in fresh plant tissue.[14]

Materials:

  • Fresh plant tissue

  • Headspace vials (2 mL or 4 mL) with septa

  • SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene coating)

  • Heating block or water bath

  • Internal standard (e.g., a stable isotope-labeled analog of the target analyte)

Procedure:

  • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Quickly transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a headspace vial.

  • For quantitative analysis, add a known amount of the internal standard to the sample.

  • Seal the vial tightly with a septum cap.

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to facilitate the release of volatiles into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30 minutes) to allow for the adsorption of the analytes.

  • Immediately after sampling, retract the fiber and insert it into the gas chromatograph (GC) injector for thermal desorption and analysis.

6.1.2. Protocol for Solvent Extraction for Less Volatile Esters

This method is suitable for the extraction of a broader range of benzoate esters, including those that are less volatile.[14]

Materials:

  • Finely ground plant tissue (fresh or dried)

  • Extraction solvent (e.g., 80% methanol, ethyl acetate)

  • Centrifuge tubes (2 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 100-200 mg of finely ground plant tissue into a 2 mL centrifuge tube.

  • Add 1 mL of the chosen extraction solvent.

  • If performing quantitative analysis, add a known amount of an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 20 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifuge the sample at 12,000 x g for 10 minutes to pellet the solid plant material.

  • Carefully transfer the supernatant to a clean vial for further purification or direct analysis.

Purification of Substituted Benzoate Esters

Crude extracts often contain a complex mixture of compounds. Purification is necessary to isolate the target benzoate esters for structural elucidation and biological activity testing.

6.2.1. Protocol for Column Chromatography

Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[2][15][17][21]

Materials:

  • Crude extract containing benzoate esters

  • Silica gel (for the stationary phase)

  • Eluent (a solvent system of appropriate polarity, e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude extract in various ratios of the chosen solvents (e.g., hexane and ethyl acetate). The ideal eluent system will provide good separation of the target compound from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions in the collection tubes.

  • Fraction Monitoring: Continuously monitor the collected fractions using TLC to identify which fractions contain the purified benzoate ester.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the isolated compound.

Analysis and Structural Elucidation

A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of substituted benzoate esters.

6.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like many benzoate esters.[14]

Typical GC-MS Parameters for Methyl Salicylate Analysis: [14]

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

Identification is achieved by comparing the retention time and mass spectrum of the unknown peak with those of an authentic standard. Quantification is performed by creating a calibration curve using standards of known concentrations.

6.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile and more polar substituted benzoate esters.[12]

Typical HPLC-DAD Parameters for Methyl Salicylate Analysis: [12]

  • HPLC Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for the target analyte.

6.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for Structural Elucidation

For novel substituted benzoate esters, a combination of NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS) is essential for unambiguous structure elucidation.[22][23][24][25] These techniques provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the exact molecular formula of the compound.

Visualization of Experimental Workflows

Extraction_and_Analysis_Workflow Plant_Material Plant Material (e.g., leaves, flowers) Extraction Extraction Plant_Material->Extraction HS_SPME HS-SPME (Volatiles) Extraction->HS_SPME Solvent_Extraction Solvent Extraction (Less Volatiles) Extraction->Solvent_Extraction GC_MS GC-MS HS_SPME->GC_MS Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_Compound Pure Compound Column_Chromatography->Pure_Compound Analysis Analysis & Elucidation Pure_Compound->Analysis Biological_Assays Biological Activity Assays Pure_Compound->Biological_Assays Analysis->GC_MS HPLC HPLC Analysis->HPLC NMR_MS NMR & HRMS (for novel compounds) Analysis->NMR_MS

References

An In-Depth Technical Guide to the Toxicological Profile of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-tert-butylbenzoate (CAS No. 26537-19-9) is an aromatic ester with applications in various industrial and research settings. Notably, it serves as a key intermediate in the synthesis of avobenzone, a common ingredient in sunscreen products, and is also used in the production of specialty polymers.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment purposes. This guide provides a comprehensive overview of the available toxicological data for this compound, structured to provide not only the known information but also to detail the standard methodologies for toxicological evaluation, offering a framework for understanding the data and its implications.

Acute Toxicity

Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Toxicity Category 4 for oral, dermal, and inhalation routes of exposure.[1][2] The corresponding hazard statement is H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled .[1][2] This classification is based on the potential for significant adverse health effects following a single exposure.

Quantitative Data

Table 1: Acute Toxicity Data for Methyl Benzoate (Surrogate)

RouteSpeciesLD50 ValueReference
OralRat2100 mg/kg[3]
OralRabbit1177 mg/kg[3]
OralMouse3330 mg/kg[3]
OralGuinea Pig4100 mg/kg[3]
Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using a method like the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). The causality behind this experimental choice is to determine the dose at which a substance causes mortality, providing a quantitative measure of its acute toxicity.

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Acclimatization: Animals are housed in suitable cages for at least 5 days to acclimatize to laboratory conditions.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dose Administration: A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Key observation times are immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily.

  • Sequential Dosing: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group (higher or lower).

  • Endpoint: The test is concluded when a stopping criterion is met, which allows for the classification of the substance into one of five toxicity classes.

OECD 423 Experimental Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_g1 Dose Group 1 (3 animals) start->dose_g1 obs_g1 Observe for 14 days (Mortality & Clinical Signs) dose_g1->obs_g1 outcome_g1 Outcome Assessment obs_g1->outcome_g1 dose_g2_lower Dose Group 2 (Lower Dose) outcome_g1->dose_g2_lower < 2 deaths dose_g2_higher Dose Group 2 (Higher Dose) outcome_g1->dose_g2_higher ≥ 2 deaths stop Stop & Classify outcome_g1->stop Clear Outcome ... ... dose_g2_lower->... dose_g2_higher->... OECD 404 Dermal Irritation Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring animal_select Select Albino Rabbits skin_prep Clip Fur on Dorsal Area animal_select->skin_prep apply_substance Apply 0.5 mL/g of Substance skin_prep->apply_substance cover_patch Cover with Semi-occlusive Patch apply_substance->cover_patch exposure 4-hour Exposure cover_patch->exposure remove_patch Remove Patch & Wash exposure->remove_patch observe_1h Observe at 1h remove_patch->observe_1h observe_24h Observe at 24h observe_1h->observe_24h observe_48h Observe at 48h observe_24h->observe_48h observe_72h Observe at 72h observe_48h->observe_72h score Score Erythema & Edema (0-4) observe_72h->score LLNA Experimental Workflow day1_3 Days 1-3: Apply Test Substance to Mouse Ears day6_thy Day 6: Inject ³H-methyl Thymidine day1_3->day6_thy day6_excise 5h Post-injection: Excise Auricular Lymph Nodes day6_thy->day6_excise prep_cells Prepare Single-Cell Suspension day6_excise->prep_cells scint_count Measure ³H-methyl Thymidine Incorporation (β-Scintillation Counting) prep_cells->scint_count calc_si Calculate Stimulation Index (SI) scint_count->calc_si classify Classify as Sensitizer if SI ≥ 3 calc_si->classify

References

A Comprehensive Technical Guide to the Physical Constants of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 4-tert-butylbenzoate

This compound, with the CAS Registry Number 26537-19-9, is a clear, colorless to light yellow liquid.[1][2] Its molecular structure, characterized by a methyl ester of 4-tert-butylbenzoic acid, dictates its physical and chemical behavior. The compound's molecular formula is C12H16O2, and it has a molecular weight of approximately 192.25 g/mol .[1][3][4]

Core Physical Constants: A Summary

The precise knowledge of physical constants such as boiling point and density is fundamental for professionals in the chemical and pharmaceutical industries. These parameters are critical for a range of applications, from reaction engineering and purification to formulation and quality control.

Physical ConstantValueConditionsSource(s)
Boiling Point 122-124 °Cat 9 mmHg[5][6][7][8]
121-122 °Cat 9 Torr[3]
Density 0.995 g/mLat 25 °C[5][8][9]
1.008 to 1.012 g/cm³at 20 °C[6]
1.0113 g/cm³at 20 °C[3]

In-Depth Analysis of Physical Constants

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is consistently reported at a reduced pressure (9 mmHg or 9 Torr). This is a common practice for organic compounds that may decompose at their atmospheric boiling point or for which distillation at lower temperatures is more practical and energy-efficient.

The specification of the boiling point at a reduced pressure underscores the importance of vacuum distillation for the purification of this compound. This technique allows for distillation at a lower temperature, thereby preventing thermal degradation and ensuring the integrity of the molecule.

Density

Density, the mass of a substance per unit volume, is another crucial physical property. The density of this compound is approximately 1.0 g/mL at ambient temperatures. It is important to note the temperature at which the density is measured, as density is temperature-dependent. For most liquids, density decreases with increasing temperature. The provided data from various sources show a high degree of consistency, with slight variations likely attributable to minor differences in measurement techniques or sample purity.

Experimental Determination and Significance

The accurate determination of these physical constants is typically achieved through standardized experimental protocols.

Workflow for Physical Constant Determination

Caption: A simplified workflow for the experimental determination of boiling point and density.

Applications in Research and Development

A thorough understanding of the boiling point and density of this compound is essential for its various applications:

  • Synthesis of Avobenzone: In the Claisen condensation reaction with 4-methoxyacetophenone to produce avobenzone, precise temperature control during the reaction and subsequent purification steps is critical. The boiling point data is vital for designing the distillation process to isolate the desired product.

  • PVC Heat Stabilizers and Lubricant Additives: In its application as an additive, the density of this compound is important for formulation calculations and ensuring homogenous mixing.[2]

  • Alkyd Resin Modification: As a modifier for alkyd resins, its physical properties influence the viscosity and application characteristics of the final resin product.[2]

Safety and Handling Considerations

This compound is considered a hazardous substance.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[5][4] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area.

Conclusion

The physical constants of this compound, specifically its boiling point under reduced pressure and its density at ambient temperatures, are foundational data points for its effective and safe use in research and industrial applications. This guide provides a consolidated and expertly vetted overview of these properties, empowering scientists and drug development professionals with the necessary information for their work.

References

Methodological & Application

Application Notes and Protocols: Methyl 4-tert-butylbenzoate as a PVC Heat Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inherent Instability of Poly(vinyl chloride) and the Critical Role of Heat Stabilizers

Poly(vinyl chloride) (PVC) is one of the most versatile and widely used thermoplastic polymers due to its low cost, excellent chemical resistance, and broad range of properties, from rigid to flexible. However, PVC is thermally unstable at processing temperatures (typically above 170°C).[1] The degradation process is initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone, a reaction that is autocatalyzed by the released HCl itself.[2] This "zipper" dehydrochlorination leads to the formation of conjugated polyene sequences, which are responsible for the undesirable yellowing, browning, and eventual blackening of the material.[3] Concurrently, the degradation process results in a severe deterioration of the polymer's mechanical and electrical properties, rendering it brittle and unsuitable for its intended application.

To counteract this inherent thermal instability, the incorporation of heat stabilizers into PVC formulations is essential. Heat stabilizers are additives that protect the polymer from thermal degradation during processing and throughout its service life. The ideal heat stabilizer should perform several functions: neutralize the evolved HCl, replace unstable chlorine atoms on the PVC chain, and disrupt the formation of color-imparting polyene sequences.[4] This document provides a detailed technical guide on the application of Methyl 4-tert-butylbenzoate (MTBB) as a novel and effective component in PVC heat stabilizer systems.

This compound (MTBB): A Profile

This compound is an aromatic carboxylate ester with the chemical formula C₁₂H₁₆O₂. Its chemical structure, physical properties, and key identifiers are summarized below.

PropertyValue
Chemical Structure (CH₃)₃CC₆H₄CO₂CH₃
CAS Number 26537-19-9
Molecular Weight 192.25 g/mol
Appearance Clear, colorless liquid
Boiling Point 122-124 °C @ 9 mmHg
Density 0.995 g/mL at 25 °C
Solubility Miscible with ethanol and ether; slightly soluble in water

Proposed Mechanism of Action for MTBB in PVC Stabilization

While the precise mechanism of every organic co-stabilizer can be complex, the function of this compound in a PVC heat stabilizer system can be understood through its role as a secondary stabilizer, often used in synergy with primary metallic soap stabilizers like calcium and zinc stearate.

HCl Scavenging:

The primary degradation reaction in PVC is the elimination of HCl. MTBB, although not as strong a base as metallic soaps, can participate in the neutralization of the released HCl. The ester group of MTBB can be hydrolyzed under the high temperatures and acidic conditions of PVC processing, a reaction that would be catalyzed by the presence of metal chlorides (like ZnCl₂) formed from the primary stabilizers. This hydrolysis would consume HCl and generate p-tert-butylbenzoic acid, which can then react with more HCl.

Synergistic Effect with Metallic Stabilizers:

The true strength of MTBB lies in its synergistic action with primary Ca/Zn stabilizers.

  • Initial Color Improvement: Zinc stearate is highly effective at replacing the labile allylic chlorine atoms in the PVC chain, preventing the initiation of the "zipper" dehydrochlorination and thus providing excellent initial color. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can catastrophically accelerate PVC degradation, leading to "zinc burning" or sudden blackening of the polymer.

  • Long-Term Stability: This is where MTBB and calcium stearate play a crucial role. Calcium stearate is a better HCl scavenger than zinc stearate and can react with ZnCl₂ to regenerate the more stable zinc stearate. MTBB contributes to this long-term stability by acting as an acid scavenger and potentially by chelating the ZnCl₂, reducing its catalytic activity. The aromatic nature of MTBB can also contribute to the absorption of UV radiation, providing some level of light stability.

The proposed synergistic mechanism is illustrated in the diagram below:

PVC_Stabilization cluster_degradation PVC Degradation cluster_stabilization Stabilization Mechanism PVC PVC Chain (-CH2-CHCl-) HCl HCl PVC->HCl Dehydrochlorination Polyenes Polyenes (Discoloration) PVC->Polyenes Heat Heat (Processing) Heat->PVC HCl->PVC Autocatalysis MTBB This compound (MTBB) HCl->MTBB Scavenges CaSt2 Calcium Stearate (CaSt2) HCl->CaSt2 Neutralizes ZnSt2 Zinc Stearate (ZnSt2) HCl->ZnSt2 Forms ZnCl2 ZnCl2 (Lewis Acid) MTBB->ZnCl2 Chelates/Mitigates CaSt2->ZnCl2 Regenerates ZnSt2 ZnSt2->PVC Replaces labile Cl ZnSt2->ZnCl2 Converts to ZnCl2->PVC Catalyzes degradation ('Zinc Burning')

Caption: Proposed synergistic stabilization mechanism of MTBB with Ca/Zn stearates in PVC.

Performance Evaluation of MTBB-Containing Stabilizer Systems

The effectiveness of a heat stabilizer is evaluated through a series of standardized tests that measure the resistance of the PVC compound to degradation under controlled thermal stress.

Illustrative Performance Data

While specific performance data for a formulation containing solely MTBB is not publicly available, a patent for a novel PVC heat stabilizer based on the closely related p-tert-butyl benzoate salts provides a strong indication of the expected performance. In this study, a composite heat stabilizer prepared from p-tert-butyl benzoate salts was shown to prevent color change in PVC for 90 minutes at 175°C .[5] This demonstrates the significant contribution of the p-tert-butyl benzoate moiety to thermal stability.

Stabilizer SystemTest TemperatureTime to DiscolorationSource
Ca/Zn p-tert-butyl benzoate composite stabilizer175°C90 minutes[5]

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound as a co-stabilizer in a PVC formulation.

Protocol 1: Preparation of PVC Dry Blend

This protocol describes the preparation of a basic rigid PVC formulation for testing.

Materials:

  • PVC resin (K-value 65-67)

  • This compound (MTBB)

  • Calcium Stearate (CaSt₂)

  • Zinc Stearate (ZnSt₂)

  • Processing aid (e.g., acrylic copolymer)

  • Lubricants (e.g., paraffin wax, polyethylene wax)

Equipment:

  • High-speed mixer with heating and cooling capabilities

  • Weighing balance

Procedure:

  • Pre-weigh all components according to the desired formulation (see example table below).

  • Add the PVC resin to the high-speed mixer.

  • Start the mixer at low speed and gradually increase to high speed.

  • Add the stabilizers (MTBB, CaSt₂, ZnSt₂) and other solid additives to the vortex of the mixing powder.

  • Allow the temperature of the blend to rise due to frictional heat to approximately 110-120°C.

  • Once the target temperature is reached, switch to the cooling cycle and continue mixing at low speed until the blend temperature drops to below 45°C.

  • Discharge the free-flowing dry blend.

Example Formulation:

ComponentParts per hundred resin (phr)
PVC Resin (K-67)100
This compound (MTBB) 0.5 - 1.5
Calcium Stearate0.8 - 1.2
Zinc Stearate0.2 - 0.5
Acrylic Processing Aid1.0 - 2.0
Paraffin Wax (external lube)0.5 - 1.0
Polyethylene Wax (internal lube)0.1 - 0.3
Protocol 2: Static Thermal Stability Testing (Congo Red Test)

This test determines the time at which a heated PVC sample begins to release a detectable amount of HCl.

Standard: ISO 182-1

Materials:

  • PVC dry blend from Protocol 1

  • Congo Red indicator paper

  • Glass test tubes

Equipment:

  • Thermostatically controlled heating block or oil bath set to 180 ± 1°C

  • Timer

Procedure:

  • Place a 2.5 ± 0.1 g sample of the PVC dry blend into a clean, dry test tube.

  • Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the PVC sample. The top of the paper can be folded over the lip of the test tube.

  • Place the test tube into the heating block pre-heated to 180°C.

  • Start the timer immediately.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time, in minutes, at which the first hint of blue appears. This is the thermal stability time.

Congo_Red_Test Start Start Prepare_Sample Place 2.5g PVC Dry Blend in Test Tube Start->Prepare_Sample Insert_Paper Insert Congo Red Indicator Paper Prepare_Sample->Insert_Paper Heat_Sample Place Test Tube in Heating Block at 180°C Insert_Paper->Heat_Sample Start_Timer Start Timer Heat_Sample->Start_Timer Observe Observe Paper for Color Change (Red to Blue) Start_Timer->Observe Record_Time Record Time (Thermal Stability Time) Observe->Record_Time Color Change End End Record_Time->End

Caption: Workflow for the Congo Red static thermal stability test.

Protocol 3: Dynamic Thermal Stability Testing (Oven Aging)

This test visually assesses the progressive discoloration of a PVC sample over time at an elevated temperature.

Materials:

  • PVC dry blend from Protocol 1

  • Two-roll mill

  • Hydraulic press with heating and cooling platens

  • Forced-air circulating oven

  • Gray scale for color assessment

Equipment:

  • Two-roll mill

  • Hydraulic press with heating and cooling platens

  • Forced-air circulating oven

  • Gray scale for color assessment

Procedure:

  • Milling: Process the PVC dry blend on a two-roll mill at a temperature of 160-170°C for 3-5 minutes to form a homogenous sheet.

  • Molding: Press the milled sheet into a plaque of uniform thickness (e.g., 1 mm) using a hydraulic press at 175°C.

  • Sample Preparation: Cut the pressed plaque into strips of uniform size (e.g., 2 cm x 20 cm).

  • Oven Aging: Place the strips in a forced-air circulating oven at 180°C.

  • Evaluation: At regular intervals (e.g., every 10 minutes), remove a portion of a strip or an entire strip and mount them on a display card to create a timeline of discoloration.

  • Analysis: Compare the color progression of the sample containing MTBB against a control sample without it. The time taken to reach a specific level of yellowing or browning is recorded.

Protocol 4: Quantitative Color Measurement (Yellowness Index)

This protocol provides a quantitative measure of the yellowing of PVC samples.

Standard: ASTM E313

Materials:

  • PVC plaques from Protocol 3 (before and after oven aging at various time intervals)

Equipment:

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white tile.

  • Set the measurement parameters (e.g., illuminant D65, 10° observer).

  • Measure the color of the initial, un-aged PVC plaque to establish a baseline Yellowness Index (YI).

  • Measure the YI of the samples that have been aged for different durations as per Protocol 3.

  • Plot the Yellowness Index as a function of aging time to quantitatively compare the performance of different stabilizer formulations. A lower rate of increase in YI indicates better thermal stability.

Conclusion

This compound serves as a highly effective organic co-stabilizer in PVC formulations, particularly in synergistic combination with traditional calcium/zinc stearate systems. Its proposed mechanism involves HCl scavenging and, crucially, the mitigation of the "zinc burning" phenomenon, thereby enhancing the long-term thermal stability of the polymer. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to formulate and evaluate PVC compounds stabilized with MTBB, ensuring the production of high-quality, durable end-products. The use of standardized testing methods such as the Congo Red test, oven aging, and Yellowness Index measurement allows for the quantitative assessment of stabilizer performance and the optimization of formulations for specific applications.

References

Application Notes & Protocols: The Strategic Use of Methyl 4-tert-butylbenzoate in High-Performance Alkyd Resins

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond a Simple Additive

Alkyd resins remain a cornerstone of the coatings industry, prized for their versatility, cost-effectiveness, and excellent film-forming properties.[1] However, the demand for enhanced performance characteristics—faster drying times, superior hardness, and improved chemical resistance—necessitates the use of sophisticated modifiers. Methyl 4-tert-butylbenzoate (MTB), an ester of p-tert-butylbenzoic acid (PTBBA), serves as a pivotal raw material in this context.[2][3] While often used as an intermediate, its functional core, the PTBBA moiety, acts as a highly effective chain-stopping agent and performance enhancer during alkyd resin synthesis.[4][5] This guide provides an in-depth exploration of the mechanism, practical application, and characterization of alkyd resins modified with this key molecule, moving from foundational theory to actionable laboratory protocols.

The Core Mechanism: Molecular Weight Control and Performance Enhancement

To appreciate the role of this compound, one must first understand the fundamental chemistry of alkyd synthesis. Alkyds are oil-modified polyesters, typically formed through the polycondensation of a diacid (like phthalic anhydride), a polyol (like glycerol or pentaerythritol), and fatty acids from drying or non-drying oils.[6] Without modification, the polymer chains can grow uncontrollably, leading to a high molecular weight distribution and potentially premature gelation, especially in short oil formulations.

This is where the function of the PTBBA moiety, derived from MTB, becomes critical. Under the high temperatures of polyesterification, MTB can participate in transesterification reactions, but it is the underlying monofunctional carboxylic acid (PTBBA) that provides the primary modifying effect.

Causality of Modification:

  • Chain Termination: As a monofunctional acid, PTBBA reacts with a free hydroxyl group on a growing polyester chain. This reaction caps the chain at that point, preventing further polymerization and cross-linking at that terminus. This "chain-stopping" action is crucial for controlling the final molecular weight and viscosity of the resin.[4]

  • Preventing Gelation: By limiting the molecular weight, PTBBA effectively lowers the resin's viscosity and broadens the formulation window, preventing the reaction from reaching an irreversible gel state.[4]

  • Incorporating Functionality: The bulky, hydrophobic tert-butyl group is permanently integrated into the resin backbone. This sterically hindering group reduces chain entanglement and improves the resin's interaction with solvents and other formulation components. The aromatic ring contributes to the hardness of the final film.[4][5]

G cluster_0 Stage 1: Alcoholysis cluster_1 Stage 2: Polyesterification Oil Triglyceride (Oil) Monoglyceride Monoglyceride Intermediate Oil->Monoglyceride Transesterification (230-250°C, Catalyst) Polyol Polyol (e.g., Glycerol) Polyol->Monoglyceride Monoglyceride_ref Diacid Diacid (e.g., Phthalic Anhydride) Alkyd Chain-Stopped Alkyd Resin Diacid->Alkyd Polycondensation (220-240°C) MTB This compound (as PTBBA source) MTB->Alkyd Chain Termination Monoglyceride_ref->Alkyd

Caption: Alkyd synthesis showing the two-stage process and the intervention of MTB/PTBBA as a chain terminator.

Impact on Physicochemical Properties

The incorporation of the 4-tert-butylbenzoate moiety imparts significant and desirable changes to the final alkyd resin and the coatings derived from it. These improvements are directly linked to the mechanistic actions described above.

Key Performance Enhancements:

  • Improved Hardness and Gloss: The rigid aromatic ring from the benzoic acid structure increases the hardness of the cured film.[7][8] The controlled molecular weight and the presence of the bulky tert-butyl group contribute to better film leveling and, consequently, higher gloss.[2][5]

  • Accelerated Drying Time: Chain-stopped alkyds, particularly short oil alkyds, exhibit faster solvent release and oxidative cross-linking, leading to reduced touch and hard-drying times.[2][9]

  • Enhanced Chemical Resistance: The hydrophobic nature of the tert-butyl group and the overall denser film structure imparted by the modifier improve the coating's resistance to water, alkali, and other chemical agents.[7][8][10]

  • Better Color Stability: The modification can improve the resin's resistance to yellowing upon exposure to heat and UV light.[5]

PropertyUnmodified Alkyd ResinMTB/PTBBA-Modified Alkyd ResinRationale for Improvement
Drying Time SlowerFaster[2]Controlled, lower molecular weight allows for quicker solvent evaporation and film setting.
Hardness (Pencil) H - 2H2H - 4H[7][9]Incorporation of the rigid aromatic ring increases film hardness.
Gloss (% at 60°) 85-90%>95%[2][5]Better flow and leveling due to controlled viscosity and molecular architecture.
Water Resistance FairGood to Excellent[8]Increased hydrophobicity from the non-polar tert-butyl group.
Alkali Resistance Poor to FairGood[11]Reduced number of ester linkages susceptible to hydrolysis and protective effect of the bulky group.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of a short oil alkyd resin modified with this compound. A control (unmodified) resin should be synthesized concurrently for accurate comparison.

Protocol 1: Synthesis of MTB-Modified Short Oil Alkyd Resin

This protocol uses a two-stage alcoholysis-polyesterification process.[4][12] All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

  • Soybean Oil (or other drying oil)

  • Pentaerythritol (PE)

  • Phthalic Anhydride (PA)

  • This compound (MTB)

  • Lithium hydroxide (LiOH) or other suitable catalyst

  • Xylene (as azeotropic solvent)

  • Nitrogen gas (for inert blanketing)

Equipment:

  • 1 L five-neck reaction flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Dean-Stark trap with a condenser

  • Nitrogen inlet

Procedure:

Stage 1: Alcoholysis (Formation of Monoglyceride)

  • Charge the Reactor: To the reaction flask, add Soybean Oil (e.g., 250g), Pentaerythritol (e.g., 100g), and a catalytic amount of LiOH (e.g., 0.05% of oil weight).

  • Inert Atmosphere: Begin a slow purge of nitrogen gas (~1-2 bubbles/sec) through the flask to prevent oxidation. Maintain this purge throughout the reaction.

  • Heating: Start stirring and gradually heat the mixture to 240°C.

  • Monitoring Alcoholysis: Hold the temperature at 240°C. The progress of the transesterification reaction is monitored by testing the solubility of a small sample of the reaction mixture in methanol. Take a sample every 30 minutes. The reaction is complete when 1 part of the resin mixture dissolves completely in 3 parts of methanol, indicating the formation of soluble monoglycerides.[4] This typically takes 2-3 hours.

  • Cooling: Once the methanol test is positive, turn off the heat and allow the mixture to cool to 160°C.

Stage 2: Polyesterification

  • Add Acids: At 160°C, add Phthalic Anhydride (e.g., 180g) and this compound (e.g., 40g) to the flask. The amount of MTB can be varied to study its effect, typically replacing a molar equivalent of the fatty acid.

  • Azeotropic Distillation: Add a small amount of xylene (e.g., 20 mL) to the flask to facilitate the removal of water produced during esterification via the Dean-Stark trap.

  • Reheat: Gradually increase the temperature to 220-230°C. Water will begin to collect in the Dean-Stark trap.

  • Monitor Reaction Progress: Hold the temperature at 220-230°C. The reaction is monitored by periodically measuring the Acid Value (see Protocol 4.2) and viscosity of the resin. Take a sample every hour.

  • Endpoint Determination: The reaction is considered complete when the Acid Value drops below a target value (typically 10-15 mg KOH/g for short oil alkyds) and the desired viscosity is reached.[13][14]

  • Cooling and Dilution: Once the target endpoint is reached, cool the reactor to 150°C. Add a suitable solvent (e.g., xylene or mineral spirits) to dilute the resin to the desired solids content (e.g., 60-70%).

  • Storage: Store the final resin in a sealed, labeled container.

Protocol 2: Characterization of the Synthesized Alkyd Resin

Accurate characterization is essential to validate the success of the synthesis and to understand the properties of the modified resin.

G cluster_workflow Experimental Workflow cluster_char Protocol 4.2: Resin Characterization cluster_perf Protocol 4.3: Coating Performance Testing Synthesis Protocol 4.1: Alkyd Resin Synthesis AV Acid Value (Titration) Synthesis->AV Visc Viscosity (Viscometer) Synthesis->Visc GPC Molecular Weight (GPC) Synthesis->GPC FTIR Structural Analysis (FT-IR) Synthesis->FTIR Formulate Formulate Coating Synthesis->Formulate Apply Apply Film Formulate->Apply Cure Cure Film Apply->Cure Test Hardness, Adhesion, Gloss, Resistance Cure->Test

Caption: Workflow for synthesis, characterization, and performance testing of modified alkyd resins.

A. Acid Value Determination (ASTM D1639 - adapted)

  • Weigh accurately about 1g of the resin solution into a 250 mL conical flask.

  • Add 50 mL of a neutralized solvent mixture (e.g., toluene/ethanol 1:1).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for 30 seconds.

  • Calculate the Acid Value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W[13] Where: V = volume of KOH used (mL), N = normality of KOH solution, W = weight of the solid resin sample (g).

B. Viscosity Measurement

  • Use a Gardner-Holdt bubble viscometer or a rotational viscometer to measure the viscosity of the resin solution at a controlled temperature (25°C).

  • Report the viscosity in appropriate units (Stokes, Poise, or Gardner-Holdt letter).

C. Molecular Weight Analysis by Gel Permeation Chromatography (GPC)

  • Principle: GPC separates polymer molecules based on their size in solution (hydrodynamic volume).[15]

  • Procedure:

    • Dissolve a small amount of the solid resin in a suitable solvent (e.g., Tetrahydrofuran - THF).

    • Inject the solution into the GPC system.

    • Use a set of columns packed with porous gel beads to separate the molecules.

    • A detector (typically a refractive index detector) measures the concentration of the polymer as it elutes.

    • Calibrate the system using polystyrene standards of known molecular weights.[15]

  • Analysis: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn). The MTB-modified resin is expected to have a lower Mw and a narrower dispersity compared to the unmodified control.[16][17]

D. Performance Testing of Cured Films (ASTM Standards)

  • Film Preparation: Formulate the resin into a simple paint by adding driers (e.g., cobalt, calcium, zirconium octoates) and solvent. Apply the paint onto standard test panels (e.g., steel or glass) using a drawdown bar to ensure uniform thickness.

  • Curing: Allow the films to air-dry and cure under controlled conditions (e.g., 25°C, 50% relative humidity) for 7 days.

  • Pencil Hardness (ASTM D3363): Determine the hardness of the cured film by pushing pencils of increasing hardness across the surface until a scratch or gouge is observed.

  • Adhesion (ASTM D3359): Use the cross-hatch tape test to assess the adhesion of the coating to the substrate.

  • Gloss (ASTM D523): Measure the specular gloss of the film at a 60° angle using a gloss meter.

  • Chemical Resistance (ASTM D1308): Spot test the cured film with various chemicals (e.g., water, 5% NaOH solution, 10% H₂SO₄) for a specified duration and evaluate for any changes like blistering, discoloration, or softening.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Gels Prematurely Temperature overshoot; Insufficient amount of MTB/PTBBA modifier; Inaccurate reactant stoichiometry.Reduce reaction temperature; Increase the molar percentage of the chain-stopping agent; Recalculate and verify all reactant quantities.
Final Acid Value is Too High Insufficient reaction time or temperature; Inefficient water removal.Extend the reaction time at 220-230°C; Ensure the Dean-Stark trap is functioning correctly and the nitrogen sparge is not too vigorous.
Poor Drying of Final Film Incorrect drier package; High acid value of the resin interfering with drier activity.Optimize the type and concentration of driers; Ensure the resin's acid value is within the target range (<15 mg KOH/g).
Low Gloss or Hazy Film Incompatibility of the resin with solvents or other components; Moisture contamination.Check resin solubility in the chosen solvent; Ensure all equipment is dry and run the reaction under a strict nitrogen blanket.[18][19]

References

1H NMR and 13C NMR analysis of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of Methyl 4-tert-butylbenzoate using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules.[1] This application note provides a comprehensive guide to the analysis of this compound using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine structural verification and characterization.

Introduction: The Power of NMR in Molecular Characterization

In the realm of organic chemistry, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering detailed information about the atomic framework of a molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows us to map out the connectivity and chemical environment of atoms within a molecule.[1]

This compound, a common ester, serves as an excellent model compound to demonstrate the principles and application of NMR analysis. Its structure contains several distinct chemical environments—aromatic, aliphatic, and ester functional groups—that give rise to a clear and interpretable set of signals in both ¹H and ¹³C NMR spectra. This note will guide the user through the entire workflow, from sample preparation to the final structural confirmation.

Figure 1: Chemical Structure of this compound.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is directly dependent on the meticulous preparation of the sample. This protocol ensures high-quality, reproducible results.

Materials and Reagents
  • Analyte: this compound (C₁₂H₁₆O₂)

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8%+ deuteration.

  • Internal Standard: Tetramethylsilane (TMS).

  • Equipment: 5 mm NMR tubes, Pasteur pipette, glass wool or filter, vortex mixer.

Rationale for Reagent Selection
  • Deuterated Solvents (CDCl₃): The use of solvents where protons (¹H) are replaced by deuterium (²H) is critical. Since deuterium resonates at a completely different frequency, it prevents the large solvent signal from obscuring the signals of the analyte.[3][4] Furthermore, modern spectrometers use the deuterium signal to "lock" the magnetic field, ensuring its stability during the experiment. CDCl₃ is a versatile solvent for a wide range of organic compounds, including our analyte.[3]

  • Internal Standard (TMS): Tetramethylsilane (Si(CH₃)₄) is the universally accepted internal standard for ¹H and ¹³C NMR.[5][6] All 12 of its protons are chemically equivalent, producing a single, sharp signal. By international convention, this signal is defined as 0.0 ppm.[7] All other signals in the spectrum are reported relative to this reference point. TMS is chemically inert and volatile, making it easy to remove from the sample after analysis.[8]

Step-by-Step Sample Preparation
  • Weighing the Sample: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the spectrometer's probe.[10][11][12]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogenous solution is essential for acquiring sharp, well-resolved NMR signals.[10]

  • Filtration and Transfer: Place a small plug of glass wool or a specialized filter into a Pasteur pipette. Filter the solution directly into a clean 5 mm NMR tube. This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in CDCl3/TMS (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Data (¹H & ¹³C) lock->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference to TMS phase->reference Analysis Analysis reference->Analysis

Figure 2: Standard workflow for NMR analysis.

Data Acquisition and Processing

The prepared sample is placed in the NMR spectrometer. The instrument is then instructed to "lock" onto the deuterium signal of the CDCl₃ and "shim" to optimize the magnetic field homogeneity. Standard ¹H and proton-decoupled ¹³C spectra are then acquired. After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves a Fourier Transform to convert the time-domain signal into a frequency-domain spectrum, followed by phase and baseline corrections to ensure accurate signal representation.[14][15][16]

Spectral Analysis and Interpretation

The structure of this compound predicts a specific pattern of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis

The molecule has four distinct proton environments, leading to four signals in the ¹H spectrum.

  • tert-Butyl Protons (a): The nine protons of the three methyl groups in the tert-butyl substituent are all chemically equivalent. They are attached to an sp³ carbon and are shielded. They will appear as a single, sharp singlet far upfield.

  • Methyl Ester Protons (b): The three protons of the methyl ester group are also equivalent. They are attached to an oxygen atom, which is electronegative and deshielding, causing their signal to appear downfield compared to simple alkanes. This will also be a singlet.

  • Aromatic Protons (c & d): The benzene ring is symmetrically substituted at the para position. This results in two sets of chemically equivalent aromatic protons. The two protons ortho to the ester group (d) are equivalent to each other, and the two protons ortho to the tert-butyl group (c) are also equivalent. Due to the electron-withdrawing nature of the ester group, the ortho protons (d) are more deshielded and will appear further downfield than the protons ortho to the tert-butyl group (c). Each set of protons will appear as a doublet because they are split by their single neighboring proton (n+1 rule, 1+1=2).

Table 1: Predicted and Experimental ¹H NMR Data for this compound in CDCl₃

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
a~1.349HSinglet (s)-C(CH₃ )₃
b~3.903HSinglet (s)-COOCH₃
c~7.452HDoublet (d)Ar-H (ortho to -C(CH₃)₃)
d~7.972HDoublet (d)Ar-H (ortho to -COOCH₃)
(Experimental data sourced from literature)[17][18]
¹³C NMR Spectrum Analysis

Due to the molecule's symmetry, we expect to see eight distinct signals in the proton-decoupled ¹³C NMR spectrum. In this mode, all C-H splitting is removed, and each unique carbon appears as a single line.[19][20]

  • Carbonyl Carbon (C=O): This carbon is sp² hybridized and double-bonded to an oxygen, making it highly deshielded and causing it to appear furthest downfield.[21]

  • Aromatic Carbons: There are four unique aromatic carbons. The two carbons directly attached to the substituents (ipso-carbons) and the two carbons bearing hydrogen atoms. Their chemical shifts are influenced by the electronic effects of the substituents.

  • Methyl Ester Carbon (-OCH₃): This sp³ carbon is attached to an electronegative oxygen, shifting it downfield.

  • tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons will appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted and Experimental ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~167.0C =O (Ester)
~156.5Ar-C (ipso, attached to -C(CH₃)₃)
~129.5Ar-C H (ortho to -COOCH₃)
~127.8Ar-C (ipso, attached to -COOCH₃)
~125.4Ar-C H (ortho to -C(CH₃)₃)
~52.0-COOC H₃
~35.1-C (CH₃)₃
~31.2-C(C H₃)₃
(Experimental data sourced from literature)[17]

Conclusion

The ¹H and ¹³C NMR spectra provide a complete and self-consistent structural confirmation of this compound. The ¹H NMR spectrum clearly shows the number of unique protons, their relative ratios via integration, and their connectivity through spin-spin splitting patterns. The ¹³C NMR spectrum complements this by identifying all unique carbon environments in the molecule. The experimental data aligns perfectly with the predicted spectra, demonstrating the power and reliability of this protocol for routine structural elucidation in research and industrial settings.

References

GC-MS Method for the Determination of Methyl 4-tert-butylbenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of Methyl 4-tert-butylbenzoate. This aromatic ester is a significant compound in various industrial applications, including as an intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established analytical principles. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. This method has been developed to be a self-validating system, with performance characteristics that can be verified according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Rationale for a Specific and Sensitive Method

This compound (MTBB), with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol , is a key building block in the synthesis of various organic molecules.[4] Its presence as a residual impurity or its concentration as an intermediate in active pharmaceutical ingredients (APIs) and drug products necessitates a highly selective and sensitive analytical method for its quantification. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the technique of choice due to its superior separation efficiency and definitive identification capabilities. This application note details a method that ensures the accurate determination of MTBB, supporting quality control and regulatory compliance in pharmaceutical development and manufacturing.[1][2][5]

The causality behind selecting GC-MS lies in the physicochemical properties of MTBB. Its volatility and thermal stability make it an ideal candidate for gas chromatographic separation. The mass spectrometer provides unambiguous identification based on the unique fragmentation pattern of the molecule, offering a higher degree of certainty than non-mass-based detectors.

Materials and Methods

Reagents and Standards
  • This compound reference standard (99%+ purity)

  • Methanol (HPLC or GC grade)

  • Dichloromethane (HPLC or GC grade)

  • Ethyl Acetate (HPLC or GC grade)

  • Anhydrous Sodium Sulfate (ACS grade)

  • Internal Standard (IS): Toluene or other suitable non-interfering compound (analytical grade)

  • Helium (99.999% purity)

Equipment
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

  • Analytical balance (0.01 mg readability)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • GC vials with caps and septa

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a starting point and should be validated for the specific sample matrix being analyzed.

Preparation of Standard Solutions

The foundation of accurate quantification is the preparation of precise standard solutions.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Toluene) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1 - 50 µg/mL). A constant concentration of the internal standard (e.g., 10 µg/mL) should be added to each calibration standard.

Sample Preparation: Isolating the Analyte

The choice of sample preparation technique is critical and depends on the sample matrix. For a solid API or drug product, the following liquid-liquid extraction (LLE) procedure is recommended.[6]

  • Sample Weighing: Accurately weigh a known amount of the homogenized sample (e.g., 100 mg) into a centrifuge tube.

  • Dissolution and Spiking: Add a precise volume of a suitable solvent (e.g., 5 mL of methanol) to dissolve the sample. Spike with the internal standard at the same concentration as in the calibration standards.

  • Extraction: Add an immiscible organic solvent (e.g., 5 mL of dichloromethane or ethyl acetate) to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of MTBB into the organic layer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear separation of the layers.

  • Collection: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application. A non-polar or mid-polarity column is generally suitable for the separation of benzoate esters.[7]

GC Parameter Recommended Setting Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless is preferred for trace analysis.
Injection Volume 1 µLA standard injection volume for most applications.
Carrier Gas HeliumAn inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column performance and reproducible retention times.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program designed to provide good separation of MTBB from potential impurities.
MS Parameter Recommended Setting Rationale
Ion Source Temp. 230 °CMaintains the analyte in the gas phase and promotes efficient ionization.
Quadrupole Temp. 150 °CEnsures stable performance of the mass analyzer.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard electron energy for generating EI mass spectra, allowing for library matching.
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Full scan is used for initial method development and qualitative analysis. SIM mode provides higher sensitivity and selectivity for quantification.

Data Analysis and Quantification

Identification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard. The mass spectrum of MTBB is characterized by a molecular ion (M⁺) at m/z 192 and a prominent fragment ion at m/z 177, corresponding to the loss of a methyl group (-CH₃).[4]

Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its enhanced sensitivity and selectivity. The following ions should be monitored:

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound177192, 149
Internal Standard (e.g., Toluene)9192

A calibration curve is constructed by plotting the ratio of the peak area of the MTBB quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of MTBB in the samples is then determined from this calibration curve.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][2][3] The following parameters should be assessed:

Validation Parameter Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A linear relationship between concentration and response should be demonstrated over the intended range. A correlation coefficient (r²) of ≥ 0.99 is typically required.
Range The range should be established based on the linearity, accuracy, and precision of the method.
Accuracy The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples. Recoveries of 98-102% are generally considered acceptable.
Precision - Repeatability (Intra-assay): The precision under the same operating conditions over a short interval of time. A relative standard deviation (RSD) of ≤ 2% is desirable. - Intermediate Precision (Inter-assay): The precision within the same laboratory on different days, with different analysts, or on different equipment. An RSD of ≤ 3% is generally acceptable.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagram illustrates the complete analytical workflow for the GC-MS determination of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting node_sample Sample Weighing & Dissolution node_is_spike Internal Standard Spiking node_sample->node_is_spike node_lle Liquid-Liquid Extraction node_is_spike->node_lle node_filter Filtration node_lle->node_filter node_gcms GC-MS Analysis (Optimized Parameters) node_filter->node_gcms Inject into GC node_std Standard Solution Preparation node_cal Calibration Curve Standards node_std->node_cal Dilution node_cal->node_gcms Inject Standards node_acq Data Acquisition (Full Scan / SIM) node_gcms->node_acq node_integ Peak Integration & Identification node_acq->node_integ Raw Data node_quant Quantification (Calibration Curve) node_integ->node_quant node_val Method Validation (ICH Q2) node_quant->node_val node_report Final Report Generation node_val->node_report

GC-MS analytical workflow for this compound.

Troubleshooting

Problem Potential Cause Suggested Solution
No or low peak intensity - Injection issue (syringe clog, septum leak)- Low analyte concentration- Inefficient extraction- Check autosampler and perform manual injection- Concentrate the sample extract- Optimize extraction solvent and procedure
Peak tailing - Active sites in the inlet liner or column- Column degradation- Use a deactivated liner- Condition or replace the column
Poor reproducibility - Inconsistent sample preparation- Fluctuation in instrument parameters- Ensure precise and consistent pipetting and weighing- Check for leaks in the GC system and verify instrument stability
Interfering peaks - Matrix effects- Contamination- Optimize the GC temperature program for better separation- Use a more selective sample cleanup method (e.g., SPE)- Analyze a solvent blank to identify sources of contamination

Conclusion

This application note provides a detailed and scientifically grounded protocol for the determination of this compound by GC-MS. By following the outlined procedures for sample preparation, instrumental analysis, and data processing, researchers and scientists can achieve accurate and reliable quantification of this important compound. The emphasis on method validation ensures that the generated data is trustworthy and suitable for regulatory submissions. This comprehensive guide serves as a valuable resource for professionals in the pharmaceutical and chemical industries, facilitating robust quality control and supporting the development of safe and effective products.

References

Application Notes and Protocols: Methyl 4-tert-butylbenzoate as a Precursor for a Novel Polymer Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Reimagining the Role of a Classic Intermediate

Methyl 4-tert-butylbenzoate is a well-established intermediate in the chemical industry, primarily recognized for its role in the synthesis of personal care ingredients like the UV absorber avobenzone, and as a performance-enhancing additive in plastics and coatings.[1][2] However, its potential as a foundational molecule for novel polymer synthesis has been largely underexplored. This guide re-examines this compound, not as an end-point additive, but as a strategic precursor to a versatile vinyl monomer: Vinyl 4-tert-butylbenzoate.

We will provide a comprehensive overview of the synthetic pathway from this compound to poly(Vinyl 4-tert-butylbenzoate), complete with detailed protocols and an exploration of the potential properties and applications of this unique polymer. This document is intended for researchers and scientists in polymer chemistry and materials science who are seeking to develop novel polymers with tailored properties.

Section 1: Understanding this compound and its Latent Polymer Potential

This compound is a readily available and cost-effective aromatic ester. Its key structural features – a bulky tert-butyl group and a reactive ester functionality – make it an interesting candidate for derivatization into a polymerizable monomer.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValue
CAS Number 26537-19-9
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Appearance White crystalline powder or clear, colorless liquid
Boiling Point 122-124 °C at 9 mmHg
Density 0.995 g/mL at 25 °C
Solubility Slightly soluble in water; miscible with ethanol, ether, and toluene.[1][3]
The Strategic Importance of the 4-tert-butylphenyl Moiety in Polymers

The incorporation of bulky side groups, such as the 4-tert-butylphenyl group, into a polymer backbone can significantly influence its properties. These bulky groups can:

  • Increase Glass Transition Temperature (Tg): The steric hindrance imposed by the tert-butyl group restricts chain mobility, leading to a higher Tg and improved thermal stability of the polymer.

  • Enhance Solubility in Organic Solvents: The non-polar nature of the tert-butyl group can improve the solubility of the polymer in a range of organic solvents.

  • Modify Mechanical Properties: The presence of bulky side groups can affect the packing of polymer chains, influencing properties such as stiffness, toughness, and brittleness.

Section 2: The Synthetic Pathway: From Ester to Polymer

The direct polymerization of this compound is not a feasible route. Instead, a multi-step synthesis is employed to convert it into a polymerizable vinyl monomer. This section details the necessary transformations.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Vinylation cluster_2 Step 3: Polymerization A This compound B 4-tert-butylbenzoic acid A->B  NaOH, H2O, Heat C Vinyl 4-tert-butylbenzoate B->C  Acetylene, Zn-based catalyst D Poly(Vinyl 4-tert-butylbenzoate) C->D  Free Radical Initiator, Heat

Synthetic pathway from this compound to Poly(Vinyl 4-tert-butylbenzoate).
Protocol 1: Hydrolysis of this compound to 4-tert-butylbenzoic acid

Objective: To efficiently hydrolyze the methyl ester to its corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization, optional)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Reaction: Add this compound to the NaOH solution (a molar ratio of approximately 1:2 of ester to NaOH is recommended).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A white precipitate of 4-tert-butylbenzoic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • (Optional) Recrystallization: For higher purity, the crude 4-tert-butylbenzoic acid can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis of Vinyl 4-tert-butylbenzoate

Objective: To convert 4-tert-butylbenzoic acid into its polymerizable vinyl ester derivative. This protocol is based on the vinylation of aromatic carboxylic acids using acetylene.

Materials:

  • 4-tert-butylbenzoic acid

  • Acetylene gas

  • Zinc-based catalyst (e.g., Zn/SiOC)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Reactor Setup: In a high-pressure autoclave equipped with a gas inlet, pressure gauge, and magnetic stirrer, add 4-tert-butylbenzoic acid, the zinc-based catalyst (e.g., 10 mol% relative to the carboxylic acid), and DMF as the solvent.

  • Purging: Purge the reactor with nitrogen gas to remove any air.

  • Acetylene Introduction: Introduce acetylene gas into the reactor to the desired pressure. The molar ratio of carboxylic acid to acetylene should be approximately 1:2.

  • Reaction: Heat the reactor to 150 °C and stir the mixture for 12 hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess acetylene gas.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove DMF and any unreacted acid.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Vinyl 4-tert-butylbenzoate.

Protocol 3: Free-Radical Polymerization of Vinyl 4-tert-butylbenzoate

Objective: To polymerize Vinyl 4-tert-butylbenzoate to produce poly(Vinyl 4-tert-butylbenzoate).

Materials:

  • Vinyl 4-tert-butylbenzoate (freshly distilled)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a free-radical initiator

  • Anhydrous toluene or benzene as a solvent

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of Vinyl 4-tert-butylbenzoate and the initiator (typically 0.1-1.0 mol% relative to the monomer) in the anhydrous solvent.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization time will vary depending on the desired conversion and molecular weight (typically 6-24 hours).

  • Termination and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Section 3: Properties and Potential Applications of Poly(Vinyl 4-tert-butylbenzoate)

The resulting polymer, poly(Vinyl 4-tert-butylbenzoate), is expected to exhibit a unique combination of properties due to its bulky aromatic side chains.

Expected Properties
PropertyExpected CharacteristicRationale
Glass Transition Temperature (Tg) Relatively high (reported as 101 °C)The bulky tert-butylphenyl group restricts chain rotation, leading to a higher temperature required for the onset of segmental motion.
Solubility Soluble in common organic solvents like THF, chloroform, and toluene.The non-polar side chains enhance interactions with organic solvents.
Thermal Stability Good thermal stability.Aromatic polymers generally exhibit high thermal stability.
Mechanical Properties Likely to be a rigid, potentially brittle material at room temperature.The high Tg suggests that the polymer will be in a glassy state at ambient conditions.
Potential Applications

The unique properties of poly(Vinyl 4-tert-butylbenzoate) make it a candidate for several advanced applications:

  • High-Performance Coatings: Its rigidity and potential for good thermal and chemical resistance could be beneficial in protective coatings.

  • Advanced Adhesives: The polymer's properties could be tailored for use in specialty adhesives.

  • Polymer Blends and Composites: It could be used as a component in polymer blends to modify the properties of other polymers, such as increasing their Tg.

  • Membranes for Gas Separation: The bulky side groups might create free volume within the polymer matrix, which could be exploited in membrane-based gas separation applications.

Section 4: Conclusion and Future Outlook

This compound, while a seemingly conventional chemical intermediate, holds the key to producing a novel polymer, poly(Vinyl 4-tert-butylbenzoate). The synthetic pathway, though multi-stepped, utilizes well-established chemical transformations. The resulting polymer, with its bulky aromatic side chains, is poised to offer a unique set of properties that could be advantageous in a variety of high-performance applications. Further research into the detailed characterization of poly(Vinyl 4-tert-butylbenzoate) and the exploration of its copolymerization with other monomers will undoubtedly unlock its full potential as a valuable new material in the polymer scientist's toolkit.

References

Synthesis of Tris(4-tert-butylphenyl)methyl Chloride: A Comprehensive Guide from Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of tris(4-tert-butylphenyl)methyl chloride, a sterically hindered trityl chloride derivative with significant applications in organic synthesis and materials science. The synthesis commences with the readily available starting material, methyl 4-tert-butylbenzoate, and proceeds through a robust two-step sequence involving a Grignard reaction followed by a chlorination step. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Sterically Hindered Trityl Compounds

Triphenylmethyl (trityl) groups are widely employed as protecting groups for alcohols, amines, and thiols in organic synthesis due to their steric bulk and ease of cleavage under mild acidic conditions. The introduction of bulky substituents on the phenyl rings, such as the tert-butyl group, further enhances their steric hindrance. This increased bulk offers exceptional selectivity, particularly for the protection of primary alcohols in the presence of secondary and tertiary ones. Tris(4-tert-butylphenyl)methyl chloride, the target of this synthesis, serves as a key reagent for introducing this highly hindered trityl group. Beyond its role as a protecting group, sterically encumbered trityl radicals and cations derived from such chlorides are of interest in the development of organic magnets, catalysts, and advanced materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of tris(4-tert-butylphenyl)methyl chloride from this compound is achieved through a two-step process. The first step involves the formation of the tertiary alcohol, tris(4-tert-butylphenyl)methanol, via the addition of three equivalents of a Grignard reagent to the ester functionality of this compound. The second step is the conversion of this tertiary alcohol to the corresponding chloride using a suitable chlorinating agent.

Synthesis_Pathway A This compound C Tris(4-tert-butylphenyl)methanol A->C Grignard Reaction B 4-tert-Butylphenylmagnesium bromide (Grignard Reagent) B->C D Tris(4-tert-butylphenyl)methyl chloride C->D Chlorination E Chlorinating Agent (e.g., Acetyl Chloride) E->D

Caption: Synthetic pathway from this compound to tris(4-tert-butylphenyl)methyl chloride.

Part 1: Synthesis of Tris(4-tert-butylphenyl)methanol via Grignard Reaction

The cornerstone of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming reaction. In this step, 4-tert-butylphenylmagnesium bromide, prepared from 4-bromo-tert-butylbenzene and magnesium turnings, acts as the nucleophile. The reaction with this compound proceeds via a double addition mechanism.

Reaction Mechanism

The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form a ketone, bis(4-tert-butylphenyl)methanone. This ketone is highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent to form a magnesium alkoxide intermediate. A third equivalent of the Grignard reagent is consumed in a side reaction with the liberated methanol. Finally, an acidic workup protonates the alkoxide to yield the desired tertiary alcohol, tris(4-tert-butylphenyl)methanol.

Grignard_Mechanism cluster_0 Step 1: First Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Second Addition cluster_3 Step 4: Protonation A This compound C Tetrahedral Intermediate A->C B 4-tert-Butylphenylmagnesium bromide B->C D Bis(4-tert-butylphenyl)methanone C->D - MeOMgBr F Magnesium Alkoxide D->F E 4-tert-Butylphenylmagnesium bromide E->F H Tris(4-tert-butylphenyl)methanol F->H G H3O+ (Workup) G->H

Caption: Mechanism of the Grignard reaction for the synthesis of tris(4-tert-butylphenyl)methanol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.314.4 g0.18 mol
4-Bromo-tert-butylbenzene213.1232.0 g0.15 mol
This compound192.258.0 g0.042 mol
Anhydrous Diethyl Ether-200 mL-
Iodine253.811 crystal-
1 M Hydrochloric Acid-150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Sodium Sulfate---
Hexane-For recrystallization-

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

    • Place the magnesium turnings in a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a single crystal of iodine to the flask to activate the magnesium surface.

    • Dissolve 4-bromo-tert-butylbenzene in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (approx. 10 mL) of the bromide solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve this compound in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C. A thick white precipitate will form.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly add 150 mL of 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Stir until two clear layers are formed.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 50 mL of diethyl ether.

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude tris(4-tert-butylphenyl)methanol by recrystallization from hot hexane.[1][2][3] The pure product is a white crystalline solid.

Characterization of Tris(4-tert-butylphenyl)methanol
  • Appearance: White crystalline solid.

  • Expected ¹H NMR (CDCl₃, 300 MHz): δ 7.35 (d, 6H), 7.25 (d, 6H), 2.55 (s, 1H, OH), 1.30 (s, 27H).

  • Expected ¹³C NMR (CDCl₃, 75 MHz): δ 149.0, 145.5, 129.5, 125.0, 82.0, 34.5, 31.5.

Part 2: Synthesis of Tris(4-tert-butylphenyl)methyl Chloride

The conversion of the tertiary alcohol to the corresponding chloride can be achieved using various chlorinating agents. A convenient and effective method involves the use of acetyl chloride. This reaction proceeds readily due to the formation of the highly stabilized trityl carbocation intermediate.

Reaction Mechanism

The reaction is initiated by the protonation of the hydroxyl group by the hydrogen chloride generated in situ from the reaction of acetyl chloride with traces of moisture, or by the acetyl chloride itself acting as a Lewis acid. The protonated hydroxyl group is a good leaving group (water), which departs to form the stable tertiary carbocation. The chloride ion then attacks the carbocation to form the final product.

Chlorination_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack A Tris(4-tert-butylphenyl)methanol C Protonated Alcohol A->C B H+ (from HCl) B->C D Tris(4-tert-butylphenyl)methyl Cation C->D - H2O F Tris(4-tert-butylphenyl)methyl chloride D->F E Cl- E->F

Caption: Mechanism for the chlorination of tris(4-tert-butylphenyl)methanol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Tris(4-tert-butylphenyl)methanol428.665.0 g0.0117 mol
Acetyl Chloride78.502.0 mL0.028 mol
Anhydrous Dichloromethane-50 mL-
Anhydrous Sodium Sulfate---
Petroleum Ether-For recrystallization-

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve tris(4-tert-butylphenyl)methanol in 50 mL of anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

  • Chlorination:

    • Slowly add acetyl chloride to the stirred solution. Gas evolution (HCl) will be observed.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Carefully pour the reaction mixture into 50 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 20 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude tris(4-tert-butylphenyl)methyl chloride by recrystallization from petroleum ether.[4] The pure product is a white to off-white solid.

Characterization of Tris(4-tert-butylphenyl)methyl Chloride
  • Appearance: White to off-white solid.

  • Expected ¹H NMR (CDCl₃, 300 MHz): δ 7.30-7.45 (m, 12H), 1.32 (s, 27H).

  • Expected ¹³C NMR (CDCl₃, 75 MHz): δ 150.0, 143.0, 130.0, 125.5, 72.0, 34.5, 31.4.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Diethyl ether is extremely flammable.

  • Acetyl Chloride: Acetyl chloride is corrosive, lachrymatory, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of tris(4-tert-butylphenyl)methyl chloride from this compound. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable sterically hindered tritylating agent. The inclusion of detailed characterization data provides a means to verify the identity and purity of the synthesized compounds, ensuring the integrity of subsequent research.

References

Application and Protocol Guide for the Quantification of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 4-tert-butylbenzoate

This compound (MTBB), a key intermediate in the synthesis of the widely used UVA filter, avobenzone, is a compound of significant industrial importance.[1] Its accurate quantification is paramount across the entire product lifecycle, from ensuring the quality of raw materials and monitoring reaction progress to verifying the purity of the final product. This application note provides a comprehensive guide to the analytical techniques for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.

This document deviates from a rigid template to provide a logically structured guide grounded in scientific principles. We will explore two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering detailed protocols and the rationale behind the methodological choices. The self-validating nature of these protocols is emphasized, adhering to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[2][3][4][5]

Chemical Profile of this compound:

PropertyValue
CAS Number 26537-19-9
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Appearance Clear, colorless to yellow liquid
Boiling Point 122-124 °C at 9 mmHg
Solubility Soluble in alcohol, moderately soluble in water

Gas Chromatography (GC): A High-Fidelity Approach for Purity Assessment

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it particularly suitable for purity testing and the quantification of impurities. The method described below utilizes a flame ionization detector (FID), which offers a wide linear range and excellent sensitivity for organic compounds.

Causality of Experimental Choices in GC Analysis

The selection of a non-polar capillary column, such as one with a methyl silicone stationary phase, is based on the non-polar nature of this compound.[6] This choice ensures good retention and separation from potential impurities based on boiling point differences. A temperature gradient is employed to facilitate the elution of both more volatile and less volatile components within a reasonable timeframe, ensuring sharp peaks and optimal resolution. Helium is chosen as the carrier gas due to its inertness and efficiency.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification s1 Weigh Standard/Sample s2 Dissolve in Hexane s1->s2 s3 Vortex to Homogenize s2->s3 s4 Transfer to GC Vial s3->s4 a1 Inject Sample s4->a1 a2 Separation on Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify MTBB d2->d3

Caption: Workflow for the quantification of this compound by GC-FID.

Detailed Protocol for GC-FID Analysis

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Hexane (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • GC vials with septa

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent methyl silicone phase)

  • Autosampler

3. Chromatographic Conditions:

ParameterSetting
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min
Detector Temperature 280 °C
Detector Gases Hydrogen and Air (as per manufacturer's recommendation)

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to cover a concentration range of approximately 10 µg/mL to 200 µg/mL.

5. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute with hexane to achieve a final concentration within the calibration range.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

6. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[2][5]

  • Specificity: Analyze a blank (hexane) and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. A linear regression should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, oven temperature ramp) on the results.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Diverse Matrices

HPLC is a powerful and versatile technique for the quantification of this compound, especially in complex matrices such as cosmetic formulations or reaction mixtures. A reversed-phase HPLC method with UV detection is described below, offering excellent selectivity and sensitivity.

Causality of Experimental Choices in HPLC Analysis

A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides good retention for the moderately non-polar this compound. The mobile phase consists of a mixture of acetonitrile and water, common solvents in reversed-phase chromatography. A gradient elution is employed to ensure efficient separation of the analyte from both polar and non-polar impurities. The UV detection wavelength is set at the absorbance maximum of this compound to achieve optimal sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Sonicate to Ensure Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 s5 Transfer to HPLC Vial s4->s5 a1 Inject Sample s5->a1 a2 Separation on C18 Column a1->a2 a3 Detection by UV Detector a2->a3 d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify MTBB d2->d3

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials with caps

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to cover a concentration range of approximately 5 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • For Raw Material: Accurately weigh an appropriate amount of the sample into a volumetric flask and dilute with acetonitrile to a concentration within the calibration range.

  • For Cosmetic Formulations: Accurately weigh a portion of the formulation into a centrifuge tube. Add a known volume of acetonitrile and vortex vigorously for 2-3 minutes to extract the this compound. Centrifuge to separate the excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Ensure the final sample solution is clear and free of particulate matter.

6. Method Validation:

The HPLC method should be validated following the same ICH Q2(R1) parameters as the GC method:[2][5][8]

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over the intended range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies of spiked samples, with acceptance criteria typically between 98-102%.

  • Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and within the same laboratory over a longer period (intermediate precision). RSD values should typically be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.[7]

  • LOD and LOQ: Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The Gas Chromatography and High-Performance Liquid Chromatography methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between GC and HPLC will depend on the specific application, sample matrix, and available instrumentation. Adherence to the outlined protocols and a thorough method validation in accordance with ICH guidelines will ensure the generation of accurate and defensible analytical data, which is critical for quality control and regulatory compliance in the pharmaceutical and cosmetic industries.

References

The Dual Role of Methyl 4-tert-butylbenzoate: From UV Protection to Olfactory Nuance

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Formulation Scientists

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of Methyl 4-tert-butylbenzoate (MTBB), a versatile aromatic ester with significant, yet often understated, applications in the fragrance industry. While primarily recognized as a key intermediate in the synthesis of the UVA filter avobenzone, MTBB also possesses olfactory properties that merit consideration by perfumers and fragrance chemists.[1][2] This document will elucidate the dual functionalities of MTBB, offering detailed protocols for its evaluation and incorporation into fragrance formulations.

Overview: A Molecule of Duality

This compound (CAS: 26537-19-9) is a clear, colorless liquid characterized by the chemical formula C12H16O2.[1] Its molecular structure, featuring a benzene ring substituted with a tert-butyl group and a methyl ester, is the foundation of its utility in both the personal care and fragrance sectors. The bulky tert-butyl group enhances lipophilicity and influences the molecule's interaction with both UV radiation and olfactory receptors.

While its role as a precursor to avobenzone is well-documented, its function as a fragrance ingredient is less detailed in publicly available literature.[1][2][3] It is classified as a fragrance and flavoring agent, suggesting its potential to impart or modify scent and taste profiles.[4] This guide aims to bridge the information gap by providing a scientifically grounded framework for exploring its olfactory characteristics and application in perfumery.

Physicochemical Properties

A thorough understanding of a material's physical and chemical properties is paramount for its effective and safe use in any formulation.

PropertyValueSource
CAS Number 26537-19-9[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 122-124 °C @ 9 mmHg[3]
Flash Point > 113 °C (> 230 °F)[4]
Refractive Index n20/D 1.51 (lit.)[3]
Solubility Miscible with ethanol, ether, and other organic solvents; slightly soluble in water.[3]

Synthesis of this compound

The industrial production of this compound is primarily achieved through two principal pathways, both starting from p-tert-butyltoluene. A consistent and high-purity supply of MTBB is crucial for its subsequent use in fragrance and other applications.

Oxidation of p-tert-butyltoluene followed by Esterification

This common method involves the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, which is then esterified with methanol to yield the final product.[1]

Caption: Oxidation and Esterification Pathway for MTBB Synthesis.

High-Temperature Gas-Phase Oxidation

An alternative route involves the direct high-temperature gas-phase oxidation of p-tert-butyltoluene in the presence of a catalyst to produce this compound.[1]

Application in the Fragrance Industry

While not a powerhouse in the perfumer's palette, this compound offers unique characteristics that can be leveraged in fragrance creation.

Olfactory Profile

The detailed olfactory description of this compound is not extensively documented in industry literature. However, based on its chemical structure as a benzoate ester, a plausible scent profile can be inferred. It is likely to possess a mild, sweet, and slightly fruity-floral aroma with balsamic undertones. Its scent may be reminiscent of other benzoates used in perfumery, such as methyl benzoate, but with a modified character due to the tert-butyl group.

Potential Roles in Fragrance Compositions
  • Modifier: MTBB can be used to soften and round out the harsh notes of other synthetic ingredients.

  • Blender: Its mild character can help to seamlessly connect different fragrance notes within a composition.

  • Fixative: While not a primary fixative, its relatively high boiling point suggests it may contribute to the longevity of more volatile top and middle notes.

Protocols for Evaluation and Formulation

The following protocols are designed to provide a systematic approach for researchers and perfumers to evaluate the olfactory properties of this compound and its performance in fragrance formulations.

Protocol for Olfactory Evaluation of Raw Material

Objective: To determine the odor profile, intensity, and tenacity of this compound.

Materials:

  • This compound (high purity, >99%)

  • Perfumer's smelling strips

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and pipettes

  • Odor-free environment

Procedure:

  • Preparation of Dilutions: Prepare 10%, 1%, and 0.1% dilutions of this compound in ethanol.

  • Dipping Smelling Strips: Dip a clean smelling strip into each dilution and the neat material. Label each strip accordingly.

  • Initial Evaluation (Top Notes): Immediately after dipping, evaluate the odor of each strip. Note the initial impressions, including the character of the scent and its intensity.

  • Evaporation Study (Middle and Base Notes): Place the smelling strips in a well-ventilated, odor-free area. Evaluate the scent from each strip at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 8 hours, 24 hours).

  • Data Recording: Record detailed observations of the odor profile at each time point. Note any changes in the scent character as the material evaporates. This will provide insights into its tenacity and the evolution of its different facets.

Caption: Workflow for the Olfactory Evaluation of MTBB.

Protocol for Incorporation into a Simple Fragrance Accord

Objective: To assess the blending and modifying effects of this compound in a basic floral accord.

Materials:

  • This compound (10% dilution in ethanol)

  • Standard floral aroma chemicals (e.g., Phenyl Ethyl Alcohol, Linalool, Hedione®)

  • Ethanol (perfumer's grade)

  • Glass vials and micropipettes

  • Vortex mixer

Procedure:

  • Create a Control Accord: Prepare a simple floral accord using known proportions of standard aroma chemicals. For example:

    • Phenyl Ethyl Alcohol: 60 parts

    • Linalool: 30 parts

    • Hedione®: 10 parts

  • Prepare Test Accords: Create several variations of the control accord, each containing a different concentration of the 10% this compound dilution (e.g., 1%, 5%, 10% of the total accord).

  • Blending and Maturation: Thoroughly mix each accord using a vortex mixer. Allow the accords to mature for at least 48 hours in a cool, dark place.

  • Comparative Evaluation: Dip smelling strips into the control and each test accord. Compare the olfactory profiles. Note any differences in smoothness, radiance, and the overall character of the floral scent.

  • Analysis: Determine the optimal concentration of this compound that enhances the accord without overpowering it.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is essential to handle this material in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound presents an interesting case of a molecule with a well-established primary application and an underdeveloped secondary role in the fragrance industry. While its main industrial value lies in the synthesis of avobenzone, its potential as a fragrance ingredient should not be overlooked.[1][2] Through systematic evaluation and creative formulation, this compound can serve as a useful tool for perfumers seeking to add subtle nuances and improve the harmony of their creations. Further research into its olfactory properties and applications is warranted to fully realize its potential in the world of fragrance.

References

Application of Methyl 4-tert-butylbenzoate as a Pro-Nucleating Agent in Polymers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Methyl 4-tert-butylbenzoate as a latent, or pro-nucleating agent in various polymer systems. This document delves into the underlying chemical mechanisms, provides detailed protocols for its application and characterization, and presents quantitative data to support its efficacy.

Introduction: The Role of Nucleating Agents in Polymer Science

Semi-crystalline polymers form ordered lamellar structures from a molten state upon cooling. The kinetics and morphology of this crystallization process significantly influence the final material's mechanical, thermal, and optical properties. Nucleating agents are additives that accelerate this crystallization process by providing heterogeneous surfaces for the initiation of crystal growth. This results in a higher density of smaller, more uniform spherulites, leading to improvements in properties such as:

  • Mechanical Strength and Stiffness: A higher degree of crystallinity and smaller spherulite size can enhance tensile strength, flexural modulus, and hardness.[1]

  • Thermal Resistance: Increased crystallization temperature (Tc) allows for shorter processing cycle times in techniques like injection molding and can improve the heat deflection temperature (HDT) of the final product.[2][3]

  • Optical Clarity: In some polymers, smaller spherulites that are smaller than the wavelength of visible light can reduce light scattering, leading to improved transparency.[4]

Aromatic carboxylic acid salts, such as sodium benzoate, are a well-established class of nucleating agents for a variety of polymers, including polyolefins and polyesters.[2][3] this compound, the methyl ester of p-tert-butylbenzoic acid, serves as a precursor to the active carboxylate salt, offering potential advantages in terms of dispersion and handling.

Mechanism of Action: From Ester to Active Nucleator

This compound is not a nucleating agent in its native form. Its efficacy relies on an in-situ chemical transformation within the polymer melt to its corresponding carboxylate salt, which then acts as the heterogeneous nucleation site. This conversion can proceed through two primary mechanisms depending on the polymer matrix and the presence of co-additives.

In-Situ Saponification in Polyolefins (e.g., Polypropylene)

In non-reactive polymer melts like polypropylene, the conversion of this compound to its active carboxylate form typically requires the presence of a basic co-additive, such as a metal stearate (e.g., calcium stearate or sodium stearate), which is often included in polymer formulations as an acid scavenger or lubricant. The high processing temperatures of polyolefins can facilitate a saponification-like reaction where the methyl ester is converted to the corresponding metal carboxylate.

Caption: In-situ saponification of this compound in a polymer melt.

In-Situ Transesterification in Polyesters (e.g., PET, PBT)

In polyesters such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), this compound can undergo a transesterification reaction with the hydroxyl end-groups of the polymer chains at elevated processing temperatures.[5] This reaction incorporates the 4-tert-butylbenzoate moiety onto the polymer chain end as a salt, which then acts as a "chemical nucleating agent."[6][7][8]

In-Situ Transesterification cluster_1 Reaction in Polyester Melt MTB This compound Melt Polyester Melt (High Temperature) MTB->Melt Polyester Polyester Chain with -OH end group Polyester->Melt NucleatedPolyester Polyester with Benzoate End-Group (Active Nucleus) Melt->NucleatedPolyester Transesterification Methanol Methanol (byproduct) Melt->Methanol

Caption: In-situ transesterification of this compound in a polyester melt.

Quantitative Effects on Polymer Properties

The in-situ generated 4-tert-butylbenzoate salt significantly enhances the crystallization behavior of various polymers. The following tables summarize typical performance improvements observed with the use of benzoate-based nucleating agents. The data presented is primarily for sodium benzoate, which serves as a reliable proxy for the performance of in-situ generated salts from this compound.

Table 1: Effect of Sodium Benzoate on the Crystallization Properties of Various Polymers

PolymerNucleating Agent Concentration (wt%)Change in Crystallization Temp. (ΔTc) (°C)Reduction in Crystallization Half-Time (t½)Reference
Polypropylene (PP)0.4+15Significant reduction[9]
Recycled PET (rPET)1.0+26.03Shortened by 12.1 min[6][10]
Polyethylene (PE)Not specifiedIncreased rate of crystal growthShorter cycle times[11]
Poly(lactic acid) (PLA)Not specifiedIncreased crystallization rateShorter molding cycle[12]

Table 2: Effect of Sodium Benzoate on the Mechanical Properties of Polymers

| Polymer | Nucleating Agent Concentration (wt%) | Change in Tensile Strength | Change in Flexural Modulus | Change in Impact Strength | Reference | | :--- | :--- | :--- | :--- | :--- | | Polypropylene (PP) | up to 0.1 | Increased tenacity | Increased | Increased Izod impact strength |[1] | | Recycled PET (rPET) | 1.0 | Decreased by 12.26 MPa | Increased by 406.93 MPa | Decreased by 0.22 kJ/m² |[6][10] |

Note: The decrease in tensile and impact strength in rPET is attributed to some chain scission caused by the chemical nucleation reaction, while the increase in flexural modulus is due to the higher crystallinity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for incorporating this compound into a polymer matrix and for characterizing the nucleating effect.

Protocol for Sample Preparation: Melt Compounding

Objective: To achieve a homogeneous dispersion of this compound within the polymer matrix.

Materials:

  • Polymer resin (e.g., polypropylene, PET, PBT)

  • This compound

  • (Optional for polyolefins) Basic co-additive (e.g., calcium stearate)

  • Twin-screw extruder

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Pre-blending: Create a dry blend of the polymer pellets, this compound powder (typically 0.1 - 1.0 wt%), and the optional co-additive. Tumble mixing for 15-20 minutes is recommended for a uniform mixture.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed.

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • The extruded strand should be cooled in a water bath and then pelletized.

  • Drying of Compounded Pellets: Dry the resulting pellets to remove any absorbed moisture before subsequent processing or analysis.

Caption: Workflow for preparing polymer samples with this compound.

Protocol for Characterization of Nucleating Effect

Objective: To determine the effect of the nucleating agent on the crystallization temperature (Tc) and melting temperature (Tm) of the polymer.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compounded polymer pellet into a standard aluminum DSC pan.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above its melting point (e.g., 220°C for PP, 280°C for PET) at a heating rate of 10°C/min. This is to erase the thermal history of the sample.

    • Isothermal Hold: Hold the sample at this temperature for 3-5 minutes to ensure complete melting.

    • Cooling Scan: Cool the sample to room temperature at a controlled cooling rate (e.g., 10°C/min). The exothermic peak observed during this scan corresponds to the crystallization temperature (Tc).

    • Second Heating Scan: Heat the sample again at 10°C/min to a temperature above its melting point. The endothermic peak observed during this scan corresponds to the melting temperature (Tm).

  • Data Analysis: Determine the onset and peak temperatures of the crystallization and melting events. Compare the Tc of the nucleated polymer with that of the neat polymer. A higher Tc indicates a successful nucleating effect.

Objective: To visually observe the effect of the nucleating agent on the spherulite morphology and density.

Apparatus: Polarizing optical microscope with a hot stage.

Procedure:

  • Sample Preparation: Place a small amount of the compounded polymer between two glass slides on the hot stage.

  • Melting: Heat the sample to a temperature above its melting point to create a thin, molten film.

  • Crystallization: Cool the sample at a controlled rate (e.g., 10°C/min) and observe the formation and growth of spherulites under cross-polarized light.

  • Image Capture: Capture images at different stages of crystallization.

  • Analysis: Compare the spherulite size and density of the nucleated polymer with the neat polymer. A higher density of smaller spherulites is indicative of effective nucleation.

Objective: To determine the effect of the nucleating agent on the crystal structure and degree of crystallinity of the polymer.

Apparatus: Wide-Angle X-ray Diffractometer

Procedure:

  • Sample Preparation: Prepare a flat sample of the polymer (e.g., a compression-molded plaque).

  • Data Acquisition: Mount the sample in the diffractometer and scan over a range of 2θ angles (e.g., 5° to 40°).

  • Data Analysis:

    • Identify the characteristic diffraction peaks for the crystalline phase of the polymer.

    • Deconvolute the diffraction pattern to separate the crystalline peaks from the amorphous halo.

    • Calculate the degree of crystallinity by taking the ratio of the integrated area of the crystalline peaks to the total integrated area.

    • Compare the degree of crystallinity of the nucleated polymer with that of the neat polymer.

Conclusion

This compound serves as an effective pro-nucleating agent for a range of semi-crystalline polymers. Through in-situ chemical reactions within the polymer melt, it transforms into its active carboxylate salt form, which promotes heterogeneous nucleation. This leads to a faster crystallization rate at higher temperatures, resulting in a finer spherulitic morphology and improved mechanical and thermal properties. The protocols outlined in this guide provide a robust framework for researchers to incorporate and evaluate the performance of this compound in their polymer systems, paving the way for the development of advanced materials with tailored properties.

References

Application Notes and Protocols: Hydrolysis of Methyl 4-tert-butylbenzoate under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-tert-butylbenzoate is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and personal care products like sunscreens.[1][2][3] Its hydrolysis, the cleavage of the ester bond to yield 4-tert-butylbenzoic acid and methanol, is a fundamental transformation. The conditions of this hydrolysis, specifically whether it is conducted in an acidic or basic medium, significantly influence the reaction mechanism, kinetics, and overall efficiency.

4-tert-butylbenzoic acid, the product of this hydrolysis, is a versatile building block in medicinal chemistry.[4] The tert-butyl group can enhance properties such as lipophilicity and metabolic stability in drug candidates.[4] Furthermore, derivatives of 4-tert-butylbenzoic acid are utilized as UVA blockers in sunscreen formulations.[1][5] A thorough understanding of the hydrolysis of its methyl ester is therefore crucial for process optimization and the development of novel therapeutics and other commercially valuable products.

This document provides a detailed guide to the acidic and basic hydrolysis of this compound, outlining the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the two approaches.

Section 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters is a reversible reaction that proceeds via a nucleophilic acyl substitution mechanism.[6] The presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[7][8]

Mechanistic Rationale

The accepted mechanism for acid-catalyzed ester hydrolysis, often referred to as the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilic character of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

  • Elimination of Alcohol: The protonated alcohol (methanol in this case) is eliminated as a leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product, 4-tert-butylbenzoic acid, and regenerates the acid catalyst.

To drive the equilibrium towards the products (hydrolysis), an excess of water is typically used, in accordance with Le Châtelier's principle.[7][9][10]

Experimental Protocol: Acidic Hydrolysis

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Dilute Sulfuric Acid (e.g., 10% v/v) or Dilute Hydrochloric Acid (e.g., 10% v/v)[9]

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of dilute sulfuric acid or hydrochloric acid.[9] For every 1 gram of ester, approximately 10-20 mL of dilute acid can be used.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Extraction: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 20 mL).

  • Washing: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of effervescence during the bicarbonate wash.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 4-tert-butylbenzoic acid.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Section 2: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol.[6][11] The term "saponification" originates from the historical use of this reaction in soap making, where fats (triglycerides) are hydrolyzed with a strong base.[9][12]

Mechanistic Rationale

The mechanism of base-catalyzed hydrolysis is a nucleophilic acyl substitution and involves the following steps:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7][11][13]

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion (methoxide in this case) is eliminated as a leaving group. This results in the formation of the carboxylic acid.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion to form a carboxylate salt and the alcohol (methanol).[11] This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[11]

  • Acidification (Workup): To obtain the neutral carboxylic acid, a strong acid (e.g., HCl or H₂SO₄) is added in a subsequent workup step to protonate the carboxylate salt.[11]

Experimental Protocol: Basic Hydrolysis

This protocol provides a general procedure for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20% w/v in water or a water/alcohol mixture)

  • Ethanol or Methanol (optional, to improve solubility)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., a mixture of ethanol and water) and add an excess of the sodium hydroxide or potassium hydroxide solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux.[9] Monitor the reaction progress by TLC until the starting ester is consumed.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. If an organic co-solvent was used, it can be removed under reduced pressure.

  • Acidification: Carefully add concentrated hydrochloric acid or sulfuric acid dropwise to the cooled reaction mixture with stirring until the solution is acidic (pH 1-3, check with pH paper). The 4-tert-butylbenzoic acid will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified 4-tert-butylbenzoic acid in a desiccator or a vacuum oven.

Section 3: Comparative Analysis and Data Presentation

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reversibility Reversible[9]Irreversible
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Reaction Conditions Typically requires heating under reflux with an excess of water.[7]Often proceeds readily with heating; the final deprotonation step drives the reaction to completion.
Product Isolation Requires extraction of the carboxylic acid from the acidic aqueous solution.Involves precipitation of the carboxylic acid by acidification of the reaction mixture.
Yield Can be lower due to the reversible nature of the reaction if conditions are not optimized.Generally high due to the irreversible nature of the reaction.
Substrate Scope Can be sensitive to other acid-labile functional groups in the molecule.Can be sensitive to other base-labile functional groups.

Section 4: Visualizing the Mechanisms and Workflows

Reaction Mechanisms

Acid_Hydrolysis cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination cluster_step5 5. Deprotonation Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Water H2O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate->Protonated_Acid - CH3OH Methanol Methanol Carboxylic_Acid 4-tert-butylbenzoic Acid Protonated_Acid->Carboxylic_Acid - H+

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Basic_Hydrolysis cluster_step1 1. Nucleophilic Attack cluster_step2 2. Elimination cluster_step3 3. Deprotonation cluster_step4 4. Acidification Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- OH_minus OH- Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - CH3O- Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + CH3O- Methoxide CH3O- Methanol Methanol Methoxide->Methanol Final_Acid 4-tert-butylbenzoic Acid Carboxylate->Final_Acid + H+

Caption: Base-Catalyzed Hydrolysis Mechanism.

Experimental Workflows

Acidic_Workflow Start Start: Mix Ester and Acid Reflux Heat to Reflux Start->Reflux Cool Cool to Room Temp. Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash with Water & Bicarbonate Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify (Optional) Evaporate->Purify End End: 4-tert-butylbenzoic Acid Purify->End

Caption: Acidic Hydrolysis Experimental Workflow.

Basic_Workflow Start Start: Mix Ester and Base Reflux Heat to Reflux Start->Reflux Cool Cool to Room Temp. Reflux->Cool Acidify Acidify to pH 1-3 Cool->Acidify Filter Filter Precipitate Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Solid Wash->Dry End End: 4-tert-butylbenzoic Acid Dry->End

Caption: Basic Hydrolysis Experimental Workflow.

Conclusion

Both acidic and basic hydrolysis are effective methods for converting this compound to 4-tert-butylbenzoic acid. The choice between the two methods often depends on the specific requirements of the synthesis, such as the presence of other functional groups in the molecule, desired yield, and ease of product isolation. For preparative purposes, base-catalyzed hydrolysis is often preferred due to its irreversible nature, which typically leads to higher yields.[6] However, acid-catalyzed hydrolysis remains a valuable and widely used method, particularly when base-sensitive functionalities are present. A thorough understanding of both pathways is essential for researchers and professionals in organic synthesis and drug development.

References

Application Note: The Strategic Use of Methyl 4-tert-butylbenzoate as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the principles and protocols for utilizing Methyl 4-tert-butylbenzoate as an internal standard (IS) in chromatographic assays, particularly within Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While not as commonly cited as isotopically labeled standards, its unique physicochemical properties make it a viable and cost-effective option for the quantitative analysis of various analytes, especially in complex matrices. This document delves into the rationale for its selection, detailed method development and validation protocols, and practical guidance for its implementation in research and quality control environments.

Introduction: The Imperative for an Internal Standard

In quantitative chromatography, the ultimate goal is to establish a precise and accurate relationship between the instrumental signal and the concentration of an analyte. However, unavoidable variations during sample preparation and analysis can introduce significant errors, compromising the reliability of the results.[1] The internal standard method is a powerful technique designed to mitigate such errors.[1][2] An IS is a stable compound, distinct from the analyte, that is added at a constant concentration to all samples, calibration standards, and quality controls.[1]

The core principle of the internal standard method is that the IS and the analyte are affected proportionally by variations in the analytical process.[1] By using the ratio of the analyte's response to the IS's response for quantification, rather than the absolute response of the analyte, the method compensates for:

  • Variations in injection volume: Minor inconsistencies in the injected volume will affect both the analyte and the IS to the same extent, leaving their response ratio unchanged.[3]

  • Sample loss during preparation: Losses during extraction, evaporation, or derivatization steps will impact both compounds, preserving the analytical ratio.[4]

  • Instrumental drift: Fluctuations in detector response or ionization efficiency over time are normalized.[3]

The selection of an appropriate internal standard is therefore a critical step in method development, governed by a set of key criteria.[2][3]

This compound: A Candidate for an Internal Standard

This compound (MTBB) is an aromatic ester with properties that make it a suitable candidate as an internal standard for a range of chromatographic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential internal standard is paramount to its successful implementation.

PropertyValueSource
CAS Number 26537-19-9[5][6][7]
Molecular Formula C₁₂H₁₆O₂[5][6][7]
Molecular Weight 192.25 g/mol [7][8]
Appearance Clear, colorless to yellow liquid[8]
Boiling Point 122-124 °C at 9 mmHg[4][8]
Density 0.995 g/mL at 25 °C[8]
Solubility Slightly soluble in water; miscible with organic solvents like ethanol, ether, and toluene.[9]
Refractive Index n20/D 1.51[8]
Rationale for Selection

The suitability of MTBB as an internal standard is grounded in the following attributes:

  • Structural Similarity to a Class of Analytes: As an aromatic ester, MTBB is structurally related to a wide range of analytes, including other benzoate esters, phthalates, and various aromatic compounds. This similarity often leads to comparable behavior during extraction and chromatographic separation.

  • Chromatographic Behavior: With a boiling point suitable for GC analysis and sufficient polarity for reversed-phase HPLC, MTBB can be eluted in a reasonable time frame, close to many target analytes, without co-eluting.

  • Chemical Stability: The ester and tert-butyl groups confer good chemical stability under typical chromatographic conditions, preventing degradation during sample processing and analysis.

  • Commercial Availability and Purity: MTBB is readily available from various chemical suppliers at high purity, which is essential for preparing accurate standard solutions.

  • Absence in Biological Matrices: It is not an endogenous compound in biological samples, thus avoiding interference with the analysis of endogenous analytes.

Application Protocol: Quantification of Phenyl Benzoate in a Cream Formulation by GC-MS

This section provides a hypothetical, yet scientifically rigorous, protocol for the use of this compound as an internal standard for the quantification of Phenyl Benzoate, a common fragrance ingredient, in a cosmetic cream matrix.

Materials and Reagents
  • This compound (≥99% purity)

  • Phenyl Benzoate (analytical standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

Analyte (Phenyl Benzoate) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of Phenyl Benzoate.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

Working Internal Standard Solution (50 µg/mL):

  • Pipette 1.25 mL of the IS stock solution into a 25 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into volumetric flasks.

  • Add a constant volume of the IS stock solution to each flask to achieve a fixed concentration (e.g., 25 µg/mL).

  • Dilute to the final volume with acetonitrile.

Example Calibration Curve Points:

Standard LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
1125
2525
31025
42525
55025
610025
Sample Preparation
  • Accurately weigh approximately 200 mg of the cream sample into a 15 mL centrifuge tube.

  • Add 500 µL of the Working Internal Standard Solution (50 µg/mL).

  • Add 4.5 mL of acetonitrile to bring the total volume to 5 mL.

  • Vortex vigorously for 2 minutes to disperse the cream and extract the analyte and IS.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate the excipients.

  • Transfer the supernatant to a GC vial for analysis.

GC-MS Parameters
  • Injector: Splitless, 250 °C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • MS Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Phenyl Benzoate ions: e.g., m/z 198, 105, 77

    • This compound ions: e.g., m/z 192, 177, 149

Data Analysis and Quantification
  • Construct a calibration curve by plotting the ratio of the peak area of Phenyl Benzoate to the peak area of this compound against the concentration of Phenyl Benzoate.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the peak area ratio for the unknown samples.

  • Determine the concentration of Phenyl Benzoate in the samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) cal_standards Prepare Calibration Curve (Analyte + IS) stock_analyte->cal_standards stock_is IS Stock (1 mg/mL) working_is Working IS (50 µg/mL) stock_is->working_is stock_is->cal_standards gcms GC-MS Analysis cal_standards->gcms weigh_sample Weigh Cream Sample add_is Add Working IS weigh_sample->add_is extract Extract with Acetonitrile add_is->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->gcms data_analysis Data Processing & Quantification gcms->data_analysis

Caption: Workflow for the quantification of Phenyl Benzoate using this compound as an internal standard.

Method Validation

A crucial aspect of implementing any analytical method is its validation to ensure it is fit for its intended purpose.[10] The validation of the method described above should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH). The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing spiked matrix samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, flow rate).

Logical Relationships in Internal Standard Selection

The decision to use a particular compound as an internal standard is based on a logical evaluation of its properties in relation to the analyte and the analytical method.

logical_relationships A_Structure Chemical Structure IS_Structure Similar Structure A_Structure->IS_Structure influences A_Volatility Volatility / Polarity IS_Behavior Similar Chrom. Behavior A_Volatility->IS_Behavior influences A_Concentration Expected Concentration IS_Response Good Detector Response A_Concentration->IS_Response influences IS_Structure->IS_Behavior leads to M_Separation Good Resolution (Analyte vs. IS) IS_Behavior->M_Separation required for M_Retention Elutes Near Analyte IS_Behavior->M_Retention required for IS_Purity High Purity IS_Stability Chemical Stability IS_Availability Commercially Available IS_Exogenous Not in Sample Matrix

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that may arise during the synthesis of this compound, primarily via Fischer esterification of 4-tert-butylbenzoic acid and methanol.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated only starting material.

Possible Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack of methanol.[1][2] An insufficient amount of catalyst will result in a slow or stalled reaction.

    • Solution: Ensure you are using a catalytic amount of a strong acid. For sulfuric acid, this is typically 1-5 mol% relative to the limiting reagent.

  • Equilibrium Not Shifted Towards Products: Fischer esterification is a reversible reaction that produces water as a byproduct.[3] If water is not removed, the equilibrium will not favor the formation of the ester, leading to low yields.

    • Solution 1: Use of Excess Reagent: Employ a large excess of one of the reactants, usually the less expensive one. In this case, using an excess of methanol can effectively shift the equilibrium towards the product side.[4]

    • Solution 2: Water Removal: Actively remove water as it is formed. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[5][6][7][8] Molecular sieves can also be added to the reaction mixture to sequester water.

  • Inadequate Reaction Time or Temperature: The esterification reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9][10][11] The reaction is complete when the starting carboxylic acid spot disappears. If the reaction is proceeding slowly, consider increasing the reaction temperature to reflux or extending the reaction time.

Issue 2: Incomplete Reaction - Presence of Starting Material in the Final Product

Your final product is contaminated with unreacted 4-tert-butylbenzoic acid.

Possible Causes & Solutions:

  • Insufficient Reflux/Heating: The reaction may not have been heated vigorously enough or for a sufficient duration to go to completion.

    • Solution: Ensure the reaction is maintained at a steady reflux temperature. Use TLC to monitor the consumption of the starting material.

  • Ineffective Water Removal: If using a Dean-Stark apparatus, ensure that the azeotrope is forming and water is collecting in the trap.

    • Solution: Check for leaks in your glassware setup. Ensure the solvent being used forms an azeotrope with water at the reaction temperature.

  • Work-up Procedure Ineffectively Removes Acid: The acidic starting material may not have been fully removed during the extraction process.

    • Solution: During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.

Issue 3: Product is an Oil or Fails to Crystallize

This compound is a low-melting solid or a liquid at room temperature, but if it appears as an inseparable oil, it may be impure.

Possible Causes & Solutions:

  • Presence of Water: Residual water can inhibit crystallization.

    • Solution: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent.

  • Contamination with Byproducts: Side reactions, although less common in this specific synthesis, can lead to impurities that disrupt the crystal lattice.

    • Solution: Purify the product using column chromatography or distillation to remove impurities. For distillation, the boiling point of this compound is approximately 122-124 °C at 9 mmHg.[12]

Experimental Workflow: Fischer Esterification of 4-tert-butylbenzoic Acid

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification reagents Combine: - 4-tert-butylbenzoic acid - Methanol (excess) - Sulfuric Acid (catalyst) reflux Reflux with Heating (e.g., using a Dean-Stark trap) reagents->reflux Heat tlc Monitor by TLC until starting material is consumed reflux->tlc Sample periodically cool Cool reaction mixture tlc->cool Reaction complete extract Extract with ether/ ethyl acetate cool->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation or column chromatography evaporate->purify

Caption: A typical workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary functions in Fischer esterification. First, it acts as a catalyst by protonating the carbonyl oxygen of the 4-tert-butylbenzoic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][3] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction and helping to shift the equilibrium towards the formation of the ester product.[13][14]

Q2: Can I use other acid catalysts?

A2: Yes, other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be used.[2] Solid acid catalysts, such as polystyrene sulfonic acid resins or titanium sulfate, have also been employed and offer the advantage of easier separation from the reaction mixture.[15][16]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[9][10] You can spot the reaction mixture alongside the starting material (4-tert-butylbenzoic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the reaction is proceeding.[11][17][18]

Q4: What is a Dean-Stark apparatus and why is it useful?

A4: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[5] In the context of this esterification, it is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils and condenses, and upon cooling, the water separates from the less dense organic solvent and is collected in the graduated arm of the trap, effectively removing it from the reaction and driving the equilibrium towards the product.[6][7][8]

Q5: My work-up involves a sodium bicarbonate wash. Why is this important?

A5: The sodium bicarbonate wash is a crucial neutralization and purification step. It reacts with any unreacted 4-tert-butylbenzoic acid and the sulfuric acid catalyst, converting them into their respective sodium salts. These salts are soluble in the aqueous layer and are thus removed from the organic layer containing your desired ester product. This step is essential for obtaining a pure product.

Q6: What are the key safety precautions for this synthesis?

A6: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used are often flammable. Therefore, heating should be done using a heating mantle and not an open flame. The reaction should be performed in a well-ventilated area.

Mechanism: Fischer Esterification

Fischer_Mechanism RCOOH 4-tert-butylbenzoic acid Protonated_acid Protonated carboxylic acid RCOOH->Protonated_acid + H⁺ MeOH Methanol H_plus H⁺ (catalyst) Tetrahedral_intermediate Tetrahedral intermediate Protonated_acid->Tetrahedral_intermediate + Methanol Protonated_ester Protonated ester Tetrahedral_intermediate->Protonated_ester - H₂O Ester This compound Protonated_ester->Ester - H⁺ Water Water

Caption: A simplified mechanism of Fischer esterification.

Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Reactant Ratio 1:3 to 1:10 (Acid:Methanol)Using excess methanol shifts the equilibrium to favor product formation.
Catalyst Conc. H₂SO₄ or p-TsOHStrong acids are effective catalysts for protonating the carbonyl group.[1][2]
Catalyst Loading 1-5 mol%A catalytic amount is sufficient; excess can lead to side reactions.
Temperature RefluxHigher temperatures increase the reaction rate.
Water Removal Dean-Stark trap or molecular sievesEssential for driving the reversible reaction to completion.[5][8]
Reaction Time Monitor by TLC (typically 2-8 hours)Reaction time varies; TLC ensures reaction goes to completion without unnecessary heating.[11]

References

Technical Support Center: Purification of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important organic intermediate.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the work-up and purification of this compound, often synthesized via Fischer esterification of 4-tert-butylbenzoic acid with methanol.[1][2][3]

Issue 1: Low Yield of Crude Product After Aqueous Work-up

Symptom: After quenching the reaction and performing an aqueous extraction, the organic layer containing the product has a much lower volume than expected, or the isolated crude product mass is significantly below the theoretical yield.

Potential Causes & Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[2][3][4]

    • Solution: To drive the equilibrium towards the product, use a large excess of methanol.[2] Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus, though this is less common for a low-boiling alcohol like methanol.[3][4] Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) was used and that the reaction was refluxed for an adequate amount of time (typically 1-10 hours).[3]

  • Product Loss During Neutralization: Premature precipitation of unreacted 4-tert-butylbenzoic acid during the basic wash (e.g., with sodium bicarbonate) can trap the ester product, leading to its loss into the aqueous layer upon separation.

    • Solution: Ensure the aqueous layer is basic (pH > 8) to fully deprotonate the unreacted carboxylic acid into its highly water-soluble carboxylate salt. Use a sufficient volume of the basic solution.

  • Emulsion Formation: The presence of unreacted starting materials and salts can lead to the formation of a stable emulsion during the aqueous work-up, making phase separation difficult and causing product loss.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion. Allow the mixture to stand for a longer period to allow for better separation.

Issue 2: Product Purity is Low After Distillation

Symptom: GC analysis or NMR spectroscopy of the distilled this compound shows the presence of significant impurities.

Potential Causes & Solutions:

  • Co-distillation with Impurities: If an impurity has a boiling point close to that of the product, simple distillation may not be effective.

    • Solution: Fractional distillation is recommended to separate components with close boiling points. Ensure your distillation column is well-insulated and has a sufficient number of theoretical plates. For this compound, vacuum distillation is crucial to lower the boiling point and prevent potential degradation. The boiling point is cited as 122-124 °C at 9 mmHg.[5][6]

  • Presence of Unreacted 4-tert-butylbenzoic Acid: This is a common impurity if the initial basic wash was not thorough.

    • Solution: Before distillation, ensure the crude product is washed thoroughly with a saturated sodium bicarbonate solution to remove any residual acidic impurities.[1] Test the final aqueous wash with pH paper to confirm it is no longer acidic.

  • Presence of Unreacted Methanol: As a low-boiling impurity, most of the methanol should be removed during the initial solvent evaporation (e.g., on a rotary evaporator).

    • Solution: If methanol is still present, it will typically be the first fraction to distill. Ensure a clear separation of fractions during distillation.

Issue 3: The Product is a White Crystalline Powder Instead of a Clear Liquid

Symptom: The final product appears as a white crystalline powder, not a clear, colorless to yellow liquid as expected.[5][7][8]

Potential Causes & Solutions:

  • High Purity and Low Ambient Temperature: this compound has a melting point that is close to room temperature. While it is often described as a liquid, it can exist as a white crystalline powder, especially when pure.[5]

    • Solution: This is not necessarily an issue of impurity. Gentle warming of the sample should result in a clear liquid.

  • Contamination with 4-tert-butylbenzoic Acid: The starting material, 4-tert-butylbenzoic acid, is a white solid with a melting point of 164-166 °C.[9] Significant contamination can result in a solid or semi-solid product.

    • Solution: Re-purify the product. Dissolve the product in a suitable organic solvent like diethyl ether, and perform another wash with sodium bicarbonate solution to remove the acidic impurity. Dry the organic layer, remove the solvent, and re-distill.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: For typical laboratory-scale synthesis, a combination of an aqueous work-up followed by vacuum distillation is the most effective and common purification method.[6][10] The aqueous work-up removes the acid catalyst, unreacted carboxylic acid, and excess methanol. Vacuum distillation then separates the ester from less volatile impurities.

Q2: What are the key physical properties of this compound to consider during purification?

A2: The key properties are summarized in the table below:

PropertyValueSource
Appearance Clear colorless to yellow liquid or white crystalline powder[5][7][8]
Molecular Weight 192.25 g/mol [7]
Boiling Point 122-124 °C at 9 mmHg[5][6]
Density 0.995 g/mL at 25 °C[5]
Solubility Slightly soluble in water; miscible with ethanol and ether[5][7]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be used, especially for small-scale purifications or if distillation is not providing the desired purity. A good starting point for the mobile phase would be a mixture of hexanes and ethyl acetate.[11] Given that the product is moderately polar, it will elute after non-polar impurities but before more polar impurities like any unreacted carboxylic acid.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is an excellent method to determine the percentage purity and identify any volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the ester and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1720 cm⁻¹ and the absence of a broad O-H stretch from the carboxylic acid starting material are indicative of a successful reaction and purification.

  • Refractive Index: Measuring the refractive index and comparing it to the literature value (n20/D 1.51) can also be a good indicator of purity.[5]

III. Experimental Protocols & Workflows

Standard Aqueous Work-up Protocol
  • Cool the reaction mixture to room temperature.

  • If a large excess of methanol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of the methanol and some acid).

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 4-tert-butylbenzoic acid). Repeat this wash until no more CO₂ evolution is observed.[1][12]

    • Brine (to break any emulsions and remove excess water).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Final Purification ReactionMixture Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) SolventAddition Dilute with Organic Solvent ReactionMixture->SolventAddition Wash1 Wash with Water SolventAddition->Wash1 Wash2 Wash with NaHCO3(aq) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry with Na2SO4 Wash3->Drying Concentration Concentrate Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation PureProduct Pure Methyl 4-tert-butylbenzoate Distillation->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Purity after Distillation? Cause1 Close Boiling Impurities? Start->Cause1 Yes Cause2 Unreacted Carboxylic Acid? Start->Cause2 No Solution1 Perform Fractional Distillation Cause1->Solution1 Cause3 Other Issues? Cause2->Cause3 No Solution2 Re-dissolve and Wash with NaHCO3 Cause2->Solution2 Yes Solution3 Analyze Impurities (GC-MS, NMR) Consider Chromatography Cause3->Solution3

Caption: Decision tree for troubleshooting low product purity.

IV. References

  • ChemicalBook. (2023). This compound Chemical Properties, Uses, Production. --INVALID-LINK--

  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. --INVALID-LINK--

  • Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. --INVALID-LINK--

  • HSCprep. (2024, March 4). Fisher Esterification: Synthesis and Purification of Esters. --INVALID-LINK--

  • LookChem. (n.d.). Cas 26537-19-9, this compound. --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). This compound, 98+%. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Purification of Liquid Ester Compounds. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 4). This compound: Synthesis Methods and Industrial Significance. --INVALID-LINK--

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. --INVALID-LINK--

  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. --INVALID-LINK--

  • Quora. (2017, August 15). What are the modifications to improve the purity of ester?. --INVALID-LINK--

  • Vinati Organics. (2022, July 29). Functionality Of this compound and Applications. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. --INVALID-LINK--

  • Guidechem. (n.d.). What is this compound and its significance in chemistry?. --INVALID-LINK--

  • Google Patents. (n.d.). CN101074197A - Production of p-tert-methyl benzoate by catalysis. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer–Speier esterification. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. --INVALID-LINK--

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. --INVALID-LINK--

  • Benchchem. (2025). Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate. --INVALID-LINK--

  • PubChem. (n.d.). Methyl p-tert-butylbenzoate. --INVALID-LINK--

  • NIST. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). CN107311868A - A method for preparing methyl p-tert-butylbenzoate. --INVALID-LINK--

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Column Chromatography Purification of Methyl 4-formylbenzoate. --INVALID-LINK--

References

Technical Support Center: Synthesis of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important organic intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound is the Fischer esterification of 4-tert-butylbenzoic acid with methanol, catalyzed by a strong acid. The precursor, 4-tert-butylbenzoic acid, is typically synthesized via the oxidation of p-tert-butyltoluene or through a Grignard reaction involving a suitable brominated toluene derivative and carbon dioxide.

Q2: My Fischer esterification is not going to completion. What are the likely causes?

A2: Fischer esterification is a reversible reaction.[1][2][3][4] Incomplete conversion is often due to the presence of water, which shifts the equilibrium back towards the reactants. To drive the reaction to completion, it is crucial to either use a large excess of the alcohol (methanol) or actively remove the water as it is formed.[1][2][3][4]

Q3: I am observing significant amounts of a high-boiling point impurity in my product. What could it be?

A3: A high-boiling point impurity could be unreacted 4-tert-butylbenzoic acid if the esterification is incomplete. If the synthesis of the precursor involved a Friedel-Crafts reaction, di-tert-butylated aromatic compounds could be carried through. If a Grignard route was used for the precursor, biphenyl-type byproducts from Wurtz coupling are a possibility.

Q4: What are the key safety considerations for this synthesis?

A4: Key safety precautions include working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When using strong acids like sulfuric acid, extreme care must be taken. Methanol is flammable and toxic. Grignard reagents are highly reactive and pyrophoric, requiring strictly anhydrous conditions and an inert atmosphere.

II. Troubleshooting Guides

A. Fischer Esterification of 4-tert-butylbenzoic Acid

The direct acid-catalyzed esterification of 4-tert-butylbenzoic acid with methanol is a common and straightforward method. However, its equilibrium nature can present challenges.

Problem 1: Incomplete Conversion to the Ester
  • Symptom: NMR or GC analysis of the crude product shows a significant amount of starting carboxylic acid.

  • Causality: The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2][3][4] The presence of water, a product of the reaction, can drive the equilibrium back to the starting materials, thus preventing complete conversion.

  • Troubleshooting & Optimization:

    • Excess Methanol: Use a large excess of methanol to shift the equilibrium towards the product side according to Le Chatelier's principle.

    • Water Removal:

      • Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

      • Drying Agents: The inclusion of a dehydrating agent, such as molecular sieves, can absorb the water formed during the reaction.[1]

    • Catalyst Choice and Concentration: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. For sterically hindered acids, sometimes a stronger Lewis acid catalyst may be beneficial.

Experimental Protocol: Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add 4-tert-butylbenzoic acid (1 eq.).

  • Add a large excess of methanol (10-20 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

B. Synthesis of the Precursor: 4-tert-butylbenzoic Acid

Byproducts generated during the synthesis of the carboxylic acid precursor can be carried over to the final ester product if not properly removed.

Route 1: Friedel-Crafts Alkylation to form p-tert-butyltoluene

This reaction is often used to synthesize the precursor for the oxidation step.

  • Symptom: GC-MS analysis reveals the presence of di-tert-butylbenzene isomers.

  • Causality: The product of the Friedel-Crafts alkylation, p-tert-butyltoluene, is more nucleophilic than the starting toluene due to the electron-donating nature of the alkyl group. This makes the product susceptible to further alkylation, leading to polyalkylated species.[5][6]

  • Troubleshooting & Optimization:

    • Excess Aromatic Substrate: Use a large excess of the aromatic starting material (e.g., toluene) relative to the alkylating agent (e.g., tert-butyl chloride) to favor mono-alkylation.[5]

    • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to maintain its low concentration in the reaction mixture, thereby reducing the chance of polyalkylation.

    • Temperature Control: Perform the reaction at a low temperature to control the reaction rate and improve selectivity.

  • Symptom: Presence of meta- or ortho-isomers of tert-butyltoluene.

  • Causality: Under the acidic conditions of the Friedel-Crafts reaction, the tert-butyl group can migrate, leading to the formation of thermodynamically more stable isomers.

  • Troubleshooting & Optimization:

    • Choice of Catalyst: The choice of Lewis acid catalyst can influence the degree of isomerization.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally minimize isomerization.

Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from a brominated precursor, followed by reaction with carbon dioxide.

  • Symptom: Presence of a dimeric byproduct (e.g., bitolyl derivatives).

  • Causality: The Grignard reagent can react with the unreacted starting alkyl or aryl halide in a side reaction known as Wurtz coupling.[7][8][9][10][11] This is more prevalent with reactive halides.

  • Troubleshooting & Optimization:

    • Slow Halide Addition: Add the halide to the magnesium turnings slowly to ensure it reacts with the magnesium surface rather than the already formed Grignard reagent.[9][10]

    • Dilution: Conducting the reaction under dilute conditions can reduce the frequency of bimolecular coupling.

    • Temperature Control: Maintain a controlled temperature, as the Grignard formation is exothermic. Overheating can accelerate the Wurtz coupling.[7][9]

  • Symptom: Formation of the corresponding hydrocarbon (e.g., toluene) from the starting halide.

  • Causality: Grignard reagents are strong bases and will react with any protic species, including water.[7][12] Any moisture in the glassware or solvent will quench the Grignard reagent.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

III. Visualizations and Data

Reaction Mechanisms and Workflows

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic_Acid 4-tert-butylbenzoic Acid Protonated_Acid Protonated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester Protonated Ester Ester This compound

Byproduct_Formation cluster_0 Friedel-Crafts Byproducts cluster_1 Grignard Byproducts Toluene Toluene tBuCl t-Butyl Chloride p_tert_butyltoluene p-tert-butyltoluene di_tert_butyltoluene di-tert-butyltoluene ArBr Aryl Bromide Mg Mg ArMgBr Grignard Reagent Ar_Ar Wurtz Coupling Product (Ar-Ar) ArH Hydrolysis Product (Ar-H) H2O H2O

Troubleshooting Workflow

Troubleshooting_Workflow Start Impure Product Identify_Impurity Identify Impurity (GC-MS, NMR) Start->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Side_Product Known Side Product? Identify_Impurity->Side_Product Starting_Material->Side_Product No Incomplete_Reaction Incomplete Reaction Protocol Starting_Material->Incomplete_Reaction Yes Byproduct_Formation Byproduct Formation Protocol Side_Product->Byproduct_Formation Yes Purification Optimize Purification Side_Product->Purification No Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Byproduct_Formation->Optimize_Conditions Optimize_Conditions->Purification End Pure Product Purification->End

Data Summary
Synthetic RouteCommon ByproductsKey Parameters to ControlTypical Yield Range
Fischer Esterification Unreacted 4-tert-butylbenzoic acidExcess alcohol, water removal85-95%
Friedel-Crafts Alkylation Di- and tri-tert-butylated aromatics, isomersMolar ratio of reactants, temperature, reaction time70-85% (mono-alkylated)
Grignard Reaction Wurtz coupling products, hydrolyzed starting materialAnhydrous conditions, slow addition of halide, temperature60-80% (carboxylic acid)

IV. References

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--

  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 8(8), 1845-1854. --INVALID-LINK--

  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. --INVALID-LINK--

  • Wikipedia. (2024). Grignard reagent. In Wikipedia. --INVALID-LINK--

  • Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. Retrieved from --INVALID-LINK--

  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering, 8(8), 1855-1865. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. --INVALID-LINK--

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. --INVALID-LINK--

  • Google Patents. (n.d.). Hydrolysis process of Grignard reaction metal organic product. --INVALID-LINK--

  • University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. --INVALID-LINK--

  • Sciencemadness.org. (2014, July 5). t-butyl benzene by Friedel-Crafts: some questions.... --INVALID-LINK--

  • AK Lectures. (n.d.). Friedel-Crafts Alkylation Example. --INVALID-LINK--

  • YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. --INVALID-LINK--

  • Khan Academy. (n.d.). Friedel-Crafts alkylation. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Reactions of Grignard Reagents with Aldehydes and Ketones. --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. --INVALID-LINK--

  • BYJU'S. (n.d.). Fischer esterification reaction. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). --INVALID-LINK--

  • Wikipedia. (2024). Fischer–Speier esterification. In Wikipedia. --INVALID-LINK--

  • ResearchGate. (n.d.). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. --INVALID-LINK--

  • StuDocu. (2014, February 27). The Friedel-Crafts Reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. --INVALID-LINK--

References

Removal of unreacted starting materials from Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 4-tert-butylbenzoate

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this important organic intermediate. The following information is presented in a practical, question-and-answer format, grounded in established chemical principles to provide not just procedures, but a clear understanding of the causality behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in my crude this compound sample after a Fischer esterification reaction?

A1: The synthesis of this compound is most commonly achieved via the Fischer esterification of 4-tert-butylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄).[1][2][3] Given this synthetic route, the primary impurities you will encounter in your crude product mixture are:

  • Unreacted 4-tert-butylbenzoic acid: As Fischer esterification is a reversible equilibrium reaction, some amount of the starting carboxylic acid will inevitably remain.[2]

  • Excess Methanol: The reaction equilibrium is typically driven towards the product side by using a large excess of one of the reactants, which is almost always the less expensive alcohol, methanol.[1][2]

  • Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used to protonate the carbonyl group of the carboxylic acid, making it more electrophilic.[2] This catalyst will remain in the mixture and must be neutralized and removed.

  • Water: Water is the byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.

Understanding these components is the first critical step in designing an effective purification strategy.

Q2: What is the general workflow for purifying crude this compound post-reaction?

A2: A robust and logical purification workflow is essential for achieving high purity. The strategy systematically removes each class of impurity based on its chemical properties. The standard sequence of operations is outlined in the diagram below.

PurificationWorkflow Start Crude Reaction Mixture (Ester, Acid, Methanol, Catalyst) Quench Step 1: Quench & Dilute (Add Organic Solvent & Water) Start->Quench Extraction Step 2: Liquid-Liquid Extraction (Aqueous NaHCO₃ Wash) Quench->Extraction Separates acidic impurities Brine_Wash Step 3: Brine Wash (Remove Water & Break Emulsions) Extraction->Brine_Wash Drying Step 4: Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Brine_Wash->Drying Filtration Step 5: Filter Drying Agent Drying->Filtration Solvent_Removal Step 6: Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Removes methanol & solvent Final_Purification Step 7 (Optional): Final Purification (e.g., Vacuum Distillation) Solvent_Removal->Final_Purification Product Pure this compound Solvent_Removal->Product If sufficiently pure Final_Purification->Product

Caption: General purification workflow for this compound.

Troubleshooting Guide: In-Depth Protocols

Q3: How do I effectively remove unreacted 4-tert-butylbenzoic acid and the acid catalyst?

A3: The most efficient method for removing acidic impurities from a neutral organic product is acid-base liquid-liquid extraction .[4][5][6]

The Underlying Principle: This technique exploits the differential solubility of the acidic starting material and the neutral ester product. By washing the organic solution containing your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you selectively convert the acidic components into their water-soluble salt forms.

  • 4-tert-butylbenzoic acid (poorly water-soluble) is deprotonated by NaHCO₃ to form sodium 4-tert-butylbenzoate (highly water-soluble).

  • The strong acid catalyst (e.g., H₂SO₄) is neutralized.

The resulting ionic salts are extracted from the organic phase into the aqueous phase, while the neutral this compound ester remains in the organic solvent.[4]

AcidBaseExtraction Acid-Base Extraction Mechanism cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase Ester This compound (Neutral, Stays in Organic Layer) Acid 4-tert-butylbenzoic Acid (Acidic) Salt Sodium 4-tert-butylbenzoate (Ionic Salt, Moves to Aqueous Layer) Acid->Salt Deprotonation Base Add NaHCO₃ (aq)

Caption: Phase separation during acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Preparation: Cool the crude reaction mixture to room temperature. Transfer it to a separatory funnel of appropriate size. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to ensure the product is fully dissolved and to lower the density of the organic phase.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic phase volume.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. This is critical , as the neutralization of acid generates CO₂ gas.[4] Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (containing your product) will typically be on top. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times with fresh NaHCO₃ solution to ensure all acidic impurities are removed.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.[1]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.

ReagentPurpose in Extraction
Organic Solvent (e.g., Ethyl Acetate) Dissolves the desired ester product; must be immiscible with water.
Saturated NaHCO₃ (aq) Neutralizes the acid catalyst and deprotonates the unreacted carboxylic acid.[1][4]
Saturated NaCl (Brine) Removes bulk water from the organic layer and helps break emulsions.
Anhydrous Na₂SO₄ / MgSO₄ Removes trace amounts of water from the organic solvent.
Q4: What is the most efficient method for removing the excess methanol and the extraction solvent?

A4: The most common and efficient laboratory technique for removing volatile solvents like methanol and ethyl acetate is rotary evaporation .

The Underlying Principle: This method utilizes reduced pressure to lower the boiling points of the solvents, allowing for rapid evaporation at a temperature low enough to prevent degradation of the product.[7][8] The large difference in boiling points between the solvents and the desired product makes this separation straightforward.

CompoundBoiling Point (Atmospheric Pressure)Boiling Point (under Vacuum)
Methanol64.7 °CSignificantly Lower
Diethyl Ether34.6 °CSignificantly Lower
Ethyl Acetate77.1 °CSignificantly Lower
This compound ~250 °C 122-124 °C / 9 mmHg [9]

Experimental Protocol: Rotary Evaporation

  • Setup: After filtering out the drying agent, transfer the dried organic solution to a round-bottom flask (no more than half-full).

  • Evaporation: Secure the flask to the rotary evaporator. Apply rotation and gradually reduce the pressure using a vacuum pump.

  • Heating: Partially immerse the flask in a water bath set to a gentle temperature (e.g., 30-40 °C) to expedite evaporation.

  • Completion: Continue the process until all solvent has evaporated, leaving your crude product as an oil or solid residue. Do not overheat, as this can lead to loss of the product itself if the vacuum is very high.

Q5: My product is still not pure after extraction and solvent removal. What are my options for final purification?

A5: If residual impurities remain, a final purification step is necessary. For a liquid product like this compound, the best method is typically vacuum distillation . For very high purity or separation from isomers, column chromatography is a viable alternative.

1. Vacuum Distillation

The Underlying Principle: This technique separates compounds based on differences in their boiling points. By performing the distillation under reduced pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at its atmospheric boiling point.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Place the crude product in the distilling flask with a stir bar or boiling chips.

  • Distillation: Begin stirring/heating and slowly apply vacuum. Heat the flask gently with a heating mantle.

  • Collection: Collect the fraction that distills over at the expected boiling point and pressure (e.g., 122-124 °C at 9 mmHg).[10] Discard the initial (forerun) and final (pot residue) fractions, which are likely to contain impurities.

2. Column Chromatography

The Underlying Principle: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried through by a mobile phase (a solvent mixture).[11][12] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.[11]
Mobile Phase Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)A non-polar/moderately polar mixture allows for good separation. The exact ratio should be determined by TLC analysis first.[11]
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel before adding it to the column often results in better separation.[11]
Detection UV light (254 nm)The aromatic ring in the molecule allows for easy visualization on TLC plates under UV light.

References

Preventing Hydrolysis of Methyl 4-tert-butylbenzoate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-tert-butylbenzoate. A common challenge encountered during the synthesis and purification of this ester is its susceptibility to hydrolysis back to 4-tert-butylbenzoic acid, especially during aqueous workup procedures. This can lead to significant yield loss and product contamination. This document provides in-depth troubleshooting advice, optimized protocols, and the chemical principles behind them to ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrolyzing during the workup?

Hydrolysis is the cleavage of the ester bond by water to form the parent carboxylic acid and methanol. This reaction is typically slow in neutral water but is significantly catalyzed by the presence of either acid or base.[1][2][3]

  • Acid-Catalyzed Hydrolysis : If your reaction leaves residual strong acid (e.g., H₂SO₄, HCl used as a catalyst), the workup introduces water, which can readily hydrolyze the ester. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5]

  • Base-Mediated Hydrolysis (Saponification) : This is often the more common and faster route of decomposition during workup. Washing the organic layer with a strong base (like NaOH or KOH) or even a moderately strong base can lead to rapid and irreversible hydrolysis.[3] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt.[6]

Q2: I need to neutralize residual acid from my reaction. Is a sodium bicarbonate wash safe?

A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended procedure for neutralizing residual acid.[7][8][9] However, it is not without risks if performed incorrectly.

  • Why it's safer: Sodium bicarbonate is a weak base. While it is basic enough to neutralize strong acids, it is generally not basic enough to cause rapid saponification of the ester, especially if the contact time is minimized and the solutions are kept cold.[10]

  • Potential Pitfalls:

    • Prolonged Contact: Leaving the organic and aqueous layers in the separatory funnel for an extended period can still lead to slow hydrolysis.

    • Elevated Temperature: Performing the wash at room temperature or higher will increase the rate of any potential hydrolysis.

    • Excess Bicarbonate: Using a large excess or a very concentrated solution is unnecessary and increases the risk. A saturated solution is standard.

Q3: What are the tell-tale signs of hydrolysis in my crude product?

You can detect hydrolysis using several common analytical techniques:

  • Thin-Layer Chromatography (TLC): 4-tert-butylbenzoic acid is significantly more polar than its methyl ester. On a silica gel TLC plate, the acid will have a much lower Rf value and may appear as a streaky spot, especially if the plate is not developed in a solvent system containing a small amount of acid (like acetic acid) to improve the spot shape. The ester will have a higher Rf.

  • ¹H NMR Spectroscopy: The appearance of a broad singlet far downfield (typically >10 ppm) is indicative of the carboxylic acid proton (-COOH). You may also see a slight shift in the aromatic protons. The disappearance of the sharp methyl ester singlet (around 3.9 ppm) relative to other signals is another key indicator.

  • Physical Appearance: 4-tert-butylbenzoic acid is a white crystalline solid, whereas this compound is a liquid at room temperature.[11] If your isolated ester product is cloudy, contains solid precipitates, or solidifies upon standing, hydrolysis is a likely cause.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low yield of isolated ester and presence of a white solid. Significant hydrolysis has occurred, converting the desired liquid ester into solid 4-tert-butylbenzoic acid.1. Review Workup pH: The most likely cause is using a strong base (NaOH, KOH) or prolonged exposure to a weaker base (NaHCO₃).2. Implement Optimized Protocol: Re-run the reaction and use the Cold Bicarbonate Wash Protocol detailed below.3. Salvage Procedure: If hydrolysis has already occurred, you can attempt to salvage the material. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ to remove the acid, then dry and concentrate the organic layer. The desired ester may be recoverable, but expect lower yields.[10]
Emulsion formation during extraction with NaHCO₃. The formation of the sodium carboxylate salt of 4-tert-butylbenzoic acid can act as a surfactant, causing emulsions.1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions.2. Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.3. Patience & Filtration: Allow the layers to stand for a longer period. If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.
Product appears pure by ¹H NMR but yield is still low. The ester might be partially soluble in the aqueous wash layers, especially if excessive volumes are used.1. Back-Extraction: After the initial separation, extract the aqueous wash layers one more time with a fresh portion of the organic solvent (e.g., ethyl acetate or CH₂Cl₂).2. Minimize Wash Volumes: Use the minimum volume of aqueous solution necessary for an effective wash. Typically, 2-3 small-volume washes are more effective than one large-volume wash.

Data Presentation & Characterization

For accurate troubleshooting, it is critical to be able to distinguish the starting material from its hydrolysis byproduct.

PropertyThis compound4-tert-butylbenzoic acid
CAS Number 26537-19-998-73-7[12]
Molecular Formula C₁₂H₁₆O₂[13]C₁₁H₁₄O₂[14]
Molecular Weight 192.25 g/mol 178.23 g/mol [14]
Appearance Colorless to yellow liquid[11]White crystalline solid[14]
Boiling Point 122-124 °C @ 9 mmHg~295 °C (decomposes)
¹H NMR (CDCl₃) ~7.95 (d, 2H), ~7.45 (d, 2H), ~3.90 (s, 3H, -OCH₃) , ~1.33 (s, 9H, -C(CH₃)₃)~8.05 (d, 2H), ~7.50 (d, 2H), ~12.5 (br s, 1H, -COOH) , ~1.34 (s, 9H, -C(CH₃)₃)
IR (cm⁻¹) ~1720 (strong, C=O stretch) , ~1270 (strong, C-O stretch)~3000 (broad, O-H stretch), ~1685 (strong, C=O stretch)

Note: NMR and IR values are approximate and can vary based on solvent and instrument.[15][16][17]

Visualized Mechanisms & Workflows

Hydrolysis Mechanisms

Understanding the chemical pathways that lead to hydrolysis is key to preventing them. Both acid and base-catalyzed mechanisms proceed through a tetrahedral intermediate.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Hydrolysis (Saponification) Ester_A Ester ProtonatedEster Protonated Ester (More Electrophilic) Ester_A->ProtonatedEster + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedEster->Tetrahedral_A + H₂O Products_A Carboxylic Acid + Methanol Tetrahedral_A->Products_A - H₃O⁺ Ester_B Ester Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B + ⁻OH (Nucleophilic Attack) Products_B Carboxylate Salt + Methanol Tetrahedral_B->Products_B - ⁻OCH₃

Caption: Acid vs. Base-catalyzed hydrolysis pathways.

Recommended Workup Protocol Workflow

This flowchart outlines the decision-making process for a robust workup designed to minimize hydrolysis.

Workup decision decision proc proc start End of Reaction cool Cool Reaction Mixture to 0 °C start->cool quench Quench with Cold H₂O or sat. NH₄Cl cool->quench extract Extract with Organic Solvent quench->extract check_acid Residual Acid Present? extract->check_acid wash_bicarb Wash with Cold sat. NaHCO₃ (Quickly!) check_acid->wash_bicarb Yes wash_brine Wash with Brine check_acid->wash_brine No wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry end Filter & Concentrate dry->end

References

Technical Support Center: Catalyst Selection for Efficient Methyl 4-tert-butylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 4-tert-butylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on catalyst selection, process optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve efficient, high-yield, and reproducible results.

This compound is a key chemical intermediate, notably in the production of the UVA-blocking agent Avobenzone, as well as in the modification of alkyd resins and as a PVC heat stabilizer.[1][2][3][4][5][6] Its synthesis is most commonly achieved via the Fischer-Speier esterification of 4-tert-butylbenzoic acid with methanol, a reaction whose efficiency is critically dependent on the choice of catalyst.[4][7][8][9]

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and the role of catalysts.

Q1: What is the fundamental reaction for synthesizing this compound, and what is its mechanism?

A1: The primary method is the Fischer-Speier esterification, an acid-catalyzed reaction between 4-tert-butylbenzoic acid and methanol.[4][7] The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.

The mechanism proceeds through several key steps, which are initiated by the acid catalyst (H⁺):

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of methanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (the H⁺ catalyst is regenerated) to yield the final product, this compound.[9][10][11]

Fischer_Esterification RCOOH 4-tert-butylbenzoic Acid Protonated_Acid Protonated Acid (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ MeOH Methanol H_plus_in H⁺ (Catalyst) Tetrahedral_Int1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int1 + Methanol Tetrahedral_Int2 Protonated Intermediate Tetrahedral_Int1->Tetrahedral_Int2 Proton Transfer Protonated_Ester Protonated Ester Tetrahedral_Int2->Protonated_Ester - H₂O Water Water Tetrahedral_Int2->Water Ester This compound Protonated_Ester->Ester - H⁺ H_plus_out H⁺ (Catalyst) Protonated_Ester->H_plus_out

Fischer-Speier Esterification Mechanism.

Q2: Why is using an excess of methanol crucial for achieving a high yield?

A2: The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, the equilibrium can be shifted to favor the products by either increasing the concentration of a reactant or removing a product as it is formed.[10] In this synthesis, using a large excess of methanol (which often doubles as the solvent) is a practical and cost-effective way to drive the reaction forward, thereby maximizing the conversion of the limiting reagent, 4-tert-butylbenzoic acid, into the desired ester.[12]

Q3: How do I select the most appropriate catalyst for my experiment?

A3: Catalyst selection depends on factors like scale, desired purity, environmental considerations, and available equipment. Catalysts fall into two main categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium. They are typically highly active but can be difficult to separate from the product mixture, often requiring aqueous workups and generating acidic waste.[13] Examples include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methane sulfonic acid (MSA).[7][8][10]

  • Heterogeneous Catalysts: These are insoluble solids. Their primary advantage is the ease of separation from the reaction mixture (simple filtration), which simplifies product purification and allows for catalyst recycling.[13][14] This makes them a greener alternative. Examples include sulfonic acid resins and other solid acid catalysts like iron-supported zirconium/titanium oxides.[13][14]

The following table provides a comparative overview to guide your selection:

Catalyst TypeExamplesAdvantagesDisadvantagesBest For
Homogeneous Sulfuric Acid (H₂SO₄), p-TsOH, Methane Sulfonic Acid (MSA)High catalytic activity, low cost, readily available.[7][13]Corrosive, difficult to separate, generates acidic waste, potential for side reactions (charring).[14]Lab-scale synthesis where post-reaction workup is straightforward; process optimization studies.
Heterogeneous Sulfonic Acid Resins (e.g., Amberlyst 15), Iron-supported Zr/Ti OxidesEasily separated by filtration, reusable, non-corrosive, environmentally friendly.[13][14]Higher initial cost, may have lower activity requiring higher temperatures or longer reaction times.Industrial applications, green chemistry initiatives, continuous flow processes, simplified product purification.
Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Troubleshooting_Tree Start Problem Encountered LowYield Low or No Product Yield Start->LowYield StalledRxn Reaction Stalls / Incomplete Start->StalledRxn PurificationIssue Purification Difficulties Start->PurificationIssue Cause_Catalyst Inactive Catalyst? LowYield->Cause_Catalyst Check catalyst Cause_Equilibrium Equilibrium Reached? StalledRxn->Cause_Equilibrium Cause_Neutralization Incomplete Neutralization? PurificationIssue->Cause_Neutralization Cause_Conditions Incorrect Time/Temp? Cause_Catalyst->Cause_Conditions No Sol_Catalyst Use fresh, anhydrous catalyst. Cause_Catalyst->Sol_Catalyst Yes Cause_Water Water Contamination? Cause_Conditions->Cause_Water No Sol_Conditions Ensure reflux & monitor with TLC/GC. Cause_Conditions->Sol_Conditions Yes Sol_Water Use anhydrous reagents/glassware. Cause_Water->Sol_Water Yes Sol_Equilibrium Increase methanol excess or remove water (if practical). Cause_Equilibrium->Sol_Equilibrium Yes Cause_AcidImpurity Unreacted Acid in Product? Cause_Neutralization->Cause_AcidImpurity No Sol_Neutralization Wash with NaHCO₃ until CO₂ evolution stops. Cause_Neutralization->Sol_Neutralization Yes Sol_AcidImpurity Perform thorough basic wash to remove carboxylic acid. Cause_AcidImpurity->Sol_AcidImpurity Yes

Decision Tree for Troubleshooting Synthesis.

Problem 1: My reaction shows very low or no conversion to the product.

  • Possible Cause A: Inactive Catalyst.

    • Why it happens: Homogeneous acid catalysts like concentrated H₂SO₄ are hygroscopic and can absorb atmospheric moisture over time, reducing their activity. Heterogeneous catalysts can lose active sites after multiple uses if not properly handled or regenerated.

    • How to solve: Always use a fresh bottle or a properly stored container of your acid catalyst. If using a reusable solid catalyst, ensure it has been properly dried and stored according to the manufacturer's recommendations before use.

  • Possible Cause B: Insufficient Reaction Time or Temperature.

    • Why it happens: Esterification is an equilibrium-controlled process that requires sufficient thermal energy (typically reflux temperature) and time to proceed effectively.[7][14] Running the reaction at too low a temperature or for too short a duration will result in poor conversion.

    • How to solve: Ensure the reaction mixture is heated to a steady reflux. The optimal reaction time can vary from 2 to 8 hours depending on the catalyst's activity and the scale of the reaction.[7][14] It is highly recommended to monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine when it has reached completion.

  • Possible Cause C: Water Contamination.

    • Why it happens: Water is a product of the reaction. The presence of water in the starting materials (e.g., wet methanol or glassware) will inhibit the forward reaction, preventing the equilibrium from shifting toward the ester product.

    • How to solve: Use anhydrous grade methanol and ensure all glassware is thoroughly dried in an oven before use.

Problem 2: The reaction starts but stalls before all the starting material is consumed.

  • Possible Cause: Equilibrium Limitation.

    • Why it happens: The reaction has simply reached its natural equilibrium point under the current conditions, and the rates of the forward and reverse reactions have become equal.

    • How to solve: To push the equilibrium further towards the product, increase the molar ratio of methanol to the carboxylic acid. A ratio of 10:1 or higher is often effective. For more challenging esterifications, removal of the water by-product using a Dean-Stark apparatus is an option, though this is less common when methanol is the alcohol due to its high water solubility.[10][12]

Problem 3: I am having difficulty purifying my product. The final sample is acidic or contains unreacted starting material.

  • Possible Cause A: Incomplete Neutralization of the Catalyst.

    • Why it happens: If a homogeneous acid catalyst like H₂SO₄ was used, it must be completely removed during the workup. Residual acid will contaminate the final product.

    • How to solve: During the aqueous workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃).[12][15] Continue washing until all effervescence (CO₂ gas evolution) ceases. This indicates that all the strong acid catalyst has been neutralized.

  • Possible Cause B: Unreacted 4-tert-butylbenzoic Acid in the Final Product.

    • Why it happens: The starting material is a carboxylic acid. If the reaction did not go to completion, it will remain in the organic layer along with the ester product.

    • How to solve: The same basic wash used to neutralize the catalyst will also deprotonate the unreacted 4-tert-butylbenzoic acid, converting it into its water-soluble sodium salt.[11] This salt will partition into the aqueous layer, effectively separating it from the desired ester which remains in the organic phase. To confirm, you can acidify the combined aqueous layers with HCl; the precipitation of a white solid indicates the presence of unreacted starting material.[11]

Experimental Protocol: Synthesis Using a Homogeneous Catalyst (H₂SO₄)

This protocol outlines a standard lab-scale procedure for the synthesis of this compound.

Workflow Setup 1. Reaction Setup (Flask, Acid, Methanol) Reflux 2. Reflux (Heat for 2-4h) Setup->Reflux Workup 3. Aqueous Workup Reflux->Workup Quench 3a. Quench with Water Workup->Quench Extract 3b. Extract with Ether/EtOAc Quench->Extract Wash_Base 3c. Wash with NaHCO₃ Extract->Wash_Base Wash_Brine 3d. Wash with Brine Wash_Base->Wash_Brine Dry 4. Dry & Filter (Dry with MgSO₄/Na₂SO₄) Wash_Brine->Dry Evaporate 5. Evaporate Solvent (Rotary Evaporation) Dry->Evaporate Product 6. Final Product (this compound) Evaporate->Product

Experimental Workflow for Synthesis and Purification.

Materials:

  • 4-tert-butylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylbenzoic acid (1 eq.). Add anhydrous methanol (10-20 eq., serving as reactant and solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq.) to the mixture.[15] Caution: This addition is exothermic.

  • Reflux: Heat the reaction mixture to a steady reflux (approx. 65 °C for methanol) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling and Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (2 x volume of the initial mixture).

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1 x volume)

    • Saturated NaHCO₃ solution (2 x volume, or until effervescence ceases) to neutralize the acid.[12]

    • Saturated NaCl (brine) solution (1 x volume) to break any emulsions and remove excess water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining clear, colorless to yellow liquid is the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

References

Managing reaction temperature in avobenzone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Avobenzone Synthesis

Welcome to the technical support center for avobenzone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reaction temperature, a critical parameter in the successful synthesis of this widely used UVA filter. Here, we provide field-proven insights through detailed troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes, enhance yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for avobenzone and why is temperature so critical?

Avobenzone is most commonly synthesized via a Claisen condensation reaction . This involves the base-catalyzed reaction between an ester, typically methyl p-tert-butylbenzoate, and a ketone, p-methoxyacetophenone.[1][2] The reaction proceeds through several key steps: enolate formation, nucleophilic attack, and elimination of an alkoxide.[3][4][5]

Temperature is a critical control parameter because it directly influences:

  • Reaction Kinetics: The rate of enolate formation and the subsequent nucleophilic attack are highly temperature-dependent.

  • Equilibrium Position: The Claisen condensation is a reversible reaction. The final deprotonation of the β-diketone product drives the reaction forward, a step which can be influenced by temperature.[3]

  • Byproduct Formation: Elevated temperatures can promote undesirable side reactions, such as the self-condensation of p-methoxyacetophenone or degradation of the reactants and the final avobenzone product.[6]

  • Solvent and Reagent Stability: The choice of solvent and base dictates the viable temperature range to prevent decomposition or evaporation.

Q2: What is the optimal temperature range for avobenzone synthesis?

There is no single "optimal" temperature; it is highly dependent on the specific reaction conditions, including the base, solvent, and pressure. Published methods demonstrate a wide range of successful temperature profiles. For instance, syntheses using sodium amide as a catalyst in xylene have been conducted at 95-100°C.[1][7] In contrast, processes using sodium hydroxide or sodium methoxide in methanol can be performed at milder temperatures, such as 25°C or 45-50°C.[8][9] Another patented method involves a two-temperature process: initial enolate formation at 25-28°C, followed by a condensation step at 80-85°C under vacuum to remove the methanol byproduct and drive the reaction.[10]

It is crucial to consult the specific methodology you are following and perform optimization studies for your particular setup.

Q3: What are the consequences of the reaction temperature being too high?

Exceeding the optimal temperature can lead to several detrimental outcomes:

  • Reduced Yield: While higher temperatures increase the reaction rate, they can also accelerate the degradation of the thermally sensitive avobenzone product and reactants.[6][11][12]

  • Increased Impurities: Side reactions become more prevalent at higher temperatures. This can include self-condensation of the ketone starting material or other competing reactions, leading to a complex mixture that is difficult to purify.[10]

  • Safety Hazards: If the reaction is run in a sealed vessel, excessive temperature can lead to a dangerous increase in pressure. If using a low-boiling point solvent, it can lead to solvent loss and changes in reactant concentration.

Q4: What happens if the reaction temperature is too low?

Insufficient heat can be just as problematic:

  • Slow or Stalled Reaction: The activation energy for the Claisen condensation may not be met, leading to an impractically slow reaction rate or a complete stall. This results in a low conversion of starting materials and, consequently, a poor yield.

  • Incomplete Enolate Formation: The initial deprotonation of p-methoxyacetophenone to form the nucleophilic enolate is a critical step. If the temperature is too low, this equilibrium may favor the starting materials, limiting the progress of the entire reaction.[3][4]

  • Precipitation Issues: In some solvent systems, reactants or intermediates may precipitate out of the solution if the temperature drops, effectively halting the reaction.

Q5: How can I monitor the reaction to make real-time temperature adjustments?

Real-time monitoring is essential for optimizing temperature control. The most common methods are:

  • Thin Layer Chromatography (TLC): A simple and rapid technique to qualitatively track the consumption of starting materials (p-methoxyacetophenone and the benzoate ester) and the appearance of the avobenzone product.[13] A co-spotted TLC plate with all three standards allows for clear visualization of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[8] This is the preferred method for precise kinetic studies and for determining the formation of byproducts during process optimization.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during avobenzone synthesis and provides a logical workflow for diagnosing and resolving them.

Problem 1: Low Final Yield of Avobenzone

A low yield is the most common issue and is frequently linked to improper temperature control.

Diagnostic Workflow:

  • Review Temperature Profile: Compare your recorded reaction temperatures against the target values from your protocol. Were there any significant deviations?

  • Analyze Reaction Samples: Use TLC or HPLC to analyze samples taken at various time points.

    • High concentration of starting materials? This suggests the reaction was too slow or stalled. The temperature was likely too low .

    • Multiple unknown spots/peaks? This points to the formation of byproducts or degradation products, suggesting the temperature was too high .

  • Check Reagent Quality: Ensure the base used is not degraded and the solvent is anhydrous, as moisture can interfere with the base and the enolate.

Corrective Actions:

  • If Temperature Was Too Low: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) in a subsequent experiment. Continue to monitor via TLC/HPLC to find the sweet spot where the reaction proceeds at a reasonable rate without significant byproduct formation.

  • If Temperature Was Too High: Reduce the reaction temperature. Consider a slower, more controlled addition of one reactant to the other to better manage the reaction exotherm. Ensure your cooling system (e.g., ice bath, condenser) is functioning efficiently.

Problem 2: High Levels of Impurities in Crude Product

The presence of significant impurities complicates purification and reduces the overall yield of high-purity avobenzone.

Identifying the Cause:

  • Self-Condensation: An aldol-type self-condensation of p-methoxyacetophenone can occur, especially with strong bases and elevated temperatures. This byproduct can often be identified by LC-MS.

  • Degradation Products: Avobenzone can degrade under harsh basic conditions and high heat.[11][12] Degradation may lead to the cleavage of the dicarbonyl unit, forming p-methoxybenzoic acid and p-tert-butylacetophenone.

  • Unreacted Starting Materials: If the reaction did not go to completion, you will be left with high levels of starting materials.

Solutions and Prevention:

  • Strict Temperature Adherence: Maintain the temperature within the validated range for your specific protocol. Use an automated temperature controller and a well-calibrated thermometer for accuracy.

  • Order of Addition: Adding the ketone (p-methoxyacetophenone) slowly to the mixture of the base and the ester can sometimes minimize ketone self-condensation.

  • Purification Strategy: While prevention is key, a robust purification protocol is necessary. Recrystallization is a common method for purifying crude avobenzone.[9] The choice of recrystallization solvent is critical and must be determined empirically to effectively remove the specific impurities present.

Table 1: Comparison of Reported Avobenzone Synthesis Conditions
BaseSolventTemperature (°C)Reaction Time (h)Reported Yield/PurityReference
Sodium AmideXylene95 - 100578% Yield, 99% Purity[1][7]
Sodium HydroxideMethanol254High Purity[8][9]
Sodium MethoxideMethanol45 - 504.282% Yield, 99.2% Purity[8][9]
Potassium Methoxideo-Xylene80 - 85 (under vacuum)Not specified98.8% Purity (crude)[10]

This table summarizes data from various sources and is intended for comparative purposes. Optimal conditions must be determined experimentally.

Experimental Protocols & Visual Guides

Generalized Lab-Scale Protocol for Avobenzone Synthesis

(This is a representative protocol synthesized from public domain literature. Researchers must adapt it based on their specific reagents and safety protocols.)

  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: Charge the flask with the solvent (e.g., anhydrous toluene or xylene) and the base (e.g., sodium methoxide or sodium amide).

  • Initial Temperature Control: Bring the mixture to the desired initial reaction temperature (e.g., 25°C or 80°C, depending on the protocol) using a heating mantle with a temperature controller.

  • Reactant Addition: In a separate flask, dissolve p-methoxyacetophenone and methyl p-tert-butylbenzoate in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred base suspension over 1-2 hours. Crucially, monitor the internal temperature during this addition, as the reaction can be exothermic. Use a cooling bath if necessary to maintain the set temperature.

  • Reaction Maintenance: Once the addition is complete, maintain the reaction at the target temperature for the prescribed time (e.g., 3-5 hours). Monitor the reaction's progress every 30-60 minutes using TLC or HPLC.

  • Quenching: After the reaction is complete (as determined by monitoring), cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding an aqueous acid (e.g., dilute HCl or acetic acid) until the pH is neutral.[8]

  • Workup and Isolation: Perform an appropriate workup, typically involving separation of the organic layer, washing with brine, drying over sodium sulfate, and removing the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid, typically by recrystallization from a suitable solvent like methanol or ethanol, to yield pure avobenzone.[9]

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing temperature-related issues during synthesis.

TroubleshootingWorkflow Start Problem Detected: Low Yield or High Impurity Check_Temp Step 1: Review Temperature Logs. Was Temp within Range? Start->Check_Temp Analyze_Samples Step 2: Analyze In-Process Samples (TLC/HPLC) Check_Temp->Analyze_Samples No, Deviation Noted Check_Temp->Analyze_Samples Yes, Appeared Stable Cause_Low_Temp Diagnosis: Reaction Too Slow / Stalled. Temp Was Too Low. Analyze_Samples->Cause_Low_Temp High Starting Material Concentration Cause_High_Temp Diagnosis: Byproduct Formation / Degradation. Temp Was Too High. Analyze_Samples->Cause_High_Temp Multiple Byproduct Peaks Solution_Low_Temp Solution: Increase Temp by 5-10°C. Monitor Rate Increase. Cause_Low_Temp->Solution_Low_Temp Solution_High_Temp Solution: Decrease Temp. Improve Heat Dissipation. Consider Slower Addition. Cause_High_Temp->Solution_High_Temp End Optimized Synthesis Solution_Low_Temp->End Solution_High_Temp->End

Caption: Troubleshooting workflow for temperature issues.

References

Technical Support Center: Claisen Condensation Base Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the use of sodium amide in Claisen condensation reactions, along with expert guidance on superior alternatives. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.

Section 1: Troubleshooting Guide for Sodium Amide in Claisen Condensation

This section addresses common issues encountered when using sodium amide as the base in Claisen condensation reactions.

Question: My Claisen condensation using sodium amide is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?

Answer: Low yields and the formation of multiple products when using sodium amide (NaNH₂) in a Claisen condensation are common issues stemming from the inherent properties of this strong base.[1][2][3] The primary reasons include:

  • Side Reactions: Sodium amide is an exceptionally strong base (the pKa of its conjugate acid, ammonia, is ~38).[4] This high basicity can lead to undesired side reactions, such as the deprotonation of other, less acidic protons in your starting materials or products, leading to a complex reaction mixture.

  • Ammonolysis of the Ester: The amide anion (NH₂⁻) is not only a strong base but also a potent nucleophile. It can attack the electrophilic carbonyl carbon of your ester starting material, leading to the formation of an amide. This process, known as ammonolysis, consumes your starting material and reduces the yield of the desired β-keto ester.

  • Poor Solubility: Sodium amide has poor solubility in many common organic solvents used for Claisen condensations, such as diethyl ether and tetrahydrofuran (THF).[4][5] This heterogeneity can lead to inconsistent reaction rates and incomplete reactions, as the base is not uniformly dispersed in the reaction medium.

  • Safety and Handling Concerns: Sodium amide is highly reactive with water and can form explosive peroxides upon storage in the presence of air.[6][7][8] Improper handling or aged reagents can lead to unpredictable reactivity and pose significant safety hazards.

Question: I am observing the formation of an amide byproduct in my reaction. How can I prevent this?

Answer: The formation of an amide is a clear indication of nucleophilic attack by the amide ion on your ester. To mitigate this, consider the following:

  • Switch to a Non-Nucleophilic Base: The most effective solution is to use a strong base that is sterically hindered and therefore non-nucleophilic. Lithium diisopropylamide (LDA) is an excellent choice for this purpose.[9][10][11] Its bulky isopropyl groups prevent it from acting as a nucleophile while retaining strong basicity.

  • Lower Reaction Temperature: If you must use sodium amide, lowering the reaction temperature can sometimes favor the desired deprotonation over nucleophilic attack. However, this may also slow down the desired condensation reaction.

Question: My reaction seems to be incomplete, even after extended reaction times. What could be the issue?

Answer: Incomplete conversion is often linked to the poor solubility of sodium amide.[4] If the base is not properly dispersed, it cannot efficiently deprotonate the ester to form the necessary enolate. To address this:

  • Improve Stirring: Ensure vigorous stirring to maintain a fine suspension of the sodium amide.

  • Consider Alternative Solvents: While sodium amide's solubility is generally low, exploring different aprotic solvents might offer marginal improvements. However, a more robust solution is to switch to a more soluble base.

  • Use a Stronger, More Soluble Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often used as an alternative to sodium amide and can lead to higher yields.[1][2][3]

Section 2: FAQs on Alternatives to Sodium Amide

This section provides answers to frequently asked questions about alternative bases for the Claisen condensation.

Question: What are the most common and effective alternatives to sodium amide for the Claisen condensation?

Answer: Several superior alternatives to sodium amide are routinely used to achieve higher yields and cleaner reactions in Claisen condensations. The choice of base depends on the specific substrates and desired reaction conditions. The most common alternatives are:

  • Sodium Ethoxide (NaOEt) or other Alkoxides: These are the classic bases for Claisen condensations.[9][10][11][12][13] To avoid transesterification, the alkoxide used should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[13]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that offers the advantage of an irreversible deprotonation, driving the reaction forward.[1][2][3][14]

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base.[9][10][11][15] It is particularly useful in "crossed" Claisen condensations where selective enolate formation is crucial.[16]

Question: When should I choose sodium ethoxide over sodium hydride or LDA?

Answer: The choice of base is a critical parameter in a successful Claisen condensation.

  • Use Sodium Ethoxide (or a matching alkoxide) for standard, self-condensations of simple esters.[9][12][13][17][18] It is relatively inexpensive and easy to handle. The reaction is an equilibrium, and a stoichiometric amount of base is required to deprotonate the product and drive the reaction to completion.[9][17][18]

  • Use Sodium Hydride when a stronger, non-nucleophilic base is needed to improve yields.[1][2][3] The reaction with NaH is essentially irreversible as hydrogen gas evolves, which can be a significant advantage.

  • Use LDA for crossed Claisen condensations where you need to selectively deprotonate one ester in the presence of another.[9][10][16] LDA's strength and steric bulk allow for the quantitative formation of a specific enolate before the addition of the second ester, preventing a mixture of products.

Comparison of Common Bases for Claisen Condensation
BaseFormulapKa of Conjugate AcidKey AdvantagesKey Disadvantages
Sodium AmideNaNH₂~38Very strong base.[4]Nucleophilic, poor solubility[4][5], safety hazards.[6][7][8]
Sodium EthoxideNaOEt~16Classic, inexpensive, easy to handle.Can cause transesterification if not matched with the ester.[13]
Sodium HydrideNaH~35Strong, non-nucleophilic, irreversible deprotonation.[14]Flammable solid, reacts violently with water.
Lithium DiisopropylamideLDA~36Very strong, non-nucleophilic, sterically hindered, good for selective enolate formation.[9][10][15][16]Must be prepared fresh or titrated, moisture sensitive.

Section 3: Experimental Protocols and Diagrams

Protocol: Claisen Condensation of Ethyl Acetate using Sodium Ethoxide

This protocol outlines the classic procedure for the synthesis of ethyl acetoacetate.

Materials:

  • Absolute Ethanol

  • Sodium metal

  • Ethyl acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • Aqueous HCl (e.g., 1M)

  • Saturated aqueous NaCl solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Addition of Ester: Add anhydrous ethyl acetate dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add aqueous HCl to neutralize the excess base and protonate the enolate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl solution, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Claisen Condensation Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester1 Ester (with α-H) Enolate Enolate Intermediate Ester1->Enolate Deprotonation Base Base (e.g., NaOEt) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate C-C Bond Formation Ester2 Second Ester Molecule Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of OR' Leaving_Group Alkoxide Leaving Group Final_Enolate Stabilized Enolate Beta_Keto_Ester->Final_Enolate Deprotonation by Alkoxide Workup Acidic Workup Final_Enolate->Workup Final_Product Final β-Keto Ester Product Workup->Final_Product

Caption: Mechanism of the Claisen condensation.

Decision Workflow for Base Selection

Base_Selection Start Start: Choose Base for Claisen Condensation q1 Is it a 'Crossed' Condensation (two different esters)? Start->q1 q2 Is one ester non-enolizable? q1->q2 Yes q3 Is a higher yield or irreversible reaction desired? q1->q3 No (Self-Condensation) lda Use LDA for selective enolate formation. q2->lda No naoet Use NaOEt (or matching alkoxide). q2->naoet Yes q3->naoet No nah Use NaH. q3->nah Yes

Caption: Decision tree for selecting a base.

References

Technical Support Center: Degradation Pathways of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during forced degradation or stability studies of this compound.

Issue 1: Incomplete or Slow Hydrolytic Degradation

Question: I am performing a forced degradation study on this compound under acidic or basic conditions, but I am observing very slow or incomplete hydrolysis to 4-tert-butylbenzoic acid. What could be the cause, and how can I resolve it?

Answer:

Slow or incomplete hydrolysis of this compound is a common issue that can be attributed to several factors. Understanding the underlying mechanisms is key to troubleshooting this problem.

Potential Causes and Solutions:

  • Steric Hindrance: The tert-butyl group on the benzene ring can create some steric hindrance, potentially slowing down the nucleophilic attack at the carbonyl carbon of the ester.

  • Insufficient Reaction Time or Temperature: Hydrolysis of esters, especially sterically hindered ones, may require more forcing conditions than initially anticipated.

  • Inappropriate pH: The rate of hydrolysis is highly dependent on the pH of the solution.

Troubleshooting Steps:

  • Increase Reaction Temperature: For chemical degradation studies where no degradation is observed at room temperature, consider increasing the temperature to 50-60°C.[1] Be mindful that higher temperatures can sometimes lead to secondary degradation products.

  • Extend Reaction Time: Monitor the reaction over a longer period. It is recommended that forced degradation studies be carried out for a sufficient duration, which could be up to 7 days in some cases.[1]

  • Optimize Acid/Base Concentration: For acidic conditions, a concentration of 0.1 M to 1.0 M HCl or H₂SO₄ is typically used. For basic conditions, 0.1 M to 1.0 M NaOH or KOH is standard.[1] If you are using lower concentrations, consider increasing them within this range.

  • Consider a Co-solvent: this compound has low water solubility.[2][3] Using a water-miscible co-solvent like acetonitrile or methanol can improve solubility and increase the rate of hydrolysis. Ensure the co-solvent is stable under the reaction conditions and does not interfere with your analytical method.[4]

Issue 2: Unexpected Peaks in Chromatogram After Oxidative Degradation

Question: After subjecting this compound to oxidative stress (e.g., using H₂O₂), I am seeing multiple unexpected peaks in my HPLC analysis in addition to the parent compound and the expected 4-tert-butylbenzoic acid. What are these and why are they forming?

Answer:

The presence of unexpected peaks following oxidative degradation is often due to the formation of various oxidation byproducts. The tert-butyl group and the aromatic ring are both susceptible to oxidation under certain conditions.

Potential Byproducts and Their Formation:

  • Oxidation of the tert-butyl group: The primary site of oxidation on the alkyl side chain is the methyl groups of the tert-butyl moiety. This can lead to the formation of alcohols, aldehydes, and eventually carboxylic acids. For instance, you might observe the formation of compounds where one of the methyl groups is oxidized to a hydroxymethyl (-CH₂OH) or a carboxyl (-COOH) group.

  • Oxidation of the Aromatic Ring: While the benzene ring is relatively stable, strong oxidizing conditions can lead to hydroxylation of the ring, forming phenolic derivatives.

  • Secondary Degradation Products: The initial degradation products can themselves be susceptible to further degradation, leading to a complex mixture of byproducts.

Experimental Protocol: Forced Oxidative Degradation

  • Reagent Preparation: Prepare a 3-30% solution of hydrogen peroxide (H₂O₂) in water.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the H₂O₂ solution.

  • Incubation: Incubate the sample at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a defined period (e.g., 24-48 hours), protected from light.

  • Quenching: If necessary, the reaction can be quenched by adding a reducing agent like sodium bisulfite.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

To identify the unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information of the degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound under typical experimental and environmental conditions are hydrolysis, oxidative degradation, and photodegradation.

  • Hydrolysis: This is the cleavage of the ester bond, typically under acidic or basic conditions, to yield 4-tert-butylbenzoic acid and methanol. Basic hydrolysis (saponification) is generally faster than acidic hydrolysis.

  • Oxidative Degradation: This pathway involves the oxidation of the tert-butyl group or the aromatic ring. Common laboratory oxidizing agents like hydrogen peroxide can induce this degradation.

  • Photodegradation: Exposure to UV light can provide the energy to break chemical bonds. For benzoate esters, this can lead to complex degradation pathways. It is crucial to evaluate the photosensitivity of the molecule, especially if it is intended for use in products exposed to light.[4]

  • Microbial Degradation: While specific studies on this compound are not abundant, related alkylated benzoates are known to be degraded by microorganisms.[5][6][7] This typically involves aerobic or anaerobic pathways where enzymes catalyze the breakdown of the molecule.[8]

Q2: What are the expected major degradation products of this compound?

A2: The major and most predictable degradation product from hydrolysis is 4-tert-butylbenzoic acid and methanol . Under oxidative conditions, a variety of products can be formed, with initial oxidation likely occurring on the tert-butyl group. Photodegradation can lead to a more complex mixture of products.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) or drug substance due to degradation. Here is a general workflow for developing such a method, typically using HPLC:

Experimental Workflow: Stability-Indicating Method Development

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation A Prepare Solutions of This compound B Subject to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal - Photolytic (UV/Vis) A->B C Analyze Stressed Samples by HPLC B->C Generate Degradation Products D Optimize Separation: - Mobile Phase Composition - Column Chemistry - Gradient Profile - Detection Wavelength C->D E Assess Peak Purity of Parent Compound D->E Achieve Resolution F Validate Method According to ICH Guidelines: - Specificity - Linearity - Accuracy - Precision - Robustness E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Q4: Is this compound susceptible to anaerobic degradation?

A4: While direct studies on this compound are limited, research on related p-alkylated benzoates suggests that anaerobic degradation is possible.[5][6][7] For example, 4-methylbenzoate has been shown to be degraded anaerobically by certain bacteria.[5][6][7] These pathways often involve the activation of the benzoate to its coenzyme A (CoA) thioester, followed by dearomatization of the benzene ring.[5][6]

Degradation Pathway Diagrams

Hydrolytic Degradation Pathway

G MTBB This compound Intermediate Tetrahedral Intermediate MTBB->Intermediate + OH⁻ (Base-catalyzed) Intermediate_acid Protonated Carbonyl MTBB->Intermediate_acid + H⁺ (Acid-catalyzed) Products 4-tert-butylbenzoic acid + Methanol Intermediate->Products - OCH₃⁻ then + H⁺ Products_acid 4-tert-butylbenzoic acid + Methanol Intermediate_acid->Products_acid + H₂O, - H⁺

Caption: Proposed hydrolytic degradation pathways under basic and acidic conditions.

Potential Oxidative Degradation Sites

G cluster_0 Oxidation Sites MTBB This compound Structure A Oxidation of tert-butyl group (e.g., to alcohol, then carboxylic acid) MTBB->A Primary Site B Hydroxylation of the aromatic ring MTBB->B Secondary Site (under harsh conditions)

Caption: Potential sites of oxidative attack on this compound.

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsExpected Primary Degradation Product
Acid Hydrolysis 0.1 M - 1.0 M HCl or H₂SO₄, RT to 60°C4-tert-butylbenzoic acid
Base Hydrolysis 0.1 M - 1.0 M NaOH or KOH, RT to 60°C4-tert-butylbenzoic acid
Oxidation 3-30% H₂O₂, RT to 50°CProducts of tert-butyl group oxidation
Thermal Degradation Dry heat, temperature above 60°CDependent on temperature and duration
Photodegradation Exposure to UV and/or visible lightComplex mixture of degradants

This table provides a general guideline. The actual conditions should be optimized for your specific experimental goals to achieve a target degradation of 5-20%.[1]

References

Minimizing self-condensation of reactants in avobenzone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Reactant Self-Condensation

Introduction to the Challenge: The Competing Pathway

The synthesis of Avobenzone is most commonly achieved via a crossed Claisen condensation between 4-methoxyacetophenone and a non-enolizable ester, typically methyl 4-tert-butylbenzoate.[1] While this reaction is effective, its efficiency can be significantly compromised by the self-condensation of 4-methoxyacetophenone, a competing reaction that consumes the ketone starting material and complicates downstream purification. This guide provides a systematic approach to mitigating this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of Avobenzone synthesis?

A1: Self-condensation is a side reaction where two molecules of 4-methoxyacetophenone react with each other in the presence of a base. One molecule forms an enolate, which then attacks the carbonyl carbon of a second molecule. This leads to the formation of an undesired β-hydroxy ketone or its dehydrated α,β-unsaturated ketone byproduct, reducing the overall yield of Avobenzone.

Q2: Why is 4-methoxyacetophenone prone to self-condensation?

A2: 4-methoxyacetophenone possesses acidic α-protons (protons on the carbon adjacent to the carbonyl group). In the presence of a strong base, these protons can be abstracted to form a resonance-stabilized enolate ion.[2] This enolate is the key reactive intermediate that can either react with the desired this compound (crossed condensation) or with another molecule of 4-methoxyacetophenone (self-condensation).

Q3: Can this compound also self-condense?

A3: No, this compound lacks α-protons and therefore cannot form an enolate ion under basic conditions. This makes it an ideal non-enolizable ester partner in a crossed Claisen condensation, simplifying the potential side reactions.[3]

Q4: What are the primary consequences of excessive self-condensation?

A4: The primary consequences are:

  • Reduced Yield: The desired product, Avobenzone, is formed in lower quantities as the 4-methoxyacetophenone is consumed in the side reaction.

  • Purification Challenges: The self-condensation byproduct introduces impurities that can be difficult to separate from Avobenzone due to similarities in polarity. This necessitates additional, often complex, purification steps.

  • Inaccurate Stoichiometry: The unintended consumption of one reactant alters the carefully calculated molar ratios, further hindering the main reaction.

Troubleshooting Guide: Low Yield and Purity

Issue 1: Significant formation of a byproduct suspected to be the self-condensation product of 4-methoxyacetophenone, leading to low Avobenzone yield.

  • Underlying Cause: The rate of enolate formation from 4-methoxyacetophenone is competitive with or faster than the rate of its reaction with this compound. A high concentration of the enolate in the absence of the ester partner favors self-condensation.

  • Troubleshooting Protocol:

    • Order of Addition: The most critical parameter to control is the instantaneous concentration of the 4-methoxyacetophenone enolate. Instead of adding the base to a mixture of both reactants, employ a "slow addition" technique.

      • Recommended Procedure: Prepare a solution of the base and this compound in the reaction solvent (e.g., toluene). Then, slowly add the 4-methoxyacetophenone to this mixture over a prolonged period (e.g., 2-3 hours).[4] This ensures that any enolate formed is in the immediate presence of a high concentration of the ester, promoting the desired crossed condensation.

    • Choice of Base: While strong bases are necessary, their nature can influence selectivity.

      • Sodium Amide (NaNH₂): A very strong base commonly used in Avobenzone synthesis, often leading to high yields when reaction conditions are optimized.[5][6]

      • Potassium Methoxide (KOCH₃): Another effective catalyst that can result in high yields, reportedly up to 95%.[1]

      • Sodium Hydride (NaH): A strong, non-nucleophilic base that can also be effective but requires careful handling due to its reactivity with water.[3]

      • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic, and sterically hindered base that can provide highly selective enolate formation at low temperatures. While less common in industrial Avobenzone synthesis, it is a valuable tool for maximizing selectivity in challenging crossed condensations.[2]

    • Temperature Control: Reaction temperature influences the rates of both the desired reaction and the side reactions.

      • Recommendation: While some patents suggest temperatures around 95-100°C[5][6], it is advisable to start with a lower temperature (e.g., room temperature or slightly elevated) during the slow addition of 4-methoxyacetophenone to better control the reaction kinetics and minimize self-condensation. The temperature can then be raised to drive the reaction to completion.

    • Stoichiometry: The molar ratio of the reactants is crucial.

      • Recommendation: Use a slight excess of the non-enolizable ester, this compound. Ratios of 1:1.4 to 1:1.6 (4-methoxyacetophenone to this compound) have been reported to improve yield and purity.[5][6] This ensures that the enolate of 4-methoxyacetophenone is more likely to encounter and react with the ester.

Issue 2: The final product is difficult to purify, with persistent impurities detected by NMR and HPLC.

  • Underlying Cause: The self-condensation product and other side products have physicochemical properties (e.g., polarity, solubility) similar to Avobenzone, making separation by standard crystallization challenging.

  • Troubleshooting Protocol:

    • Optimize Reaction Conditions: The most effective purification strategy is to prevent the formation of impurities in the first place. Implement the recommendations from Issue 1 to achieve a cleaner crude product. A cleaner initial reaction significantly simplifies purification.[7]

    • Recrystallization Solvent System: If impurities are still present, systematic optimization of the recrystallization solvent is necessary.

      • Procedure: Experiment with different solvent systems. A common approach is to use a solvent in which Avobenzone is sparingly soluble at low temperatures but highly soluble at higher temperatures, while the impurity remains more soluble at low temperatures. Mixtures of polar and non-polar solvents (e.g., ethanol/water, methanol/toluene) can be effective. One patent suggests recrystallization from methanol at 8-15°C.[8]

    • Chromatographic Purification: For high-purity applications, column chromatography may be necessary.

      • Procedure: Utilize a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The separation can be monitored by Thin Layer Chromatography (TLC) to identify and isolate the desired fractions containing pure Avobenzone.

Data Summary: Reaction Parameters

ParameterRecommended ConditionRationaleReference
Order of Addition Slow addition of 4-methoxyacetophenone to base/ester mixtureMinimizes instantaneous concentration of ketone enolate, favoring cross-condensation.[4]
Reactant Ratio 1 : 1.4 - 1.6 (Ketone : Ester)A slight excess of the ester partner increases the probability of the desired reaction.[5][6]
Catalyst Sodium Amide or Potassium MethoxideStrong bases that have been shown to effectively promote the condensation with high yields.[1][5][6]
Temperature 25-50°C during addition, then potentially higher (e.g., 95°C)Lower initial temperature controls kinetics; higher temperature drives reaction to completion.[4][5]
Solvent Toluene or XyleneAprotic solvents that are compatible with the strong bases used.[1][5]

Experimental Protocol: Optimized Avobenzone Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4-methoxyacetophenone

  • This compound

  • Sodium amide (or Potassium Methoxide)

  • Toluene (anhydrous)

  • Hydrochloric acid (for workup)

  • Methanol (for recrystallization)

Procedure:

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with anhydrous toluene, sodium amide (1.5 equivalents), and this compound (1.5 equivalents).

  • Reactant Addition: Dissolve 4-methoxyacetophenone (1.0 equivalent) in anhydrous toluene in the dropping funnel.

  • Slow Addition: Begin stirring the mixture in the flask and slowly add the 4-methoxyacetophenone solution dropwise over 2-3 hours. Maintain the reaction temperature at 25-30°C during the addition.

  • Reaction Completion: After the addition is complete, slowly raise the temperature to 95°C and maintain for 5 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from methanol to obtain pure Avobenzone.

Visualizing the Reaction Pathways

G cluster_start Starting Materials cluster_intermediate Reactive Intermediate cluster_products Reaction Products 4-methoxyacetophenone 4-methoxyacetophenone Enolate of 4-methoxyacetophenone Enolate of 4-methoxyacetophenone 4-methoxyacetophenone->Enolate of 4-methoxyacetophenone + Base This compound This compound Avobenzone (Desired Product) Avobenzone (Desired Product) This compound->Avobenzone (Desired Product) Enolate of 4-methoxyacetophenone->Avobenzone (Desired Product) + this compound (Crossed Condensation) Self-condensation Product (Undesired) Self-condensation Product (Undesired) Enolate of 4-methoxyacetophenone->Self-condensation Product (Undesired) + 4-methoxyacetophenone (Self-Condensation)

Caption: Reaction pathways in Avobenzone synthesis.

G start Low Yield or Purity Issue check_byproduct Byproduct confirmed as self-condensation product? start->check_byproduct check_addition Was slow addition of ketone employed? check_byproduct->check_addition Yes optimize_purification Optimize Recrystallization or use Chromatography check_byproduct->optimize_purification No check_ratio Is Ketone:Ester ratio optimized (e.g., 1:1.5)? check_addition->check_ratio Yes implement_addition Implement Slow Addition of Ketone check_addition->implement_addition No check_temp Was temperature controlled during addition? check_ratio->check_temp Yes adjust_ratio Adjust Stoichiometry to Excess Ester check_ratio->adjust_ratio No adjust_temp Lower Temperature During Addition check_temp->adjust_temp No check_temp->optimize_purification Yes success Improved Yield and Purity implement_addition->success adjust_ratio->success adjust_temp->success optimize_purification->success

Caption: Troubleshooting workflow for Avobenzone synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-tert-butylbenzoate. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges and frequently asked questions encountered during laboratory synthesis and industrial scale-up, with a focus on the widely used Fischer-Speier esterification method. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

This compound (CAS 26537-19-9) is a critical organic intermediate. It is a key precursor in the synthesis of avobenzone, a widely used UVA filter in sunscreen products, and also serves as an alkyd resin modifier and a heat stabilizer for PVC.[1][2][3][4] While the synthesis appears straightforward, scaling it up presents challenges related to reaction equilibrium, purification, and process control.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction has stalled with low conversion to the ester. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Fischer esterification is almost always due to the reversible nature of the reaction.[5][6] The reaction between 4-tert-butylbenzoic acid and methanol produces the ester and water. As the concentration of the products increases, the reverse reaction (ester hydrolysis) begins to compete, leading to an equilibrium state with significant amounts of unreacted starting material.

Causality & Solutions:

  • Equilibrium Limitation: According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant or by removing one of the products as it is formed.[6][7]

    • Use Excess Alcohol: The most common strategy is to use methanol as both the reactant and the solvent, creating a large molar excess that drives the reaction forward.[8] A 10-fold excess or greater can significantly increase equilibrium conversion.[7]

    • Remove Water: For larger-scale reactions where using a vast excess of alcohol is impractical, removing water is the preferred method. This is typically achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene.[5][7] The water is collected in the trap, physically removing it from the reaction mixture and preventing the reverse reaction.

  • Insufficient Catalysis: The reaction requires a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5][9]

    • Check Catalyst Load: Ensure you are using a sufficient catalytic amount. For scale-up, a typical loading is 1-5 mol% relative to the limiting reagent (4-tert-butylbenzoic acid).

    • Catalyst Activity: Ensure your acid catalyst has not been degraded by absorbing atmospheric moisture.

  • Steric Hindrance: The bulky tert-butyl group on the benzoic acid can slightly hinder the approach of the nucleophile.[10] While methanol is a small nucleophile, this steric effect means the reaction may require more forcing conditions (longer reflux times or higher catalyst loading) compared to the esterification of benzoic acid itself.

G start Low Ester Conversion Detected (via TLC, GC, or HPLC) q1 Is water being actively removed (e.g., Dean-Stark)? start->q1 a1_yes Check for blockages or inefficient azeotroping. Ensure proper solvent choice. q1->a1_yes Yes a1_no Is a large excess of methanol being used (>10 equivalents)? q1->a1_no No a2_yes Consider increasing catalyst load or extending reflux time. a1_no->a2_yes a2_no Implement a strategy to shift equilibrium: 1. Use large excess of methanol. 2. Add a water removal system. a1_no->a2_no

Caption: Decision tree for troubleshooting low ester yield.

Question 2: I'm struggling with the workup. It's difficult to separate the organic layer, and I suspect product loss.

Answer: Workup issues are common, especially when scaling up. The goal is to neutralize the acid catalyst and wash away excess methanol and salts, but emulsions and solubility problems can arise.

Causality & Solutions:

  • Product Solubility: this compound is an ester and has some solubility in polar solvents, especially in mixtures of water and methanol.[11] Washing the crude reaction mixture directly with aqueous solutions can lead to product loss if a significant amount of methanol is still present.

    • Solution: Before the aqueous wash, first remove the bulk of the excess methanol via distillation (or rotary evaporation for lab scale). Once the methanol is removed, dissolve the residue in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or toluene. This creates a distinct organic phase for washing.

  • Emulsion Formation: Vigorous shaking during the wash with aqueous sodium bicarbonate (to neutralize the acid catalyst) can lead to the formation of stable emulsions, making phase separation difficult or impossible.

    • Solution: Instead of vigorous shaking, use gentle inversions of the separatory funnel. If an emulsion forms, it can often be broken by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers.

  • Incomplete Neutralization: If the acid catalyst is not fully neutralized, the remaining 4-tert-butylbenzoic acid will not be extracted into the basic aqueous layer as its sodium salt.

    • Solution: Use a saturated solution of sodium bicarbonate and add it slowly until CO₂ evolution ceases. Check the pH of the aqueous layer with litmus paper to ensure it is basic (pH > 8).

Question 3: My final product is impure after distillation. What are the likely contaminants?

Answer: The most common impurity is unreacted starting material, 4-tert-butylbenzoic acid. The purity of the final product depends heavily on both the completeness of the reaction and the efficiency of the workup and purification steps.

Common Impurities & Purification Strategy:

ImpuritySourceRemoval Strategy
4-tert-butylbenzoic acid Incomplete reactionChemical Wash: Ensure a thorough wash with aqueous sodium bicarbonate during the workup. The basic solution converts the acidic starting material into its water-soluble sodium salt, which is extracted into the aqueous phase.[12][13]
Methanol Excess reagentDistillation: Methanol should be removed by simple distillation before the main product purification.
Sulfuric Acid / p-TsOH CatalystNeutralization & Wash: The acid catalyst must be completely neutralized with a base (e.g., NaHCO₃) and washed away with water during the workup.
Side-Products High temperaturesMinor side products are possible but generally low in a well-controlled Fischer esterification.

Purification Protocol: The definitive purification method for this compound is vacuum distillation . The compound has a boiling point of 122-124 °C at 9 mmHg.[10][14][15] Distillation effectively separates the desired liquid ester from any non-volatile impurities like residual salts or unreacted carboxylic acid that was not removed during the wash steps.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the most common and scalable method for synthesizing this compound?

Answer: The most prevalent and industrially viable method is the Fischer-Speier esterification of 4-tert-butylbenzoic acid with methanol using a strong acid catalyst, typically concentrated sulfuric acid.[1][14]

G r1 4-tert-butylbenzoic acid plus + r1->plus r2 Methanol (excess) plus->r2 arrow H₂SO₄ (cat.) Reflux r2->arrow p1 This compound arrow->p1 plus2 + p1->plus2 p2 Water plus2->p2

Caption: Fischer esterification of 4-tert-butylbenzoic acid.

This method is favored for its use of inexpensive and readily available starting materials and catalysts.[10] The main considerations for scale-up are managing the reaction equilibrium and implementing efficient product isolation and purification procedures.

Question 2: What are the key safety considerations when scaling up this reaction?

Answer: Safety is paramount during scale-up. The primary hazards are associated with the reagents used:

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns upon contact with skin or eyes. It is also a strong dehydrating agent and reacts exothermically with water. Always add acid to the alcohol slowly and with cooling.

  • Methanol (CH₃OH): Flammable liquid and vapor. It is also toxic and can cause blindness or death if ingested. All operations should be conducted in a well-ventilated area (fume hood or ventilated enclosure) away from ignition sources.

  • Reflux Conditions: The reaction is run at the boiling point of methanol (~65 °C). Ensure the reaction vessel is equipped with an efficient condenser to prevent the escape of flammable methanol vapors. Never heat a closed system, as pressure buildup can lead to an explosion.

Question 3: Are there alternative, milder methods for this esterification if my substrate is sensitive to strong acid?

Answer: Yes, while Fischer esterification is the most common, alternative methods exist that avoid strong, hot acid. These are typically used for smaller-scale syntheses or with more delicate substrates.

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16] The resulting 4-tert-butylbenzoyl chloride reacts rapidly with methanol at lower temperatures, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. This is a high-yielding but more expensive route that generates corrosive byproducts.

  • Methylation with Trimethylsilyldiazomethane (TMS-diazomethane): This is a very mild and effective method for converting carboxylic acids to methyl esters.[17] TMS-diazomethane is a commercially available reagent that is considered a safer alternative to the highly explosive and toxic diazomethane gas.[18][19] The reaction proceeds smoothly at room temperature, often with near-quantitative yields. However, the high cost of the reagent generally limits its use to small-scale, high-value applications.[17][19]

Part 3: Experimental Protocol & Data

Lab-Scale Protocol: Fischer Esterification

This protocol describes a typical lab-scale synthesis.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylbenzoic acid (17.8 g, 0.1 mol).

  • In a fume hood, add methanol (120 mL, ~3.0 mol). Stir until the solid dissolves.

  • Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.0 mL, ~1.8 g, ~18 mmol).

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

Step 2: Reaction

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours.[10] Monitor the reaction progress by TLC or GC if desired.

Step 3: Workup & Isolation

  • Allow the mixture to cool to room temperature.

  • Remove the bulk of the excess methanol using a rotary evaporator.

  • Dissolve the oily residue in 100 mL of diethyl ether.

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release CO₂ pressure. Separate the layers.

  • Wash again with 50 mL of water, followed by 50 mL of saturated brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent on a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude oil by vacuum distillation, collecting the fraction boiling at 122-124 °C / 9 mmHg to obtain pure this compound as a clear, colorless liquid.[10][15]

Typical Reagent Table
ReagentMolar Mass ( g/mol )Amount UsedMolesEquivalentsPurpose
4-tert-butylbenzoic acid178.2317.8 g0.11.0Starting Material
Methanol32.04120 mL (~95 g)~3.0~30Reagent & Solvent
Sulfuric Acid (98%)98.081.0 mL (~1.8 g)~0.0180.18Catalyst
Diethyl Ether74.12100 mL--Extraction Solvent
Sat. aq. NaHCO₃84.0150 mL--Neutralizing Agent
Brine (Sat. aq. NaCl)58.4450 mL--Aids phase separation
Anhydrous Na₂SO₄142.04~5 g--Drying Agent

References

Validation & Comparative

A Senior Application Scientist's Guide to Catalysis in Methyl 4-tert-butylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance and Synthetic Challenges of Methyl 4-tert-butylbenzoate

This compound is a pivotal organic intermediate, forming the backbone of numerous commercial products. Its applications are widespread, ranging from the synthesis of avobenzone, a critical UVA filter in sunscreens, to its use as an alkyd resin modifier and a nucleating agent in polymer production.[1][2][3][4] The primary industrial route to this valuable ester is the Fischer esterification of 4-tert-butylbenzoic acid with methanol.[5][6]

The core of this transformation lies in the catalyst. Traditionally, homogeneous mineral acids like concentrated sulfuric acid have been employed.[6][7] While effective in driving the reaction equilibrium towards the product, these catalysts are fraught with challenges, including reactor corrosion, difficult separation from the product stream, and significant environmental concerns related to waste disposal.[6][8] This guide provides an in-depth comparative analysis of modern, heterogeneous, and alternative catalytic systems that overcome these limitations, offering superior performance, recyclability, and a greener chemical footprint. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present a data-driven comparison to guide researchers and process chemists in selecting the optimal catalyst for their specific application.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision dictated by factors such as activity, selectivity, cost, operational stability, and ease of separation. Here, we compare three leading classes of catalysts for this esterification: solid acid resins, zeolites, and functionalized ionic liquids.

Solid Acid Resins: The Workhorse of Industrial Esterification

Strongly acidic ion-exchange resins, particularly sulfonated polystyrene-divinylbenzene copolymers like Amberlyst-15, are a mainstay in industrial catalysis.[9][10]

  • Expertise & Experience (The "Why"): The efficacy of Amberlyst-15 stems from its macroporous structure, which provides high surface area and accessible sulfonic acid (-SO₃H) active sites.[9][10] These sites mimic the catalytic action of sulfuric acid by protonating the carbonyl oxygen of the 4-tert-butylbenzoic acid, thereby activating it for nucleophilic attack by methanol. The key advantage is that the catalyst is a solid bead, allowing for trivial separation from the liquid product mixture by simple filtration. This simplifies the downstream processing and enables straightforward catalyst recycling, a significant cost and environmental benefit.[11]

  • Trustworthiness (Self-Validating System): The performance of these resins is highly predictable. Their activity is directly related to the concentration of acid sites and the reaction temperature. However, a critical parameter to control is their thermal stability; most polystyrene-based resins have a maximum operating temperature of around 120-140 °C, beyond which desulfonation and degradation can occur, leading to catalyst deactivation.[9]

  • Advantages:

    • Excellent activity and selectivity for esterification.[9]

    • Simple separation and recovery.[11]

    • Reduced corrosion and pollution issues compared to mineral acids.

    • Commercially available and cost-effective.[11]

  • Limitations:

    • Limited thermal stability.[9]

    • Potential for mechanical degradation over multiple cycles.

    • Activity can be inhibited by water, a byproduct of the reaction.[12]

Zeolites: The Shape-Selective Powerhouses

Zeolites are crystalline aluminosilicates with well-defined microporous structures.[13][14] Their frameworks possess strong Brønsted acid sites, making them highly effective catalysts for a variety of acid-catalyzed reactions, including esterification.[15][16]

  • Expertise & Experience (The "Why"): The catalytic power of zeolites like H-ZSM-5 or Beta arises from protons balancing the negative charge created by the substitution of Si⁴⁺ with Al³⁺ in the framework.[15] Their rigid, uniform pore systems, typically in the sub-nanometer range, introduce shape selectivity.[14][17] This means they can selectively admit reactants and release products based on molecular size and shape, potentially minimizing side reactions. Furthermore, their exceptional thermal stability allows for reactions at higher temperatures than possible with polymer resins, which can significantly increase reaction rates.[15]

  • Trustworthiness (Self-Validating System): Zeolite performance is a function of the Si/Al ratio (which dictates acid site density), pore architecture, and crystal size. A key consideration is potential diffusion limitation; the relatively bulky 4-tert-butylbenzoic acid molecule must be able to access the active sites within the zeolite's pores. Hierarchical zeolites, which possess both micropores and larger mesopores, are often designed to overcome this challenge, improving accessibility and overall catalytic efficiency.[17]

  • Advantages:

    • High thermal and chemical stability.[15]

    • Strong acidity and high activity.

    • Shape-selective properties can lead to higher product selectivity.[14]

    • Resistant to deactivation by water at high temperatures.

  • Limitations:

    • Potential for diffusion limitations with bulky substrates.[17]

    • Synthesis can be more complex and costly than resins.

    • Can be susceptible to coking and deactivation over time, requiring regeneration.

Ionic Liquids: The Designer "Green" Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as designer solvents and catalysts.[8] For acid catalysis, Brønsted acidic ILs, which incorporate acidic functional groups like sulfonic acid (-SO₃H) or acidic anions (e.g., HSO₄⁻), are particularly relevant.[8][18]

  • Expertise & Experience (The "Why"): Acidic ILs combine the catalytic function of a strong acid with the unique properties of an ionic liquid.[19] They act as homogeneous catalysts, dissolving the reactants and creating a polar environment that can enhance reaction rates.[8] The revolutionary aspect is their negligible vapor pressure and high thermal stability, which makes them safer to handle and allows for a wide operating temperature range.[20] After the reaction, the non-polar ester product is typically immiscible with the highly polar IL, allowing for simple separation by decantation. This enables the IL to be easily recovered and reused multiple times with minimal loss of activity.[20][21]

  • Trustworthiness (Self-Validating System): The catalytic activity of an IL can be precisely tuned by modifying its cation, anion, or attached functional groups.[19][22] For the synthesis of this compound, an IL with a lipophilic cation and a sulfonic acid group can improve solubility in the reaction medium and enhance performance.[23] The key to a self-validating protocol is ensuring the complete separation of the product and the effective removal of the water byproduct to maintain the IL's activity over many cycles.

  • Advantages:

    • High catalytic activity, often comparable to homogeneous catalysts.[22]

    • Tunable acidity and solubility.[8]

    • Excellent thermal stability and negligible vapor pressure.[20]

    • Exceptional recyclability.[21]

  • Limitations:

    • Higher cost compared to solid acids.

    • Potential for high viscosity, which can create mixing challenges.

    • Product isolation may require an extraction step if miscibility is an issue.

Data Presentation: A Comparative Overview

The following table summarizes typical performance data for the discussed catalyst classes in the synthesis of this compound, based on literature findings.

Catalyst TypeCatalyst LoadingMolar Ratio (MeOH:Acid)Temperature (°C)Reaction Time (h)Acid Conversion (%)Recyclability
H₂SO₄ (Homogeneous) ~5-10 mol%3:1 - 5:165-7015-21>90Not recyclable
Amberlyst-15 10-15 wt%5:1 - 10:1100-1202-8>95Good (4-5 cycles)
Zeolite (H-Beta) 10-20 wt%10:1140-1604-6~90Excellent
Acidic Ionic Liquid ~1 mol%10:11402.5>90Excellent (>5 cycles)

Note: Values are representative and can vary based on specific reaction conditions and catalyst preparation.

Experimental Protocols

Here we provide detailed, self-validating protocols for synthesizing this compound using two distinct and effective catalytic systems.

Protocol 1: Esterification using Amberlyst-15

This protocol details a robust method using a commercially available solid acid resin, emphasizing ease of operation and catalyst recovery.

  • Catalyst Preparation: Weigh 2.0 g of Amberlyst-15 resin into a flask. Wash with 20 mL of methanol to remove impurities and activate the acid sites. Filter and dry the resin in a vacuum oven at 80°C for 4 hours.

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-tert-butylbenzoic acid (8.9 g, 0.05 mol) and methanol (40 mL, ~1.0 mol).

  • Reaction: Add the pre-dried Amberlyst-15 (2.0 g) to the flask. Heat the mixture to reflux (~65-70°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-8 hours.

  • Catalyst Separation: After completion, cool the reaction mixture to room temperature. Separate the Amberlyst-15 catalyst by simple vacuum filtration. Wash the recovered catalyst with methanol (2 x 15 mL) and dry it for reuse.

  • Product Work-up: Transfer the filtrate to a separatory funnel. Wash with a 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by a wash with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess methanol using a rotary evaporator. The resulting clear liquid is high-purity this compound.[24]

Protocol 2: Esterification using a Brønsted Acidic Ionic Liquid

This protocol showcases the use of a modern, recyclable catalyst, highlighting the unique work-up procedure. We will use [Pyridine-1,4-butane sulfolactone]HSO₄ as a representative catalyst.[22]

  • Reactor Setup: In a 100 mL flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, combine 4-tert-butylbenzoic acid (8.9 g, 0.05 mol), methanol (20 mL, 0.5 mol), and the acidic ionic liquid (0.15 g, ~1 mol% relative to the acid).[22]

  • Reaction: Heat the homogeneous mixture to 140°C with stirring. The higher temperature is permissible due to the thermal stability of the IL and significantly accelerates the reaction.[22]

  • Monitoring: Monitor the reaction via GC. A conversion of >90% is typically achieved within 2.5-3 hours.[22]

  • Product Separation: Cool the mixture. The non-polar product, this compound, will form a separate layer from the dense, polar ionic liquid. If separation is not distinct, add 20 mL of a non-polar solvent like hexane to facilitate phase separation.

  • Isolation: Carefully decant or pipette the upper product layer. The lower layer containing the ionic liquid catalyst can be washed with a small amount of fresh hexane (to recover any dissolved product) and then dried under vacuum at 80°C to remove residual solvent and water, making it ready for the next cycle.

  • Product Purification: Combine the organic layers and wash with 5% sodium bicarbonate solution and brine as described in Protocol 1. Remove the solvent via rotary evaporation to yield the pure ester.

Visualization of Workflows and Mechanisms

Visual diagrams are essential for understanding the causality and flow of complex chemical processes.

General Mechanism: Fischer Esterification

FischerEsterification cluster_activation Acid Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination Acid 4-tert-butylbenzoic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl [R-C(OH)₂]⁺ Acid->ProtonatedAcid Protonation H_plus H+ (from Catalyst) Tetrahedral_Int Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Int Methanol Methanol (CH₃OH) Methanol->Tetrahedral_Int Attack Ester This compound (R-COOCH₃) Tetrahedral_Int->Ester Proton Transfer & -H₂O Water Water (H₂O) HeterogeneousWorkflow A Charge Reactor: Acid, Methanol, Catalyst B Heat to Reflux (65-120°C) A->B C Reaction Period (2-8 h) B->C D Cool & Filter C->D E Product Stream (Filtrate) D->E Liquid Phase F Catalyst Recovery D->F Solid Phase G Product Work-up (Wash, Dry) E->G I Regenerate Catalyst (Wash & Dry) F->I H Pure Ester G->H J Recycle Catalyst I->J IL_Workflow A Charge Reactor: Acid, Methanol, IL B Heat Reaction (140°C) A->B C Reaction Period (2-3 h) B->C D Cool & Decant C->D E Product Phase (Upper Layer) D->E Immiscible Product F Ionic Liquid Phase (Lower Layer) D->F Catalyst G Product Work-up (Wash, Evaporate) E->G I Dry IL under Vacuum F->I H Pure Ester G->H J Recycle IL I->J

References

A Spectroscopic Deep Dive: Comparative Analysis of Methyl 4-tert-butylbenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, a precise understanding of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit divergent physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of Methyl 4-tert-butylbenzoate and its ortho- and meta-isomers, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data. We will explore how the seemingly subtle shift of the tert-butyl group on the benzene ring creates distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), thereby enabling their unambiguous identification.

Introduction: The Significance of Isomeric Purity

This compound and its isomers are valuable building blocks in organic synthesis. The para-substituted isomer, for instance, is a key precursor in the synthesis of materials with applications in liquid crystals and as a UV absorber. However, the presence of ortho- or meta-isomers as impurities can significantly impact the performance and safety of the final product. Therefore, robust analytical methods to differentiate and quantify these isomers are essential for quality control and process optimization. This guide will elucidate the spectroscopic nuances that arise from the steric and electronic effects of the tert-butyl and methoxycarbonyl groups at different positions on the aromatic ring.

Spectroscopic Comparison: Unmasking Isomeric Identities

The following sections detail the characteristic spectroscopic signatures of this compound, Methyl 3-tert-butylbenzoate, and Methyl 2-tert-butylbenzoate.

This compound (para-isomer)

This isomer possesses a high degree of symmetry, which is clearly reflected in its spectroscopic data.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR (CDCl₃)~7.95 ppm (d, 2H) : Aromatic protons ortho to the ester group, appearing as a doublet. ~7.45 ppm (d, 2H) : Aromatic protons meta to the ester group, appearing as a doublet. ~3.90 ppm (s, 3H) : Methyl protons of the ester group, appearing as a singlet. ~1.33 ppm (s, 9H) : Protons of the tert-butyl group, appearing as a sharp singlet.
¹³C NMR (CDCl₃)~167 ppm : Carbonyl carbon of the ester. ~155 ppm : Aromatic carbon attached to the tert-butyl group. ~129 ppm : Aromatic carbons ortho to the ester. ~128 ppm : Aromatic carbon attached to the ester. ~125 ppm : Aromatic carbons meta to the ester. ~52 ppm : Methyl carbon of the ester. ~35 ppm : Quaternary carbon of the tert-butyl group. ~31 ppm : Methyl carbons of the tert-butyl group.
IR (Liquid Film)~2960 cm⁻¹ : C-H stretching of the tert-butyl and methyl groups. ~1720 cm⁻¹ : Strong C=O stretching of the ester. ~1610, 1570 cm⁻¹ : C=C stretching of the aromatic ring. ~1280, 1110 cm⁻¹ : C-O stretching of the ester. ~850 cm⁻¹ : Out-of-plane C-H bending characteristic of 1,4-disubstitution.[1]
Mass Spectrum (EI)m/z 192 (M⁺) : Molecular ion peak. m/z 177 : [M - CH₃]⁺, loss of a methyl radical from the tert-butyl group.[2][3] m/z 161 : [M - OCH₃]⁺, loss of the methoxy group. m/z 133 : [M - C(CH₃)₃]⁺, loss of the tert-butyl group.
Methyl 3-tert-butylbenzoate (meta-isomer)

The meta-substitution breaks the symmetry observed in the para-isomer, leading to a more complex NMR spectrum and a different pattern in the fingerprint region of the IR spectrum.

Table 2: Spectroscopic Data for Methyl 3-tert-butylbenzoate

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR (CDCl₃)~8.1 ppm (t, 1H) : Aromatic proton between the two substituents. ~7.9 ppm (dt, 1H) : Aromatic proton ortho to the ester. ~7.6 ppm (dt, 1H) : Aromatic proton ortho to the tert-butyl group. ~7.4 ppm (t, 1H) : Aromatic proton para to the ester. ~3.9 ppm (s, 3H) : Methyl protons of the ester. ~1.3 ppm (s, 9H) : Protons of the tert-butyl group.
¹³C NMR (CDCl₃)~167 ppm : Carbonyl carbon of the ester. ~151 ppm : Aromatic carbon attached to the tert-butyl group. ~134 ppm : Aromatic carbon between the substituents. ~130 ppm : Aromatic carbon attached to the ester. ~129 ppm, ~128 ppm, ~126 ppm : Other aromatic carbons. ~52 ppm : Methyl carbon of the ester. ~35 ppm : Quaternary carbon of the tert-butyl group. ~31 ppm : Methyl carbons of the tert-butyl group.
IR (Vapor Phase)~2960 cm⁻¹ : C-H stretching. ~1725 cm⁻¹ : Strong C=O stretching of the ester. ~1610, 1590 cm⁻¹ : C=C stretching of the aromatic ring. ~1250, 1130 cm⁻¹ : C-O stretching of the ester. ~760, 680 cm⁻¹ : Out-of-plane C-H bending characteristic of 1,3-disubstitution.[4]
Mass Spectrum (EI)m/z 192 (M⁺) : Molecular ion peak. m/z 177 : [M - CH₃]⁺. m/z 161 : [M - OCH₃]⁺. m/z 133 : [M - C(CH₃)₃]⁺.
Methyl 2-tert-butylbenzoate (ortho-isomer)

The ortho-isomer experiences significant steric hindrance between the bulky tert-butyl group and the methyl ester. This steric strain has a profound impact on its spectroscopic properties, particularly the chemical shifts of the protons and carbons near the substitution sites.

Table 3: Spectroscopic Data for Methyl 2-tert-butylbenzoate (Predicted and based on related structures)

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR (CDCl₃)Aromatic protons will show a complex multiplet pattern due to the lack of symmetry. The proton ortho to the ester and adjacent to the tert-butyl group is expected to be significantly shifted. The tert-butyl and methyl ester protons will appear as singlets.
¹³C NMR (CDCl₃)All six aromatic carbons are expected to be non-equivalent, resulting in six distinct signals. The chemical shifts of the carbons bearing the substituents will be influenced by steric compression.
IR Similar C-H, C=O, and C-O stretching frequencies to the other isomers. The out-of-plane C-H bending pattern will be characteristic of 1,2-disubstitution (~750 cm⁻¹).
Mass Spectrum (EI)The molecular ion peak at m/z 192 is expected. The fragmentation pattern is likely to be similar to the other isomers, with prominent peaks for the loss of methyl, methoxy, and tert-butyl groups.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following experimental protocols are provided.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of the isomer in ~0.7 mL of CDCl₃ B Filter the solution into a 5 mm NMR tube A->B C Insert sample into a 400 MHz NMR spectrometer B->C D Acquire ¹H and ¹³C spectra C->D E Apply Fourier Transform D->E F Phase and baseline correction E->F G Calibrate chemical shifts (TMS at 0 ppm) F->G

NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a drop of the neat liquid isomer on a KBr plate B Acquire the spectrum using an FTIR spectrometer (e.g., 4000-400 cm⁻¹) A->B C Perform background correction B->C

References

A Comparative Guide to the Reactivity of Methyl 4-tert-butylbenzoate and Other Alkyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkyl Benzoate Reactivity

Alkyl benzoates are a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Methyl 4-tert-butylbenzoate, in particular, is a key precursor for avobenzone, a crucial UVA blocker in sunscreen formulations.[1][2] Understanding the relative reactivity of different alkyl benzoates is paramount for optimizing reaction conditions, maximizing yields, and predicting potential side reactions.

The reactivity of an ester is primarily governed by the electronic nature of its substituents and the steric hindrance around the carbonyl group.[3] These factors significantly influence the susceptibility of the carbonyl carbon to nucleophilic attack, the rate-determining step in many ester reactions such as hydrolysis and transesterification.[4] This guide will delve into these principles, using this compound as a focal point for comparison with other alkyl benzoates.

The Interplay of Electronic and Steric Effects

The reactivity of benzoate esters is a delicate balance between two major factors:

  • Electronic Effects: These are the inductive and resonance effects exerted by substituents on the benzene ring and the alcohol moiety. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[5] Conversely, electron-donating groups (EDGs) decrease reactivity.

  • Steric Effects: This refers to the spatial arrangement of atoms around the reaction center. Bulky substituents near the carbonyl group can physically impede the approach of a nucleophile, slowing down the reaction rate.[6] This phenomenon, known as steric hindrance, is a critical consideration in the hydrolysis of hindered esters.

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds.[7] The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).[8] Reactions with a positive ρ value are accelerated by electron-withdrawing groups, while those with a negative ρ value are favored by electron-donating groups.[7]

Comparative Reactivity Analysis: A Focus on Saponification

Saponification, the base-catalyzed hydrolysis of an ester, is a classic reaction for comparing ester reactivity.[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon.

Let's compare the expected reactivity of this compound with other common alkyl benzoates: Methyl benzoate, Ethyl benzoate, and Isopropyl benzoate.

EsterAlkyl GroupPara-SubstituentExpected Relative Reactivity (Saponification)Primary Influencing Factor(s)
Methyl benzoateMethyl (-CH₃)Hydrogen (-H)HighMinimal steric hindrance from the methyl group.
Ethyl benzoateEthyl (-CH₂CH₃)Hydrogen (-H)Slightly lower than Methyl benzoateIncreased steric hindrance from the ethyl group compared to the methyl group.[11]
Isopropyl benzoateIsopropyl (-CH(CH₃)₂)Hydrogen (-H)Significantly lower than Methyl and Ethyl benzoateSubstantial steric hindrance from the bulky isopropyl group.
This compound Methyl (-CH₃) tert-Butyl (-C(CH₃)₃) Slightly lower than Methyl benzoate The tert-butyl group is an electron-donating group, which slightly deactivates the carbonyl group towards nucleophilic attack.

Analysis:

  • Effect of the Alkyl Group (R' in RCOOR'): The size of the alkyl group attached to the ester oxygen plays a significant role. As the bulkiness of the alkyl group increases from methyl to ethyl to isopropyl, the steric hindrance around the carbonyl carbon increases, leading to a decrease in the rate of saponification.[12]

  • Effect of the Para-Substituent (on the Benzene Ring): In this compound, the tert-butyl group at the para position is an electron-donating group. This electron-donating effect slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack compared to unsubstituted methyl benzoate. However, this electronic effect is generally less pronounced than the steric effect of the alkyl group attached to the oxygen.

Therefore, the order of reactivity in saponification is expected to be: Methyl benzoate > this compound > Ethyl benzoate > Isopropyl benzoate

Experimental Protocol: Comparative Saponification of Alkyl Benzoates

To empirically validate the predicted reactivity, a comparative kinetic study of the saponification of the aforementioned alkyl benzoates can be performed.

Objective: To determine the second-order rate constants for the saponification of Methyl benzoate, Ethyl benzoate, Isopropyl benzoate, and this compound under identical conditions.

Materials:

  • Methyl benzoate

  • Ethyl benzoate

  • Isopropyl benzoate

  • This compound

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

  • Ethanol (or another suitable solvent to ensure miscibility)

  • Hydrochloric acid (HCl) solution (standardized, for titration)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Reaction Setup: For each ester, prepare a reaction mixture by adding a known amount of the ester to a known volume of standardized NaOH solution in a conical flask. A suitable solvent like ethanol should be used to ensure the ester is fully dissolved.

  • Temperature Control: Place the reaction flasks in a constant temperature water bath to maintain a consistent reaction temperature (e.g., 25°C).

  • Kinetic Monitoring: At regular time intervals, withdraw a known volume (aliquot) from each reaction flask and quench the reaction by adding it to a known excess of standardized HCl solution.

  • Titration: Back-titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the concentration of unreacted NaOH at each time point. Plot 1/[NaOH] versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k).[13]

Expected Outcome: The determined second-order rate constants should follow the predicted trend, providing quantitative evidence for the influence of steric and electronic effects on the reactivity of these alkyl benzoates.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products ester Alkyl Benzoate ts Tetrahedral Intermediate ester->ts Nucleophilic Attack nucleophile Nucleophile (e.g., OH⁻) carboxylate Benzoate ts->carboxylate alcohol Alcohol ts->alcohol

Caption: General mechanism of nucleophilic acyl substitution in ester hydrolysis.

G reactivity Decreasing Reactivity (Saponification) mb Methyl Benzoate R' = -CH₃ Para = -H m4tbb This compound R' = -CH₃ Para = -C(CH₃)₃ mb->m4tbb Slight decrease due to electron-donating para-substituent eb Ethyl Benzoate R' = -CH₂CH₃ Para = -H m4tbb->eb Decrease due to increased steric hindrance ipb Isopropyl Benzoate R' = -CH(CH₃)₂ Para = -H eb->ipb Significant decrease due to bulky alkyl group

Caption: Predicted order of reactivity for selected alkyl benzoates in saponification.

Transesterification: An Alternative Reaction Pathway

Transesterification, the conversion of one ester to another, is another important reaction of alkyl benzoates.[14] This process can be catalyzed by either an acid or a base.[15] The principles of steric and electronic effects that govern saponification also apply to transesterification. For instance, in a lipase-catalyzed transesterification, the reactivity of substituted methyl benzoates was found to be influenced by the position of the substituents on the phenyl ring.[16]

Conclusion

The reactivity of this compound, when compared to other alkyl benzoates, is a nuanced interplay of electronic and steric factors. While the methyl ester group confers relatively high reactivity due to minimal steric hindrance, the electron-donating para-tert-butyl group slightly attenuates this reactivity. In comparison to alkyl benzoates with larger alcohol moieties, such as ethyl and isopropyl benzoate, this compound is generally more reactive due to the overwhelming influence of steric hindrance in the latter compounds. A thorough understanding of these principles is essential for researchers in organic synthesis and drug development, enabling the rational design of reaction conditions and the prediction of chemical behavior.

References

A Comparative Guide to Alternative Synthetic Routes for Avobenzone: Bypassing Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Synthetic Versatility in UVA Protection

Avobenzone, chemically known as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, stands as a cornerstone of modern sun care formulations. It is one of the few chemical filters globally approved that provides robust absorption across the full UVA spectrum (320-400 nm), offering critical protection against photoaging and the risks of skin cancer.[1] In its ground state, avobenzone exists as a dynamic equilibrium between its keto and chelated enol forms, with the enol tautomer being predominant and responsible for its UV-absorbing properties.[2][3]

The most established and widely practiced industrial synthesis of avobenzone involves a base-catalyzed Claisen condensation.[4] This reaction couples 4-methoxyacetophenone with an ester, typically Methyl 4-tert-butylbenzoate, in the presence of a strong base such as sodium amide or potassium methoxide to form the characteristic β-diketone structure.[2] While effective, reliance on a single pathway can present challenges related to starting material availability, cost fluctuations, and specific process safety requirements.

This guide is designed for researchers, process chemists, and formulation scientists interested in exploring strategic alternatives to the conventional synthesis. We will dissect two distinct and viable synthetic routes that circumvent the use of this compound as a direct precursor. Each route will be evaluated based on its underlying chemical principles, operational advantages, and potential drawbacks, supported by detailed experimental protocols and comparative data.

Alternative Route 1: Direct Acylation via 4-tert-Butylbenzoyl Chloride

This approach replaces the relatively stable methyl ester with the more reactive 4-tert-butylbenzoyl chloride as the acylating agent. The core transformation remains a Claisen-type condensation, where a pre-formed enolate of 4-methoxyacetophenone nucleophilically attacks the acyl chloride. The enhanced electrophilicity of the acyl chloride can potentially allow for milder reaction conditions compared to the traditional ester-based method.

Synthetic Pathway Overview

The reaction proceeds in two primary stages: the deprotonation of 4-methoxyacetophenone to form its corresponding enolate, followed by the nucleophilic acyl substitution with 4-tert-butylbenzoyl chloride. An acidic workup is then required to protonate the resulting diketonate salt and yield the final product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation & Workup ketone 4-Methoxyacetophenone enolate Potassium Enolate ketone->enolate  Potassium tert-butoxide (t-BuOK)  THF, 0°C to RT product Avobenzone enolate->product  1. Add Acyl Chloride  2. HCl (aq) Workup

Caption: Workflow for Avobenzone synthesis via enolate acylation.

Detailed Experimental Protocol

Materials:

  • 4-Methoxyacetophenone (1.0 eq)

  • Potassium tert-butoxide (1.1 eq)

  • 4-tert-Butylbenzoyl chloride (1.05 eq)[5]

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heptane/Ethyl Acetate solvent system

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methoxyacetophenone (1.0 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a thick slurry indicates enolate precipitation.

  • Acylation: Cool the reaction mixture back to 0°C. Add a solution of 4-tert-butylbenzoyl chloride (1.05 eq) in anhydrous THF dropwise via an addition funnel over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Workup and Purification: Carefully quench the reaction by pouring it into a beaker of ice-cold 2M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as heptane/ethyl acetate, to afford pure avobenzone as a pale yellow crystalline solid.

Discussion of Merits and Drawbacks
  • Advantages: The high reactivity of the acyl chloride may lead to faster reaction times and potentially higher yields under less forcing conditions than the traditional ester condensation. This route avoids the use of highly hazardous sodium amide.

  • Disadvantages: 4-tert-Butylbenzoyl chloride is highly moisture-sensitive and can be more expensive than the corresponding methyl ester.[5] There is a risk of competing O-acylation, where the enolate attacks the acyl chloride through its oxygen atom, leading to an enol ester byproduct and reducing the overall yield of the desired C-acylated product. Careful control of reaction temperature and counter-ion selection is crucial to favor C-acylation.

Alternative Route 2: The Chalcone Intermediate Pathway

This elegant, multi-step route begins with different starting materials: p-tert-butylbenzaldehyde and p-methoxyacetophenone. It completely redesigns the bond-forming strategy, first constructing an α,β-unsaturated ketone (a chalcone) and then chemically transforming it into the final β-diketone structure.

Synthetic Pathway Overview

The process involves an initial base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate. This intermediate is then subjected to an oxidative rearrangement. One patented method involves epoxidation of the double bond with hydrogen peroxide, followed by a catalyst-induced rearrangement to furnish avobenzone.[6]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Rearrangement aldehyde p-tert-Butylbenzaldehyde chalcone Chalcone Intermediate aldehyde->chalcone ketone p-Methoxyacetophenone ketone->chalcone  NaOH (aq)  Methanol, 25°C epoxide Epoxide Intermediate chalcone->epoxide  Hydrogen Peroxide (H₂O₂)  Base product Avobenzone epoxide->product  Catalytic Rearrangement  (e.g., Lewis Acid or Pd catalyst)

Caption: Workflow for Avobenzone synthesis via a chalcone intermediate.

Detailed Experimental Protocol (Adapted from Patent CN105085223A[7])

Part A: Synthesis of 3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one (Chalcone)

Materials:

  • p-Methoxyacetophenone (1.0 eq, 150.2 g)

  • p-tert-Butylbenzaldehyde (1.0 eq, 162.2 g)

  • Sodium Hydroxide (0.078 eq, 3.1 g)

  • Methanol

Procedure:

  • Reaction Setup: In a 2000 mL four-neck flask equipped with a stirrer, thermometer, and addition funnel, dissolve sodium hydroxide (3.1 g) in methanol (800 g) at 25°C.

  • Add p-tert-butylbenzaldehyde (162.2 g) to the flask.

  • Condensation: Prepare a solution of p-methoxyacetophenone (150.2 g) in methanol (200 g). Slowly add this solution dropwise to the reaction flask over 2.5 hours, maintaining the temperature at 25°C.

  • After the addition, continue to stir the mixture for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Isolation: Neutralize the reaction mixture to a pH of ~7 using acetic acid. This will cause the product to precipitate.

  • Cool the slurry to 2-5°C, filter the solid, and wash the filter cake with cold methanol.

  • Dry the solid under vacuum at 70-75°C to yield the chalcone product as a solid. The reported yield is approximately 82-85%.[6]

Part B: Conversion of Chalcone to Avobenzone

Note: The patent literature describes several methods for this conversion. The following is a conceptual summary of the epoxidation-rearrangement pathway.

Procedure:

  • Epoxidation: The chalcone is dissolved in a suitable solvent and treated with an oxidizing agent, such as hydrogen peroxide under basic conditions, to form the corresponding epoxide across the carbon-carbon double bond.

  • Rearrangement: The isolated epoxide is then subjected to a catalyst, such as a Lewis acid or a palladium complex (e.g., tetrakis(triphenylphosphine)palladium(0)), which facilitates a rearrangement of the epoxide to the 1,3-diketone structure of avobenzone.[6]

  • Purification: The final product is isolated and purified using standard techniques, such as crystallization, to yield pure avobenzone.

Discussion of Merits and Drawbacks
  • Advantages: This route utilizes different, readily available starting materials (an aldehyde and a ketone), offering supply chain flexibility. The initial Claisen-Schmidt condensation is typically high-yielding and uses inexpensive reagents like sodium hydroxide. The overall process can be adapted for large-scale industrial production and may result in a product with a different impurity profile.[6][7]

  • Disadvantages: This is a multi-step synthesis, which can increase processing time and solvent usage. The oxidative rearrangement step may require specialized and costly catalysts (e.g., palladium-based), and the reaction conditions must be carefully optimized to prevent side reactions and ensure high yields.

Comparative Analysis of Synthetic Routes

To provide a clear, objective overview, the key parameters of the alternative routes are compared below against the standard industrial method.

FeatureStandard Route (Ester Condensation)Route 1 (Acyl Chloride)Route 2 (Chalcone Pathway)
Key Starting Materials This compound, 4-Methoxyacetophenone[4]4-tert-Butylbenzoyl chloride, 4-Methoxyacetophenonep-tert-Butylbenzaldehyde, p-Methoxyacetophenone[6]
Core Reaction Type Claisen Condensation[8]Nucleophilic Acyl Substitution / CondensationClaisen-Schmidt Condensation followed by Oxidative Rearrangement[7]
Number of Steps 1 (for the key C-C bond formation)1 (for the key C-C bond formation)2+ (Condensation, then Oxidation/Rearrangement)
Catalyst/Base System Strong, hazardous bases (e.g., NaNH₂, NaH, KOCH₃)[2]Strong, but less hazardous bases (e.g., t-BuOK, LDA)Inexpensive base (NaOH) for condensation; potentially expensive catalyst for rearrangement[6]
Reported Yields Good to Excellent (up to 95%)[2]Potentially high, but can be reduced by O-acylation side reactions.High for condensation step (~82-85%); overall yield depends on rearrangement efficiency.[6]
Key Advantages Well-established, high-yielding, single-step transformation.Potentially faster reaction rates and milder conditions.Utilizes different feedstocks; avoids pyrophoric bases; robust initial step.
Key Disadvantages Relies on a specific ester; uses hazardous bases.Moisture-sensitive/expensive acyl chloride[5]; risk of O-acylation.Multi-step process; rearrangement step can be complex and require expensive catalysts.

Conclusion and Future Outlook

While the Claisen condensation of this compound remains a highly efficient and dominant method for avobenzone synthesis, it is by no means the only viable path. The two alternatives presented here—direct acylation with 4-tert-butylbenzoyl chloride and the chalcone intermediate pathway—offer valuable strategic options for the modern chemist.

  • The Acyl Chloride Route represents a direct modification of the classic approach, offering a potential increase in reactivity at the cost of reagent sensitivity and the risk of side reactions.

  • The Chalcone Pathway is a more fundamental redesign of the synthesis, providing access to avobenzone from different starting materials and employing a distinct set of chemical transformations. This route's multi-step nature is a trade-off for its use of less hazardous reagents in the initial condensation.

The optimal choice of synthetic route will invariably depend on a project's specific objectives, including raw material costs, scalability, safety protocols, and desired impurity profiles. By understanding the mechanistic nuances and practical considerations of these alternative pathways, researchers and drug development professionals can make more informed decisions, fostering innovation and resilience in the production of this critical sunscreen agent.

References

A Comparative Guide to the Assay of Methyl 4-tert-butylbenzoate: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of chemical purity is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. Methyl 4-tert-butylbenzoate, a key intermediate in organic synthesis, requires rigorous purity assessment. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the assay of this compound. We will delve into the fundamental principles, provide actionable experimental protocols, and present a comparative analysis of their performance.

The Principle and Power of qNMR: A Paradigm Shift in Quantitative Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, distinguished by its ability to provide direct quantification without the need for an identical reference standard of the analyte.[1] The core principle of qNMR is elegantly simple: the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2] This fundamental relationship allows for the highly accurate and precise determination of the absolute concentration or purity of a compound by co-dissolving it with a certified internal standard of known purity and concentration.[2][3]

This contrasts sharply with chromatographic techniques like HPLC and GC, which are relative methods requiring calibration against a standard of the analyte itself to determine response factors.[4] The versatility of qNMR allows for the analysis of nearly any organic compound that can be dissolved, making it a broadly applicable and robust tool in the analytical chemist's arsenal.[4][5]

Causality in Experimental Design: Why Every Step Matters in qNMR

Achieving accurate and reproducible qNMR results is contingent on a meticulously planned and executed experimental protocol. The choices made at each stage are guided by the fundamental principles of NMR spectroscopy and the goal of ensuring a valid, self-validating analytical system.

Selection of the Internal Standard: The Anchor of Accuracy

The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[6] An ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The standard must have a well-characterized, high purity (typically ≥99%) and be chemically stable in the chosen solvent and in the presence of the analyte.[6][7] Any impurity or degradation of the standard will directly translate into errors in the final calculated purity of the analyte.[3]

  • Non-overlapping Signals: The NMR signals of the internal standard must be well-resolved and not overlap with any signals from the analyte or solvent.[6][8] Sharp, singlet peaks in a relatively clear region of the spectrum are ideal.[6]

  • Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[6][9]

  • Known Proton Count: The signal chosen for quantification must correspond to a known number of protons in the internal standard's molecule.

For the assay of this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene, depending on the chosen solvent.[1][8]

Optimizing Acquisition Parameters for Quantitative Accuracy

Unlike qualitative NMR, qNMR requires specific acquisition parameters to be carefully optimized to ensure that the signal integrals are truly proportional to the number of nuclei.[10]

  • Relaxation Delay (d1): This is a crucial parameter. To obtain accurate quantification, the nuclei must fully relax back to their equilibrium state between successive pulses. A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard is recommended to avoid signal saturation, which leads to underestimation.[3][7]

  • Pulse Angle: While a 90° pulse provides the maximum signal-to-noise ratio, a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay, but care must be taken to ensure this is applied consistently. For high-precision work, a 90° pulse is often preferred.[7]

  • Sufficient Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration.[10] An S/N of at least 250:1 is recommended for an integration error of less than 1%.[10] This is achieved by adjusting the number of scans.

  • Digital Resolution: Adequate data points should be acquired to define the peaks properly. Zero-filling can be used to improve the digital resolution of the processed spectrum.[11]

Experimental Protocol: qNMR Assay of this compound

This protocol outlines a validated approach for determining the purity of this compound using ¹H-qNMR with an internal standard.

Materials and Equipment:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.[1]

    • Accurately weigh approximately 10 mg of the certified internal standard (Maleic Acid) into the same vial.[1] The goal is to achieve a signal intensity ratio between the analyte and standard that is close to 1:1.[7]

    • Record the exact weights with the highest possible precision.[12]

    • Add approximately 0.7 mL of Chloroform-d to the vial and ensure complete dissolution of both the sample and the internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Set the acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[11]

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (a conservative value to ensure full relaxation; ideally, measure the T1 of both compounds beforehand).

      • Acquisition Time (aq): ~3-4 seconds

      • Number of Scans (ns): Adjust to achieve S/N > 250:1 for the signals of interest. Typically 8-16 scans.

      • Dummy Scans (ds): 4

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[10]

    • Perform Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum, which is critical for accurate integration.[11]

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the tert-butyl group (~1.3 ppm) or the aromatic protons can be used.[13][14] For Maleic Acid, the singlet from the two vinyl protons (~6.3 ppm) is used.[8]

    • Calculate the purity of the this compound using the following equation[7]:

      Purity (analyte) [%] = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std [%]

      Where:

      • I = Integral value of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity_std = Certified purity of the internal standard

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample & Equilibrate transfer->load_sample tune_shim Tune & Shim load_sample->tune_shim set_params Set Quantitative Parameters (d1, ns) tune_shim->set_params acquire Acquire Spectrum set_params->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Signals (I_analyte, I_std) process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Assay calculate->result

Caption: Workflow for the qNMR assay of this compound.

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique depends on various factors, including the specific requirements of the analysis, sample throughput needs, and available instrumentation.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on molar ratios to an internal standard.[2]Separation based on polarity; quantification against an external calibration curve.Separation based on volatility; quantification against an external calibration curve.
Reference Standard Requires a certified internal standard, not necessarily the analyte itself.[4]Requires a purified reference standard of the analyte.Requires a purified reference standard of the analyte.
Accuracy Excellent (typically <1% error).[15]Good to Excellent (depends on method validation).Good to Excellent (depends on method validation).
Precision (RSD) Excellent (typically <1%).Excellent (typically <2%).Excellent (typically <2%).
Sample Preparation Simple: weighing and dissolution.More complex: may require filtration, dilution, and mobile phase preparation.Can require derivatization for non-volatile compounds; dilution in a suitable solvent.
Analysis Time Fast (typically 10-15 minutes per sample).[4]Moderate (typically 15-30 minutes per sample).Moderate (typically 20-40 minutes per sample).
Selectivity High (based on distinct chemical shifts).High (based on retention time and detector response).High (based on retention time and detector response).
Universality Nearly universal for soluble organic molecules.[4]Limited by analyte's chromophore for UV detection.Limited to volatile and thermally stable compounds.
Destructive? No, the sample can be recovered.[2]Yes.Yes.

Insights from the Comparison

  • qNMR as a Primary Method: qNMR stands out as a primary ratio method, meaning it does not rely on a standard of the analyte itself for quantification.[16] This is a significant advantage when a pure reference standard of the analyte is unavailable or expensive.

  • Accuracy and Traceability: When performed correctly with a certified, SI-traceable internal standard, qNMR provides results with high accuracy and direct traceability to the International System of Units (SI).[2][17]

  • Efficiency: The sample preparation for qNMR is often simpler and faster than for chromatographic methods.[18] The ability to obtain both qualitative structural information and quantitative data from a single experiment further enhances its efficiency.[19]

  • Orthogonality: qNMR provides a truly orthogonal method to chromatography.[20] Its quantification principle is based on a different physical property (nuclear spin) than the separation principles of HPLC and GC. Employing both qNMR and a chromatographic technique provides a more complete and reliable purity profile.[21]

Logical Decision Framework for Method Selection

Method_Selection start Start: Need for Purity Assay ref_std_avail Is a pure reference standard of the analyte available? start->ref_std_avail primary_method Is a primary method required for certification? ref_std_avail->primary_method Yes qnmr Use qNMR ref_std_avail->qnmr No volatility Is the analyte volatile & thermally stable? primary_method->volatility No primary_method->qnmr Yes hplc Use HPLC volatility->hplc No gc Use GC volatility->gc Yes consider_qnmr Consider qNMR for orthogonal validation hplc->consider_qnmr gc->consider_qnmr hplc_or_gc Consider HPLC or GC

Caption: Decision tree for selecting an analytical method.

Conclusion: The Right Tool for the Right Question

For the assay of this compound, qNMR offers a powerful, accurate, and efficient alternative to traditional chromatographic methods. Its status as a primary method makes it invaluable for the certification of reference materials and in situations where an analyte-specific standard is not available. While HPLC and GC remain workhorse techniques for routine quality control, particularly in high-throughput environments, qNMR provides a superior level of confidence in the assigned purity value due to its fundamental principle of quantification.

The adoption of qNMR, guided by rigorous, well-validated protocols as outlined in pharmacopeias like the USP and Ph. Eur., empowers researchers and drug development professionals to achieve a higher standard of analytical certainty.[22][23][24] A comprehensive approach that leverages the strengths of both NMR and chromatographic techniques will ultimately provide the most robust and reliable characterization of chemical purity.

References

A Senior Application Scientist's Guide to Base Selection in the Claisen Condensation for Avobenzone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and cosmetic science, the synthesis of the UVA filter avobenzone is a process of significant interest. The core of its synthesis lies in the Claisen condensation, a robust carbon-carbon bond-forming reaction. The efficacy of this reaction is critically dependent on the choice of base, a decision that directly impacts yield, purity, safety, and scalability. This guide provides an in-depth comparison of common bases employed in the Claisen condensation for avobenzone synthesis, supported by experimental data and procedural insights to inform your selection process.

The Cornerstone of Synthesis: Understanding the Claisen Condensation

The Claisen condensation is a base-catalyzed reaction between two ester molecules or an ester and a carbonyl compound to form a β-keto ester or a β-diketone.[1] In the synthesis of avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane), the reaction typically involves the condensation of p-methoxyacetophenone with a methyl or ethyl ester of p-tert-butylbenzoic acid.[2]

The choice of base is paramount as it must be strong enough to deprotonate the α-carbon of the ketone, forming an enolate, without interfering with the reaction through side reactions like nucleophilic substitution or hydrolysis.[3][4]

Visualizing the Reaction Pathway

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product p_methoxyacetophenone p-Methoxyacetophenone Enolate Enolate of p-Methoxyacetophenone p_methoxyacetophenone->Enolate Deprotonation by Base p_tert_butyl_benzoate p-tert-Butyl Benzoate Ester Tetrahedral_Intermediate Tetrahedral Intermediate p_tert_butyl_benzoate->Tetrahedral_Intermediate Base Base (B-) Enolate->Tetrahedral_Intermediate Nucleophilic Attack on Ester Alkoxide Alkoxide (RO-) Tetrahedral_Intermediate->Alkoxide Avobenzone Avobenzone (β-diketone) Tetrahedral_Intermediate->Avobenzone Elimination of Alkoxide

Caption: Mechanism of the Claisen condensation for avobenzone synthesis.

A Comparative Analysis of Bases

The selection of a base for the industrial synthesis of avobenzone is a trade-off between reactivity, safety, cost, and the potential for side reactions. The most commonly employed bases are sodium hydride (NaH), sodium amide (NaNH₂), and sodium methoxide (NaOMe).

BaseKey AdvantagesKey Disadvantages
Sodium Hydride (NaH) High reactivity, often leading to higher yields.[5]Extreme reactivity with water, posing significant safety risks (flammable H₂ gas evolution).[6] Requires careful handling and anhydrous conditions.[1][7][8]
Sodium Amide (NaNH₂) Strong base, effective in driving the reaction to completion.[9][10]Can lead to side reactions such as ammonolysis.[11][12] Poses handling challenges.
Sodium Methoxide (NaOMe) Good reactivity, lower cost, and easier to handle compared to NaH and NaNH₂.[11][12]Can participate in transesterification if the starting ester is not a methyl ester, leading to product mixtures.[4]
Potassium Alcoholates Can offer higher yields and fewer by-products. The intermediate potassium salt is often more soluble, simplifying industrial handling.[13]Generally more expensive than their sodium counterparts.
Quantitative Performance Data

The following table summarizes experimental data extracted from various sources, primarily patents, which provide insights into the efficacy of different bases under specific reaction conditions. It is important to note that these are not from a single comparative study, and thus reaction conditions vary.

BaseReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium Amidep-Methoxyacetophenone, Methyl p-tert-butylbenzoateToluene10057899[9]
Sodium Hydride4-(3-hydroxypropoxy)phenyl)ethanone, Methyl 4-(tert-butyl)benzoateTHFRoom Temp-30-[14]
Sodium Methoxidep-tert-butylbenzaldehyde, p-methoxyacetophenoneMethanol45-504.28299.21[6]
Sodium Hydroxidep-tert-butylbenzaldehyde, p-methoxyacetophenoneMethanol25494.399.60[12]
Potassium Methoxidep-Methoxyacetophenone, Methyl p-tert-butylbenzoateToluene105-1103High-[13]

Note: The synthesis route using p-tert-butylbenzaldehyde and p-methoxyacetophenone is a variation that proceeds through a chalcone intermediate.

In-Depth Discussion of Base Efficacy

Sodium Hydride (NaH)

As a powerful, non-nucleophilic base, sodium hydride is highly effective at deprotonating the α-carbon of p-methoxyacetophenone, driving the Claisen condensation forward. Its insolubility in organic solvents necessitates careful reaction monitoring. The primary concern with NaH is its violent reaction with water, which produces flammable hydrogen gas, requiring stringent anhydrous conditions and specialized handling protocols, particularly on an industrial scale.[7][8]

Sodium Amide (NaNH₂)

Sodium amide is another strong base frequently used in avobenzone synthesis. It is known to provide good yields.[9][10] However, a significant drawback is its potential to act as a nucleophile, leading to ammonolysis of the ester starting material or the β-diketone product, which can complicate purification and reduce the overall yield.[11][12]

Sodium Methoxide (NaOMe)

Sodium methoxide represents a more moderate, yet effective, choice. It is generally safer and easier to handle than NaH and NaNH₂. A key consideration when using alkoxide bases is the potential for transesterification. To avoid this, the alkoxide base should match the alcohol portion of the ester reactant (e.g., sodium methoxide with a methyl ester).[4] In the synthesis of avobenzone from methyl p-tert-butylbenzoate, sodium methoxide is a suitable and commonly used base.

Experimental Protocol: Avobenzone Synthesis via Claisen Condensation

The following protocol is a representative example for the synthesis of avobenzone.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., Toluene) Start->Setup Add_Base Add Base (e.g., Sodium Methoxide) Setup->Add_Base Add_Reactants Add Reactants: - p-Methoxyacetophenone - Methyl p-tert-butylbenzoate Add_Base->Add_Reactants Reaction Heat to Reflux (e.g., 110°C) Monitor by TLC/HPLC Add_Reactants->Reaction Workup Aqueous Workup: - Cool reaction mixture - Acidify with dilute acid (e.g., HCl) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purification: - Wash with brine - Dry over Na₂SO₄ - Concentrate in vacuo Extraction->Purification Crystallization Recrystallization (e.g., from Ethanol) Purification->Crystallization Product Isolate and Dry Avobenzone Product Crystallization->Product

References

A Comparative Analysis of Brønsted vs. Lewis Acid Catalysis in Esterification: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Esterification

The synthesis of esters from carboxylic acids and alcohols is a cornerstone reaction in organic chemistry, with profound implications across the pharmaceutical, polymer, and fine chemical industries. The direct esterification, while conceptually simple, is a thermodynamically controlled equilibrium reaction that necessitates the use of a catalyst to achieve practical conversion rates.[1][2] Acid catalysts are paramount in this regard, functioning to enhance the electrophilicity of the carboxylic acid's carbonyl carbon, thereby making it more susceptible to nucleophilic attack by the alcohol.

This guide provides an in-depth comparative analysis of the two primary classes of acid catalysts employed for this transformation: Brønsted acids and Lewis acids. We will delve into their distinct catalytic mechanisms, explore the practical advantages and limitations of each, present representative experimental protocols, and offer data-driven insights to inform catalyst selection for researchers, scientists, and drug development professionals.

Pillar 1: Brønsted Acid Catalysis - The Classic Workhorse

A Brønsted-Lowry acid is defined as a species that can donate a proton (H⁺). In the context of esterification, this typically involves strong mineral acids or solid acid catalysts containing sulfonic acid groups. The archetypal Brønsted-catalyzed esterification is the Fischer-Speier reaction, first described in 1895.[3]

Mechanism of Action

The Fischer esterification mechanism proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid.[3][4] This initial step is crucial as it significantly increases the electrophilic character of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst.[2][5]

The entire process is an equilibrium, which must be actively driven towards the product side.[1] This is commonly achieved by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3]

Bronsted_Esterification cluster_reactants cluster_products RCOOH Carboxylic Acid (RCOOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ (Catalyst) ROH Alcohol (R'OH) H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O (via proton transfer) Ester Ester (RCOOR') Protonated_Ester->Ester - H⁺ (Catalyst Regen.) H2O Water (H₂O)

Caption: Brønsted acid-catalyzed esterification (Fischer mechanism).

Common Brønsted Acid Catalysts
  • Homogeneous: Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (HCl).[3]

  • Heterogeneous: Sulfonated resins (e.g., Amberlyst 15), Nafion (a silica-supported superacid), and sulfated metal oxides like sulfated zirconia.[6][7][8]

Advantages & Disadvantages

The primary advantage of traditional Brønsted acids like H₂SO₄ is their low cost and high activity.[3] However, homogeneous catalysts present significant drawbacks, including corrosivity, difficult separation from the reaction mixture, and the generation of acidic waste streams.[7][9] Heterogeneous Brønsted acids overcome the separation and recycling issues but can suffer from lower activity, mass transfer limitations, and deactivation in the presence of water at high temperatures.[8][9]

Experimental Protocol 1: Brønsted Acid-Catalyzed Synthesis of n-Butyl Acetate

This protocol describes a classic Fischer esterification.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a Dean-Stark trap, add acetic acid (60.05 g, 1.0 mol) and n-butanol (74.12 g, 1.0 mol).

  • Solvent & Catalyst Addition: Add toluene (50 mL) as the azeotroping solvent. Carefully add concentrated sulfuric acid (2 mL, ~3.6 g) as the catalyst.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours). The theoretical amount of water is 18 mL.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent by rotary evaporation. The crude n-butyl acetate can be purified by fractional distillation to yield the final product.

Pillar 2: Lewis Acid Catalysis - The Modern, Milder Alternative

A Lewis acid is defined as a species that can accept an electron pair. In esterification, Lewis acids are typically metal-centered compounds, such as metal halides and triflates, which possess empty valence orbitals.[10]

Mechanism of Action

The catalytic cycle of a Lewis acid begins with the coordination of the Lewis acidic center (e.g., a metal cation Mⁿ⁺) to the lone pair of electrons on the carbonyl oxygen of the carboxylic acid.[10][11][12] This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon, analogous to protonation in the Brønsted mechanism.[10][12] This activation facilitates the nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, and subsequent rearrangement releases the ester product and regenerates the Lewis acid catalyst for the next cycle.[10]

Lewis_Esterification cluster_reactants cluster_products RCOOH Carboxylic Acid (RCOOH) Activated_Complex Activated Complex [RCOOH---Mⁿ⁺] RCOOH->Activated_Complex + Mⁿ⁺ (Catalyst) ROH Alcohol (R'OH) LA Lewis Acid (Mⁿ⁺) Tetrahedral_Int Tetrahedral Intermediate Activated_Complex->Tetrahedral_Int + R'OH Ester_Complex Ester-Catalyst Complex Tetrahedral_Int->Ester_Complex - H₂O Ester Ester (RCOOR') Ester_Complex->Ester - Mⁿ⁺ (Catalyst Regen.) H2O Water (H₂O)

Caption: Lewis acid-catalyzed esterification mechanism.

Common Lewis Acid Catalysts
  • Metal Triflates: Scandium(III) triflate (Sc(OTf)₃), Zinc(II) triflate (Zn(OTf)₂), Copper(II) triflate (Cu(OTf)₂).[3][13][14] These are often highly active and can be water-tolerant.[15]

  • Metal Halides: Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Tin(II) chloride (SnCl₂).[10][16]

  • Metal Oxides: Tin(II) oxide, Zirconia (ZrO₂).[10]

  • Organometallics: Zirconocene complexes.[15]

Advantages & Disadvantages

Lewis acids offer several key advantages, including high activity under often milder reaction conditions, improved selectivity for complex substrates, and a reduced propensity for causing side reactions like elimination or dehydration.[14][17] Many modern Lewis acids, particularly metal triflates, exhibit remarkable tolerance to water, which can simplify reaction setup.[15][16] The primary disadvantages are often the higher cost and potential toxicity of the metal catalyst, which may require additional purification steps to remove metal traces from the final product, a critical consideration in pharmaceutical applications.

Experimental Protocol 2: Lewis Acid-Catalyzed Synthesis of Methyl Benzoate

This protocol showcases a milder esterification using a Lewis acid catalyst.

  • Setup: To a 100 mL flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (12.21 g, 0.1 mol) and anhydrous methanol (20 mL, ~0.5 mol).

  • Catalyst Addition: Add zinc triflate (Zn(OTf)₂, 1.82 g, 0.005 mol, 5 mol%) to the stirred solution.

  • Reaction: Heat the reaction mixture to 60 °C using a heating mantle with a temperature controller. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, remove the excess methanol via rotary evaporation. Dissolve the residue in 100 mL of ethyl acetate.

  • Purification: Wash the organic solution with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl benzoate. Further purification is typically not required but can be performed by distillation if necessary.

Comparative Analysis: Brønsted vs. Lewis Acids

The choice between a Brønsted and a Lewis acid catalyst is a critical decision dictated by the substrate's nature, desired reaction conditions, and economic considerations. The following table summarizes the key comparative points.

FeatureBrønsted Acid CatalysisLewis Acid Catalysis
Activation Mechanism Protonation of the carbonyl oxygen.[3][4]Coordination to the carbonyl oxygen.[10][11]
Typical Catalysts H₂SO₄, p-TsOH, Amberlyst resins.[3][8]Sc(OTf)₃, ZnCl₂, SnO, Metal Triflates.[3][10]
Reaction Conditions Often requires high temperatures and reflux to remove water.[3]Frequently effective at milder temperatures (room temp to 80 °C).[13][14]
Water Tolerance Low; water is a product, and its presence shifts the equilibrium backward.[1][2]Variable; many modern Lewis acids (e.g., metal triflates) are highly water-tolerant.[15][16]
Substrate Scope Broad for simple substrates, but can cause elimination with tertiary alcohols.[3]Excellent for sensitive and complex substrates; highly tunable.[3][14]
Selectivity Can be lower due to harsh, forcing conditions leading to side reactions.Generally higher, offering better control over the reaction outcome.
Separation/Recycling Difficult and costly for homogeneous acids; straightforward for solid acids.[7][9]Often simpler, especially with heterogeneous or recyclable catalysts.
Cost & Environment Catalysts are often inexpensive but can be corrosive and generate waste.[3][7]Catalysts can be expensive; potential for heavy metal contamination.

Conclusion and Future Outlook

Both Brønsted and Lewis acids are effective catalysts for esterification, each with a distinct profile of strengths and weaknesses. Brønsted acids, particularly in their heterogeneous forms, remain the workhorse for large-scale, cost-sensitive production of simple esters. The field-proven Fischer esterification is a testament to their utility.

However, the trajectory of modern organic synthesis, especially in the pharmaceutical and fine chemical sectors, increasingly favors precision, mildness, and functional group tolerance. Here, Lewis acid catalysis excels. The continuous development of novel, highly active, and water-tolerant Lewis acids—including those based on abundant and non-toxic metals—is expanding their applicability.[18][19] Furthermore, the synergistic use of both Brønsted and Lewis acidic sites on a single catalyst is an emerging area that promises to unlock even greater catalytic efficiency.[10][20][21][22] The judicious selection of the catalytic system, grounded in a thorough understanding of their mechanistic differences, is key to designing efficient, sustainable, and successful esterification processes.

References

An Inter-Laboratory Comparison of Methyl 4-tert-butylbenzoate Analysis: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the precise world of scientific research and pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. This guide delves into the critical aspects of analyzing Methyl 4-tert-butylbenzoate (MTBB), a key intermediate in various organic syntheses. We will explore the common analytical techniques, provide a framework for conducting a robust inter-laboratory comparison, and discuss the statistical evaluation of the resulting data.

What is this compound (MTBB)?

This compound (MTBB) is an aromatic ester with the chemical formula C12H16O2. It serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Given its role as an intermediate, ensuring its purity and consistent quality is essential for the successful synthesis of the final products. Inaccurate measurements of MTBB can lead to process inefficiencies, and compromised product quality.

The Importance of Inter-laboratory Comparisons

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical laboratories.[1] It involves multiple laboratories analyzing the same homogenous sample and comparing their results.[1] This process helps to:

  • Evaluate the performance of individual laboratories: Identify potential biases or systematic errors in a laboratory's methods.

  • Validate analytical methods: Demonstrate that a particular method is robust and provides comparable results across different laboratories.

  • Establish consensus values: Determine a reliable value for a specific analyte in a given matrix.

  • Improve the overall quality of analytical data: Encourage best practices and identify areas for improvement in analytical procedures.

Objectives of this Guide

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices involved in an inter-laboratory comparison for the analysis of this compound. By the end of this guide, you will be able to:

  • Understand the common analytical techniques for MTBB analysis.

  • Design a robust inter-laboratory comparison study.

  • Statistically analyze and interpret the data from the study.

  • Implement best practices to ensure the comparability of analytical results.

Analytical Methodologies for MTBB Analysis

The two most common analytical techniques for the analysis of non-polar, volatile, or semi-volatile organic compounds like MTBB are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Approaches

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase (a liquid or a polymer coated on an inert solid support).

For MTBB analysis, a sample containing the analyte is injected into the GC system, where it is vaporized in a heated inlet. The vaporized sample is then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of MTBB from other components in the sample is based on its boiling point and its interaction with the stationary phase of the column. A mass spectrometer (MS) is often used as a detector to provide both qualitative and quantitative information.

While a specific validated method for MTBB was not found in the public literature, a general approach for similar aromatic esters can be adapted and validated.

ParameterRecommended SettingRationale
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis type of column is a good starting point for the separation of a wide range of non-polar to moderately polar compounds, including aromatic esters.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/minHelium is an inert and efficient carrier gas for GC-MS applications.
Inlet Temperature 250 - 280 °CEnsures complete and rapid vaporization of MTBB without thermal degradation.
Injection Mode Split or SplitlessSplit injection is suitable for higher concentrations, while splitless is preferred for trace analysis to enhance sensitivity.
Oven Temperature Program Initial: 50-70 °C (hold for 1-2 min), Ramp: 10-20 °C/min to 280-300 °C (hold for 5-10 min)A temperature ramp allows for the separation of compounds with a range of boiling points. The final high temperature ensures that all components are eluted from the column.
MS Transfer Line Temp 280 - 300 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature 230 °COptimizes the ionization of the target analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that provides reproducible mass spectra.
Mass Analyzer QuadrupoleCommonly used for its robustness and good performance in quantitative analysis.
Scan Range m/z 40-400A wide scan range to capture the molecular ion and characteristic fragment ions of MTBB.

Proper sample preparation is crucial for accurate and reliable GC analysis.[2] The goal is to extract MTBB from the sample matrix and remove any interfering substances.

  • For solid samples: An appropriate solvent (e.g., hexane, dichloromethane, or ethyl acetate) can be used to extract MTBB. Techniques like sonication or Soxhlet extraction can be employed to improve extraction efficiency. The extract is then filtered and may be concentrated before injection.

  • For liquid samples: A simple "dilute and shoot" approach may be sufficient if the sample matrix is clean. For more complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate MTBB and remove interferences.[3]

Advantages:

  • High resolution and separation efficiency.

  • High sensitivity, especially when coupled with a mass spectrometer.

  • Well-established and robust technique.

Limitations:

  • Requires the analyte to be volatile or semi-volatile.

  • Thermal degradation of labile compounds can be an issue.

  • Complex matrices may require extensive sample cleanup.[4]

High-Performance Liquid Chromatography (HPLC) Approaches

HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase through a column packed with a solid stationary phase.

In HPLC, a liquid sample is injected into a stream of solvent (the mobile phase) that is pumped at high pressure through a column containing a stationary phase. The separation of MTBB is based on its affinity for the stationary phase relative to the mobile phase. A UV detector is commonly used for the detection of aromatic compounds like MTBB.

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column is a good choice for the separation of non-polar compounds like MTBB in reversed-phase HPLC.
Mobile Phase Isocratic or gradient elution with Acetonitrile and WaterA mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The ratio can be optimized to achieve the desired retention and separation.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 - 40 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 - 20 µLThe injection volume can be adjusted based on the concentration of the analyte and the sensitivity of the detector.
Detection UV at 230-254 nmAromatic compounds like MTBB exhibit strong UV absorbance in this range.

Sample preparation for HPLC is similar to that for GC, with the primary goal of obtaining a clean sample solution that is compatible with the mobile phase.[4]

  • For solid samples: Extraction with a suitable solvent (e.g., methanol, acetonitrile) followed by filtration through a 0.45 µm filter to remove particulate matter.

  • For liquid samples: Dilution with the mobile phase and filtration. For complex matrices, SPE can be used for cleanup and concentration.

Advantages:

  • Suitable for a wide range of compounds, including those that are not volatile.

  • Generally non-destructive, allowing for sample recovery.

  • Wide variety of stationary phases and mobile phases provides flexibility in method development.

Limitations:

  • Lower resolution compared to capillary GC.

  • Can be more expensive in terms of solvent consumption.

  • Matrix effects can be a significant issue.

Method Selection: A Comparative Summary
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Analyte Volatility RequiredNot required
Resolution Very HighHigh
Sensitivity Very High (with MS)High (with UV or MS)
Sample Throughput ModerateHigh
Solvent Consumption LowHigh
Instrumentation Cost Moderate to HighModerate to High

The choice between GC and HPLC will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For a volatile compound like MTBB, GC-MS is often the preferred method due to its high resolution and sensitivity.

Designing an Inter-laboratory Comparison Study for MTBB

A well-designed inter-laboratory comparison study is essential for obtaining meaningful and reliable data. The following sections outline the key considerations for designing such a study for MTBB analysis.

Study Protocol Design: Key Considerations
  • Defining the Scope and Objectives: Clearly state the purpose of the study. For example, is it to assess the proficiency of participating laboratories, to validate a specific analytical method, or to establish a consensus value for MTBB in a particular material?

  • Selection of Participating Laboratories: Invite a sufficient number of laboratories with experience in the analysis of similar compounds to ensure statistical significance.

  • Preparation and Distribution of a Homogeneous Test Material: The test material must be homogeneous and stable throughout the duration of the study. A single batch of material should be prepared and divided into identical subsamples for distribution to the participating laboratories.

Experimental Workflow for Participating Laboratories

A detailed protocol should be provided to all participating laboratories to ensure consistency in the analytical procedure. This protocol should include:

  • Step-by-Step Protocol for Sample Handling and Analysis: Provide clear instructions on how to store, handle, and prepare the sample for analysis. The analytical method to be used should be specified in detail, including all instrumental parameters.

  • Data Reporting Requirements: Specify the format for reporting the results, including the units, the number of significant figures, and any required statistical parameters (e.g., mean, standard deviation).

Workflow Diagram

Interlaboratory_Study_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories A 1. Define Study Objectives & Scope B 2. Prepare & Characterize Homogeneous Test Material A->B C 3. Distribute Samples & Protocol to Participants B->C F Receive Sample & Protocol C->F D 4. Collect & Statistically Analyze Data E 5. Prepare & Distribute Final Report D->E G Perform Analysis According to Protocol F->G H Report Results to Coordinator G->H H->D

Caption: Workflow for an inter-laboratory comparison study.

Data Analysis and Interpretation

The statistical analysis of the data is a critical step in an inter-laboratory comparison study. The goal is to identify any outliers, calculate a consensus value for the analyte, and assess the performance of the participating laboratories.

Statistical Approaches for Inter-laboratory Data

Several statistical tests are commonly used to analyze data from inter-laboratory studies.

  • Cochran's Test for Outliers: This test is used to identify laboratories with significantly larger within-laboratory variability (repeatability) than the other laboratories.

  • Grubbs' Test for Outliers: This test is used to identify laboratories with a mean value that is significantly different from the mean of the other laboratories.

  • Calculation of Consensus Mean, Standard Deviation, and Coefficient of Variation (%CV): After removing any identified outliers, the consensus mean, standard deviation, and %CV are calculated from the remaining data. These values provide an estimate of the true value of the analyte and the overall variability of the measurements.

Robust statistical methods, as described in ISO 13528, can also be used to minimize the influence of outliers on the summary statistics.[5]

Interpreting the Results: Assessing Method Performance

The performance of each participating laboratory is typically assessed by calculating a z-score. The z-score is a measure of how far a laboratory's result is from the consensus mean, expressed in units of the standard deviation.

z-score = (x - X) / σ

where:

  • x is the result from the individual laboratory

  • X is the consensus mean

  • σ is the standard deviation for proficiency assessment

Generally, a z-score between -2 and +2 is considered satisfactory, a z-score between -3 and -2 or +2 and +3 is considered questionable, and a z-score outside of -3 to +3 is considered unsatisfactory.

Example Data Analysis

The following table shows hypothetical results from an inter-laboratory comparison for the analysis of MTBB.

LaboratoryResult 1 (mg/kg)Result 2 (mg/kg)Result 3 (mg/kg)Mean (mg/kg)Std Devz-score
198.599.198.898.80.3-0.6
2101.2100.8101.5101.20.41.8
395.294.895.595.20.4-4.2
499.599.999.799.70.20.3
5100.5100.1100.3100.30.20.9
Consensus Mean 99.4
Standard Deviation 1.0

In this example, Laboratory 3 has a z-score of -4.2, which is considered unsatisfactory. This indicates a potential issue with their analytical method that requires investigation.

Best Practices for Ensuring Comparability of Results

To ensure the comparability of results in an inter-laboratory comparison, it is important to follow best practices for analytical method validation and quality control.

  • Importance of Certified Reference Materials (CRMs): Whenever possible, a CRM should be used as the test material. CRMs have a certified value for the analyte of interest, which can be used to assess the accuracy of the analytical results.

  • Method Validation According to ICH Guidelines: The analytical method used in the study should be validated according to the International Council for Harmonisation (ICH) guidelines. This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[6]

  • Quality Control and Quality Assurance Measures: Participating laboratories should have a robust quality control and quality assurance program in place. This includes regular calibration of instruments, use of control samples, and participation in proficiency testing schemes.

Conclusion

An inter-laboratory comparison is a valuable tool for assessing and improving the quality of analytical data for this compound. By following the principles and practices outlined in this guide, researchers and drug development professionals can design and conduct robust studies that provide meaningful and reliable results. This, in turn, contributes to the overall quality and safety of the products that are developed and manufactured.

References

A Comparative Guide to the Kinetic Studies of Methyl 4-tert-butylbenzoate Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of kinetic studies for the synthesis of Methyl 4-tert-butylbenzoate, an important organic intermediate.[1][2] Its applications are widespread, ranging from the synthesis of the sunscreen agent avobenzone to its use as a modifier for alkyd resins and a regulator in polyester production.[3][4][5][6] A thorough understanding of the reaction kinetics is paramount for optimizing synthesis protocols, maximizing yield, and ensuring process scalability and efficiency. This document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for their work.

The Synthetic Landscape: Pathways to this compound

The primary and most studied route for the formation of this compound is the Fischer-Speier esterification of 4-tert-butylbenzoic acid with methanol.[2][7] This reaction is a classic acid-catalyzed nucleophilic acyl substitution, where the alcohol (methanol) acts as the nucleophile and the carboxylic acid (4-tert-butylbenzoic acid) is the electrophile.[8] The reaction is reversible, and achieving high conversion requires shifting the equilibrium towards the product side.[9][10]

Alternative, though less common, pathways include the transesterification of another benzoate ester with methanol, which can be catalyzed by various agents, including natural phosphates.[11][12]

The Heart of the Reaction: A Comparison of Catalytic Systems

The choice of catalyst is the most critical factor influencing the reaction rate, yield, and overall process efficiency. Catalysts for this esterification fall into two main categories: homogeneous and heterogeneous.

Homogeneous Catalysts: The Traditional Approach

Homogeneous catalysts dissolve in the reaction medium, leading to excellent contact with reactants and often high reaction rates.

  • Brønsted Acids: Strong mineral and organic acids are the conventional choice.

    • Sulfuric Acid (H₂SO₄) & p-Toluenesulfonic Acid (p-TsOH): These are effective and widely used catalysts for Fischer esterification.[7][9][13] However, they present significant challenges in industrial applications, including reactor corrosion, difficult separation from the product mixture, and the generation of acidic waste.[14]

    • Methane Sulfonic Acid (MSA): Touted as a greener alternative, MSA is a strong organic acid that can effectively catalyze the esterification.[3] It is considered an intermediary catalyst between sulfuric acid and methyl sulfonyl methane.[3] Studies using MSA have provided detailed kinetic models for the reaction.[3]

  • Lewis Acids: Complexes of metals like zirconium and hafnium can efficiently catalyze dehydrative esterification, sometimes allowing for the use of equimolar ratios of starting materials.[15][16]

  • Deep Eutectic Solvents (DES): A novel and green alternative, DESs formed from choline chloride and p-toluenesulfonic acid have been shown to be effective catalysts.[1] They offer the advantage of being easily separable and recyclable.[1]

Heterogeneous Catalysts: The Modern, Sustainable Choice

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation (e.g., by simple filtration) and potential for reuse, which aligns with the principles of green chemistry.

  • Sulfonic Acid Ion-Exchange Resins (e.g., Amberlyst): These are polymeric resins functionalized with sulfonic acid groups, acting as solid-phase equivalents of H₂SO₄ or p-TsOH. They have demonstrated high catalytic activity and good thermal stability.[14] Studies have shown that the catalytic performance is directly related to the acid amount on the resin.[14] A key advantage is their stable performance over multiple reaction cycles.[14]

  • Solid Acid Catalysts (e.g., Zirconium/Titanium Oxides): Zirconium-based solid acids, particularly when supported on titanium, have been identified as highly active catalysts for the esterification of various benzoic acids with methanol.[16]

Comparative Overview of Catalytic Systems
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous H₂SO₄, p-TsOH, MSAHigh reaction rates, good reactant contact, well-understood mechanisms.Difficult to separate from product, corrosive, generates waste, not reusable.
Heterogeneous Ion-Exchange Resins, Zr/Ti OxidesEasy separation and recovery, reusable, non-corrosive, environmentally friendly.Potential for mass transfer limitations, may have lower activity than homogeneous counterparts.
Novel Deep Eutectic SolventsGreen catalyst, easily separated, recyclable.Newer technology, less established on an industrial scale.

Unraveling the Reaction: Mechanism and Kinetic Models

A robust kinetic study requires understanding the underlying reaction mechanism to develop an accurate mathematical model.

The Fischer-Speier Esterification Mechanism

The reaction proceeds through a multi-step, reversible pathway, which is crucial for kinetic modeling.[17]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[9][10]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.[7]

  • Deprotonation: The catalyst is regenerated by the deprotonation of the remaining oxonium ion, yielding the final ester product.[10]

Fischer_Esterification cluster_steps Reaction Steps RCOOH 4-tert-Butylbenzoic Acid Step1 1. Protonation RCOOH->Step1 MeOH Methanol Step2 2. Nucleophilic Attack MeOH->Step2 H_plus H⁺ (Catalyst) H_plus->Step1 Protonated_Acid Protonated Acid Protonated_Acid->Step2 Tetrahedral_Int Tetrahedral Intermediate Step3 3. Proton Transfer & H₂O Elimination Tetrahedral_Int->Step3 Protonated_Ester Protonated Ester Step4 4. Deprotonation Protonated_Ester->Step4 Ester This compound Water Water Step1->Protonated_Acid Step2->Tetrahedral_Int Step3->Protonated_Ester Step3->Water Step4->H_plus Step4->Ester

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Kinetic Models

The choice of kinetic model is critical for accurately describing the reaction rate. The complexity of the model often depends on the catalyst and reaction conditions.

  • Pseudo-Homogeneous (PH) Model: This model is often applied to both homogeneous and heterogeneous catalysis, especially when mass transfer limitations are negligible.[18][19] It treats the reaction as if it were occurring in a single phase.

  • Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) Models: These are commonly used for heterogeneously catalyzed reactions.[18][19] The LH model assumes the reaction occurs between adsorbed species on the catalyst surface, while the ER model involves a reaction between an adsorbed species and a molecule in the bulk fluid.[19]

  • Empirical Rate Laws: Based on experimental data, specific rate laws can be determined. For the MSA-catalyzed esterification of 4-tert-butylbenzoic acid, a study established that the reaction follows an irreversible pseudo-second-order rate in the initial phase, transitioning to a reversible second-order rate as the reaction progresses and the concentration of the water byproduct increases.[3]

A kinetic investigation using MSA as a catalyst determined the activation energy for the irreversible pseudo-second-order reaction to be the highest in the reaction regime, indicating its temperature sensitivity.[3]

Experimental Design for Kinetic Studies

A successful kinetic study relies on a meticulously designed experimental workflow and precise analytical techniques.

Kinetic_Workflow Setup 1. Reactor Setup (Jacketed Glass Reactor, Reflux Condenser, Overhead Stirrer, Temp Probe) Charge 2. Charge Reactants (4-tert-butylbenzoic acid, Methanol) Setup->Charge Heat 3. Equilibrate Temperature Charge->Heat Catalyze 4. Add Catalyst (Time t=0) Heat->Catalyze Sample 5. Withdraw Samples (at regular time intervals) Catalyze->Sample Reaction Progress Analyze 6. Sample Analysis (Gas Chromatography or Titration) Sample->Analyze Quench & Prepare Model 7. Data Modeling (Determine Rate Constants, Order, Activation Energy) Analyze->Model Concentration vs. Time Data

Caption: A typical experimental workflow for a kinetic study of esterification.

Experimental Protocols

Protocol 1: Homogeneous Catalysis with Methane Sulfonic Acid (MSA)

This protocol is adapted from a study that optimized the MSA-catalyzed synthesis of this compound.[3]

  • Reactor Setup: Assemble a 1-liter jacketed glass reactor equipped with a digital overhead stirrer (anchor-type impeller), a reflux condenser, and a temperature probe.[3]

  • Charging Reactants: Charge the reactor with 4-tert-butylbenzoic acid (1.0 mole) and methanol (5.0 moles). A molar ratio of 5:1 (methanol to acid) was found to be optimal.[3]

  • Initiating Reaction: Begin stirring (e.g., 250 rpm) and heat the mixture to the desired reaction temperature (e.g., 65 °C, the reflux temperature of methanol).[3]

  • Catalyst Addition: Once the temperature is stable, add the MSA catalyst (10% by weight with respect to the acid) dropwise. This marks the start of the reaction (t=0).[3]

  • Sampling: Withdraw samples (approx. 1-2 mL) at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis: Immediately quench the reaction in the sample vial (e.g., by cooling in an ice bath). Analyze the concentration of this compound and remaining 4-tert-butylbenzoic acid using Gas Chromatography (GC).[3] The acid concentration can also be determined by titration with a standardized potassium hydroxide solution.[18]

  • Kinetic Analysis: Plot the concentration of reactants and products versus time. Use this data to test different kinetic models (e.g., pseudo-second-order) and determine the rate constants. Repeat the experiment at different temperatures (e.g., 55, 60, 65, 70 °C) to determine the activation energy using the Arrhenius equation.[3]

Protocol 2: Heterogeneous Catalysis with Sulfonic Acid Resin

This protocol is based on studies using solid acid catalysts.[14]

  • Catalyst Preparation: Ensure the sulfonic acid resin (e.g., D001 type) is dry before use.

  • Reactor Setup: Use a setup similar to Protocol 1. A higher reaction temperature may be required.

  • Charging Reactants: Charge the reactor with 4-tert-butylbenzoic acid (1.0 mole), methanol (8.0 moles, an 8:1 molar ratio is often effective), and the sulfonic acid resin catalyst (10% by weight with respect to the acid).[14]

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring to overcome potential mass transfer limitations.[14]

  • Sampling and Analysis: Follow steps 5-7 from Protocol 1.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent runs to test its stability and reusability.[14]

Analytical Methods

The choice of analytical method is crucial for obtaining reliable concentration-time data.

  • Gas Chromatography (GC): This is the most common and accurate method for monitoring the progress of the reaction.[3][18] It allows for the simultaneous quantification of the reactant acid, the alcohol, and the product ester.

  • Titration: The consumption of the carboxylic acid can be monitored by titrating the reaction samples with a standardized base (e.g., NaOH or KOH).[18] This method is simpler but less specific than GC, as it does not directly measure the product formation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to analyze the composition of the reaction mixture.[1]

  • Karl Fischer Titration: This technique can be used to measure the concentration of water produced during the reaction, providing an alternative way to track the reaction progress.[20]

Comparative Analysis of Kinetic Data

The ultimate goal of a kinetic study is to derive parameters that can be used to predict reaction behavior and optimize the process.

CatalystTemp (°C)Molar Ratio (MeOH:Acid)Key Kinetic FindingsActivation Energy (Ea)Reference
Methane Sulfonic Acid (MSA) 55 - 705:1Follows irreversible pseudo-second-order then reversible second-order kinetics.Not explicitly stated, but the model showed high temperature sensitivity.[3]
p-Toluenesulfonic Acid 92 - 116(Benzoic Acid with 1-Butanol)First order with respect to benzoic acid.58.40 kJ/mol (forward reaction)[13][21]
Sulfonic Acid Resin (D001) 1208:190% conversion achieved in 3 hours. Performance depends on acid amount.Not specified.[14]
Deep Eutectic Solvent 59 - 76(p-tert-butylbenzoic acid)Data fitted well by a pseudo-homogeneous model.Not specified.[1]

Conclusion and Future Outlook

The synthesis of this compound via Fischer-Speier esterification is a well-studied reaction, yet optimization remains a key area of research. Kinetic studies are indispensable tools in this endeavor.

  • For industrial applications, the shift from homogeneous to heterogeneous catalysts like sulfonic acid resins is highly advantageous due to ease of separation, reusability, and reduced environmental impact.[14] Future work should focus on developing even more active and stable solid acid catalysts.

  • For process optimization, kinetic models, such as the pseudo-second-order model identified for MSA catalysis, allow for the precise prediction of reaction times and yields under various conditions.[3] This enables the fine-tuning of parameters like temperature and reactant ratios to maximize efficiency.

  • Novel green catalysts, such as deep eutectic solvents, show significant promise and warrant further kinetic investigation to fully understand their mechanisms and potential for scale-up.[1]

By carefully selecting the catalytic system and applying rigorous kinetic analysis as outlined in this guide, researchers can develop highly efficient, scalable, and sustainable processes for the production of this compound.

References

A Guide to Structural Elucidation: Comparing Experimental and Theoretical Spectral Data for Methyl 4-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. While modern synthetic routes are robust, verification of the final product is paramount. This guide provides an in-depth comparison of experimental and theoretical spectral data for Methyl 4-tert-butylbenzoate (CAS: 26537-19-9), a common organic intermediate.[1][2] By juxtaposing empirical evidence from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with computational predictions, we can achieve a higher degree of confidence in structural assignment and gain a deeper understanding of the molecule's electronic environment.

The Subject Molecule: this compound

This compound is an aromatic ester with a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol .[3] Its structure is characterized by a benzene ring that is para-substituted with a bulky tert-butyl group and a methyl ester group. This specific arrangement of functional groups gives rise to a distinct spectral fingerprint that we will explore in detail.

Molecular Structure:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms (protons).[4] The principle lies in the interaction of proton spins with an external magnetic field.[4] Key information derived from a ¹H NMR spectrum includes:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, shifting it upfield.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring protons, as described by the n+1 rule.

Experimental Protocol: ¹H NMR Spectroscopy

The following outlines a standard procedure for obtaining a ¹H NMR spectrum. The causality behind these steps is to ensure a homogenous sample in a deuterated solvent to avoid signal overlap from the solvent itself, and to lock the spectrometer's magnetic field for stability.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve ~5-10 mg of sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3). p2 Add a small amount of an internal standard (e.g., TMS). p1->p2 p3 Transfer the solution to a 5 mm NMR tube. p2->p3 a1 Insert the NMR tube into the spectrometer. p3->a1 a2 Lock the spectrometer on the deuterium signal of the solvent. a1->a2 a3 Shim the magnetic field to optimize homogeneity. a2->a3 a4 Acquire the Free Induction Decay (FID) data using a standard pulse sequence. a3->a4 d1 Apply Fourier Transform to the FID to obtain the spectrum. a4->d1 d2 Phase correct the spectrum. d1->d2 d3 Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). d2->d3 d4 Integrate the signals and analyze the multiplicities. d3->d4

Caption: Standard workflow for ¹H NMR analysis.

Data Comparison: ¹H NMR

The experimental data presented below is sourced from a peer-reviewed publication by The Royal Society of Chemistry, with the addition of the typical chemical shift for the methyl ester protons.[5] The theoretical data was generated using an online NMR prediction tool.

Assignment Experimental δ (ppm) Experimental Multiplicity Experimental Integration Theoretical δ (ppm)
tert-butyl (-C(CH₃)₃)1.34Singlet9H1.32
Methyl Ester (-OCH₃)~3.90Singlet3H3.86
Aromatic (ortho to -C(CH₃)₃)7.45Doublet2H7.47
Aromatic (ortho to -COOCH₃)7.97Doublet2H7.94
Discussion

The correlation between the experimental and theoretical ¹H NMR data is exceptionally high, providing strong evidence for the proposed structure.

  • tert-Butyl Protons (1.34 ppm): The nine equivalent protons of the tert-butyl group appear as a single, sharp peak (singlet) as there are no adjacent protons to cause splitting. Its upfield position is characteristic of shielded alkyl protons.

  • Methyl Ester Protons (~3.90 ppm): These three protons are also a singlet due to the lack of adjacent protons. Their position around 3.90 ppm is downfield from typical alkyl protons because they are attached to an oxygen atom, which is electron-withdrawing and thus deshielding.

  • Aromatic Protons (7.45 and 7.97 ppm): The para-substitution pattern results in two distinct sets of aromatic protons. They appear as two doublets because each proton is coupled to one adjacent proton. The protons ortho to the electron-withdrawing ester group are more deshielded and appear further downfield (7.97 ppm) compared to the protons ortho to the electron-donating tert-butyl group (7.45 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), the probability of two adjacent ¹³C atoms is very low, meaning carbon-carbon splitting is not typically observed. The key information is the chemical shift of each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental workflow for ¹³C NMR is very similar to that of ¹H NMR, with the primary difference being the frequency of the radio pulse used to excite the ¹³C nuclei and longer acquisition times due to the low natural abundance of ¹³C.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Prepare a more concentrated sample (~20-50 mg in ~0.7 mL of CDCl3). p2 Transfer the solution to a 5 mm NMR tube. p1->p2 a1 Insert the NMR tube into the spectrometer. p2->a1 a2 Lock and shim the magnetic field. a1->a2 a3 Acquire FID data over many scans to improve signal-to-noise ratio. a2->a3 d1 Apply Fourier Transform to the averaged FID. a3->d1 d2 Phase correct and baseline correct the spectrum. d1->d2 d3 Calibrate the chemical shift scale (e.g., CDCl3 at 77.16 ppm). d2->d3

Caption: Standard workflow for ¹³C NMR analysis.

Data Comparison: ¹³C NMR

The experimental data presented is interpreted from the spectrum available on ChemicalBook.[6] The theoretical data was generated using an online NMR prediction tool.

Assignment Experimental δ (ppm) Theoretical δ (ppm)
tert-butyl (-C (CH₃)₃)~3131.1
tert-butyl (-C(C H₃)₃)~3535.1
Methyl Ester (-OC H₃)~5251.9
Aromatic (C H ortho to -C(CH₃)₃)~125125.3
Aromatic (C H ortho to -COOCH₃)~129.5129.5
Aromatic (C -COOCH₃)~128128.0
Aromatic (C -C(CH₃)₃)~156.5156.6
Ester Carbonyl (C =O)~167166.9
Discussion

The predicted ¹³C NMR spectrum aligns well with the experimental data, further confirming the molecular structure.

  • Alkyl Carbons (31, 35, 52 ppm): The most shielded carbons are the methyls of the tert-butyl group (~31 ppm), the quaternary carbon of the tert-butyl group (~35 ppm), and the methyl ester carbon (~52 ppm).

  • Aromatic Carbons (125-157 ppm): The aromatic carbons appear in the typical region of ~120-160 ppm. The two carbons bearing hydrogen atoms are found at ~125 ppm and ~129.5 ppm. The two quaternary aromatic carbons (those bonded to the substituents) are found at ~128 ppm and ~156.5 ppm. The carbon attached to the bulky tert-butyl group is significantly downfield (~156.5 ppm).

  • Carbonyl Carbon (~167 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at ~167 ppm, which is a characteristic chemical shift for this functional group.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending).[7] The frequencies of these vibrations are unique to the types of bonds and functional groups present. An IR spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to specific bonds.

Experimental Protocol: IR Spectroscopy

A common method for liquid samples is Attenuated Total Reflectance (ATR) FT-IR, which requires minimal sample preparation.

p1 Place a single drop of the liquid sample directly onto the ATR crystal. a2 Record the sample spectrum. p1->a2 a1 Record the background spectrum (air). d1 The instrument's software automatically subtracts the background from the sample spectrum. a1->d1 a2->d1 d2 Identify and label the major absorption bands (in cm⁻¹). d1->d2

Caption: A simplified workflow for ATR FT-IR analysis.

Data Comparison: IR Spectroscopy

The experimental data is interpreted from the spectrum available on ChemicalBook, with assignments based on standard IR correlation tables.[7]

Experimental Wavenumber (cm⁻¹) Intensity Assignment (Vibrational Mode) Theoretical/Expected Range (cm⁻¹)
~2870-2965StrongC-H Stretch (Alkyl)2850-3000
~1720Strong, SharpC=O Stretch (Ester)1750-1735
~1610MediumC=C Stretch (Aromatic Ring)1600-1450
~1280StrongC-O Stretch (Ester)1300-1000
~1110StrongC-O Stretch (Ester)1300-1000
Discussion

The IR spectrum clearly indicates the presence of the key functional groups in this compound.

  • C-H Stretch (~2965 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations from the tert-butyl and methyl ester groups.

  • C=O Stretch (~1720 cm⁻¹): A very strong and sharp peak around 1720 cm⁻¹ is the most prominent feature of the spectrum. This is the classic absorption for the carbonyl (C=O) group of an ester. Its position confirms the presence of the ester functional group.

  • C=C Stretch (~1610 cm⁻¹): The absorption at ~1610 cm⁻¹ is typical for the C=C stretching vibrations within the aromatic ring.

  • C-O Stretches (~1280, ~1110 cm⁻¹): The strong absorptions in the fingerprint region, particularly around 1280 cm⁻¹ and 1110 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•).[8] This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation can be used to deduce the structure of the original molecule.

Experimental Protocol: Mass Spectrometry

The following describes a general procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

cluster_intro Sample Introduction (GC) cluster_ms Mass Analysis i1 Inject a dilute solution of the sample into the Gas Chromatograph (GC). i2 The compound is vaporized and separated from the solvent on a GC column. m1 The separated compound enters the ion source of the mass spectrometer. i2->m1 m2 Molecules are ionized by an electron beam (Electron Ionization). m1->m2 m3 Ions are accelerated into the mass analyzer. m2->m3 m4 The analyzer separates ions based on their mass-to-charge (m/z) ratio. m3->m4 m5 Ions are detected and a mass spectrum is generated. m4->m5

Caption: Workflow for GC-MS analysis.

Data Comparison: Mass Spectrometry

The experimental data is sourced from the NIST Mass Spectrometry Data Center and PubChem.[8][9]

Experimental m/z Relative Intensity (%) Proposed Fragment Identity
192~12[M]⁺• (Molecular Ion)
177100[M - CH₃]⁺ (Loss of a methyl group)
149~22[M - CH₃ - CO]⁺ or [M - OCH₃ - H₂]⁺
105~16[C₇H₅O]⁺
91~13[C₇H₇]⁺ (Tropylium ion)
Discussion

The mass spectrum provides confirmatory evidence for the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

  • Molecular Ion (m/z 192): A peak at m/z 192 corresponds to the molecular weight of this compound (192.25 g/mol ), confirming the molecular formula.

  • Base Peak (m/z 177): The most abundant ion in the spectrum (the base peak) is at m/z 177. This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This is a very common and favorable fragmentation for molecules containing a tert-butyl group, as it results in a stable tertiary carbocation.

  • Other Fragments: Other significant peaks at m/z 149, 105, and 91 represent further fragmentation of the molecule, consistent with the breakdown of an aromatic ester structure.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS techniques demonstrates a powerful and self-validating system for structural elucidation. The experimental data shows excellent agreement with theoretical predictions and established principles of spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle: ¹H NMR maps the proton environments, ¹³C NMR defines the carbon skeleton, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The synergy between these methods, and the strong correlation with theoretical data, allows for an unambiguous confirmation of the molecule's identity, a critical step in any chemical research or development workflow.

References

Safety Operating Guide

Navigating the Safe Handling of Methyl 4-tert-butylbenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe use of Methyl 4-tert-butylbenzoate, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal methods. By understanding the "why" behind each procedural step, laboratory personnel can cultivate a robust safety culture and mitigate the risks associated with this compound.

Understanding the Hazard Profile of this compound

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS), it is designated with the GHS07 pictogram, indicating health hazards such as skin, eye, and respiratory irritation.[1][4] While it is not classified as a skin irritant in some contexts, good hygiene practices necessitate minimizing exposure. Furthermore, this chemical is recognized as toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.

PropertyValueSource
CAS Number 26537-19-9[1][3]
Molecular Formula C12H16O2[5][6][7]
Molecular Weight 192.25 g/mol [1][2][3]
Appearance Clear, colorless to light yellow liquid[8][9]
Boiling Point 122-124 °C @ 9 mmHg[1][3][8]
Flash Point 110 °C / 230 °F[8]
Density 0.995 g/mL at 25 °C[1][3]
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[1][2][3]

Core Directive: A Multi-Layered Approach to Personal Protection

A comprehensive PPE strategy is not merely about wearing protective gear but about creating a series of barriers between the individual and the chemical hazard. This involves a combination of engineering controls, administrative controls, and finally, the appropriate selection and use of PPE.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. For this compound, this primarily involves:

  • Ventilation: All handling of this chemical should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to reduce the concentration of vapors in the breathing zone.

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is critical in the event of accidental contact.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering controls cannot eliminate all risks, PPE is essential. The following is a step-by-step guide to the selection and use of PPE for handling this compound.

1. Eye and Face Protection:

  • Rationale: Direct contact with this compound can cause eye irritation.

  • Procedure:

    • Select chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.

    • For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to safety goggles.

    • Ensure that all eye and face protection complies with OSHA 29 CFR 1910.133 or European Standard EN166.[8][10]

2. Skin and Body Protection:

  • Rationale: This compound is harmful upon skin contact.[1][2][3] Prolonged or repeated exposure may lead to skin irritation.

  • Procedure:

    • Gloves:

      • Donning and Doffing: Don gloves before handling the chemical. To remove, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of the gloves in the appropriate chemical waste container.

    • Lab Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from minor splashes. For procedures with a higher risk of significant exposure, a chemically resistant apron or coveralls should be considered.

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

3. Respiratory Protection:

  • Rationale: Inhalation of this compound vapors is harmful.[1][2][3] The risk of inhalation increases at elevated temperatures.

  • Procedure:

    • Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.

    • In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

    • All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing, in accordance with OSHA 29 CFR 1910.134.

Operational Plan for a Chemical Spill

In the event of a spill, a clear and practiced response plan is crucial to ensure the safety of all laboratory personnel.

graph Spill_Response_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Spill [label="Chemical Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Immediate Area", fillcolor="#FBBC05", fontcolor="#202124"]; Alert [label="Alert Colleagues and Supervisor", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess the Spill\n(Size and Hazard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SmallSpill [label="Small Spill\n(Manageable by Lab Personnel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill or Unknown Hazard\n(Requires Emergency Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonPPE [label="Don Appropriate PPE\n(Gloves, Goggles, Respirator if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contain [label="Contain the Spill\n(Use absorbent material like sand or vermiculite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Clean Up Spill Residue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispose [label="Dispose of Contaminated Materials\nas Hazardous Waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate the Area and Equipment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EmergencyResponse [label="Activate Emergency Response\n(Call EHS/Fire Department)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Spill -> Evacuate; Evacuate -> Alert; Alert -> Assess; Assess -> SmallSpill [label="Minor"]; Assess -> LargeSpill [label="Major"]; SmallSpill -> DonPPE; DonPPE -> Contain; Contain -> Cleanup; Cleanup -> Dispose; Dispose -> Decontaminate; LargeSpill -> EmergencyResponse; }

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Environmental Stewardship

The responsible disposal of this compound and any contaminated materials is a critical aspect of its life cycle in the laboratory. As this chemical is toxic to aquatic organisms, it must be disposed of as hazardous waste.

Procedure for Waste Disposal:

  • Segregation:

    • Collect all waste this compound, including contaminated solvents and solids (e.g., absorbent materials from spills, used gloves), in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Containerization:

    • Use a chemically resistant container with a secure lid.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures on hazardous waste pickup and disposal.

    • Do not pour this compound down the drain.

While specific disposal methods will be determined by your EHS provider and local regulations, common practices for organic chemical waste include incineration at a licensed facility.

Conclusion: A Commitment to Safety

The safe handling of this compound is a shared responsibility that relies on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, the correct use of personal protective equipment, and a responsible disposal plan, researchers can create a secure environment that fosters both scientific advancement and personal well-being. This guide serves as a foundational resource, and it is incumbent upon each individual to remain vigilant and informed about the specific safety requirements of their institution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.